molecular formula C56H67N7O19 B13713549 MC-Val-Cit-Doxorubicin

MC-Val-Cit-Doxorubicin

カタログ番号: B13713549
分子量: 1142.2 g/mol
InChIキー: AYPRDRFYAQTVPD-GITVTGCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MC-Val-Cit-Doxorubicin is a useful research compound. Its molecular formula is C56H67N7O19 and its molecular weight is 1142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C56H67N7O19

分子量

1142.2 g/mol

IUPAC名

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChIキー

AYPRDRFYAQTVPD-GITVTGCLSA-N

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of the p-Aminobenzyloxycarbonyl (PABC) Spacer in MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the p-aminobenzyloxycarbonyl (PABC) spacer's function and significance within the architecture of a Maleimidocaproyl-Valine-Citrulline-Doxorubicin Antibody-Drug Conjugate (MC-Val-Cit-PABC-Doxorubicin). As a critical component of the linker system, the PABC spacer is instrumental in ensuring the stability, efficacy, and safety profile of the ADC by facilitating a controlled and efficient release of the cytotoxic payload, doxorubicin (B1662922), within the target cancer cell.

Introduction to the MC-Val-Cit-PABC Linker System

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a crucial element that governs the ADC's stability in circulation and the mechanism of drug release. The MC-Val-Cit-PABC system is a well-established, enzymatically cleavable linker technology.

  • Maleimidocaproyl (MC): A component used for conjugating the linker to thiol groups on the antibody.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is often overexpressed and highly active within the acidic environment of lysosomes in tumor cells.[1][]

  • p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that connects the Val-Cit dipeptide to the doxorubicin payload.[3]

The PABC spacer is not directly cleaved by enzymes.[3] Instead, its role is to act as a chemical trigger that initiates the release of the payload after the Val-Cit dipeptide has been enzymatically cleaved.

Mechanism of Action: The Self-Immolative Cascade

The primary function of the PABC spacer is to ensure the release of doxorubicin in its original, unmodified, and fully active form.[4] This is achieved through a rapid, irreversible, electron-driven cascade known as a 1,6-elimination reaction.[3]

The process unfolds in a series of orchestrated events following the ADC's internalization by a target cancer cell:

  • Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the cancer cell surface and is internalized into an endosome.[1]

  • Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the lysosome's acidic environment and high concentration of proteases, including Cathepsin B.[1]

  • Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the Citrulline (Cit) and the PABC spacer.[4][5] This cleavage is the initiating trigger for the subsequent release of the drug.

  • Self-Immolation: The cleavage exposes a free aniline (B41778) nitrogen on the PABC unit. This initiates a spontaneous 1,6-elimination reaction. The electron-donating aniline group triggers the elimination of the carbamate-linked doxorubicin and the formation of an unstable aza-quinone methide intermediate, which subsequently breaks down, releasing carbon dioxide.[6]

  • Payload Release: The cascade results in the release of the free, unmodified doxorubicin, which can then exert its cytotoxic effect by intercalating into the DNA of the cancer cell.[7][8]

PABC_Mechanism ADC ADC Internalization (Endocytosis) Lysosome Fusion with Lysosome (Acidic pH, High Cathepsin B) ADC->Lysosome Trafficking Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Enzymatic Action PABC_Trigger PABC Spacer Triggered (Aniline Nitrogen Exposed) Cleavage->PABC_Trigger Initiates Elimination Spontaneous 1,6-Elimination Cascade PABC_Trigger->Elimination Release Unmodified Doxorubicin Released Elimination->Release Results in Cytotoxicity Doxorubicin exerts Cytotoxic Effect Release->Cytotoxicity

Caption: ADC internalization and payload release pathway via PABC.

Core Requirements Fulfilled by the PABC Spacer

The inclusion of the PABC spacer is a critical design choice that addresses several key challenges in ADC development:

  • Preventing Steric Hindrance: Directly attaching a bulky payload like doxorubicin to the Val-Cit dipeptide can sterically hinder the ability of Cathepsin B to efficiently access and cleave the linker. The PABC spacer physically separates the payload from the cleavage site, ensuring unimpeded enzymatic activity and a rapid release rate.[4]

  • Ensuring Traceless Release: The self-immolative nature of the PABC spacer guarantees that the released doxorubicin is chemically identical to its original form. This is crucial, as any residual linker fragments attached to the payload could alter its pharmacological properties and reduce its efficacy.

  • Maintaining Stability: In conjunction with the Val-Cit dipeptide, the PABC spacer contributes to the overall stability of the ADC in systemic circulation.[3] Premature release of the highly potent doxorubicin is minimized, which is essential for reducing off-target toxicity to healthy tissues and widening the therapeutic window of the ADC.[3][9]

Quantitative Data Summary

The stability and cleavage kinetics of the linker system are critical performance attributes. The following table summarizes representative quantitative data for Val-Cit-PABC based linkers. Direct comparisons can be challenging due to variations in experimental setups, antibodies, and payloads used across different studies.

Parameter Linker System Condition Metric Value Significance Reference
Plasma Stability Val-Cit-PABC-MMAEHuman PlasmaHalf-life (t½)~7 daysHigh stability in circulation, minimizing premature drug release.[10]
Plasma Stability Val-Cit-PABC-MMADMouse Plasma% Intact ADC~50% after 4.5 daysDemonstrates linker stability can be payload-dependent.[11]
Enzymatic Cleavage Z-Phe-Lys-PABC-DOXCathepsin B (pH 5.0)Half-life (t½)8 minutesRapid cleavage in a lysosomal environment ensures fast payload release.[12]
In Vivo Efficacy Linker 7-VC-PABC-MMADBxPC3 Xenograft ModelTumor GrowthSignificant inhibition vs. controlDemonstrates effective anti-tumor activity in a preclinical model.[11]

Detailed Experimental Protocols

Accurate assessment of an ADC's properties relies on robust and well-defined experimental protocols.

This protocol outlines a general procedure for synthesizing the drug-linker conjugate.

  • Materials: MC-Val-Cit-PABC-PNP, Doxorubicin HCl, N,N-Diisopropylethylamine (DIEA), N-methyl-2-pyrrolidone (NMP), Methylene (B1212753) Chloride (CH₂Cl₂).

  • Procedure: a. Dissolve MC-Val-Cit-PABC-PNP and an equimolar amount of Doxorubicin HCl in NMP.[10] b. Add 1.1 equivalents of DIEA to the mixture to act as a base.[10] c. Allow the reaction to proceed in the dark at room temperature for 48 hours.[10] d. Precipitate the product by adding a large volume of methylene chloride. e. Store the suspension at low temperature (e.g., in a freezer) overnight to maximize precipitation. f. Collect the solid product by filtration and wash it multiple times with methylene chloride to remove unreacted starting materials and impurities.[10] g. Purify the final product (MC-Val-Cit-PABC-Doxorubicin) using chromatography and confirm its identity and purity via Mass Spectrometry and ¹H-NMR.[10]

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

  • Materials: Purified ADC, recombinant human Cathepsin B, assay buffer (e.g., sodium acetate, pH 5.5, with DTT), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS system.

  • Procedure: a. Prepare a solution of the ADC in the assay buffer. b. Initiate the reaction by adding a pre-determined concentration of Cathepsin B. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. e. Immediately stop the reaction by adding the aliquot to the quenching solution. f. Centrifuge the samples to precipitate the enzyme and antibody components. g. Analyze the supernatant using LC-MS to quantify the amount of released Doxorubicin. h. Plot the concentration of released Doxorubicin over time to determine the cleavage rate.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ADC Prepare ADC Solution in Assay Buffer (pH 5.5) Mix Mix ADC and Enzyme (t=0) Prep_ADC->Mix Prep_Enzyme Prepare Cathepsin B Solution Prep_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction in Acetonitrile Sample->Quench Centrifuge Centrifuge Samples Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Plot Plot Released Drug vs. Time Analyze->Plot

References

An In-depth Technical Guide to the Intracellular Release of Doxorubicin from Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of the chemotherapeutic agent doxorubicin (B1662922) from antibody-drug conjugates (ADCs) utilizing a valine-citrulline (Val-Cit) linker. This linker technology is a cornerstone of modern ADC design, enabling targeted drug delivery and controlled release within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The Core Mechanism: Cathepsin B-Mediated Cleavage in the Lysosome

The Val-Cit linker is engineered for selective cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The release of doxorubicin is a multi-step process initiated upon the internalization of the ADC.

Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases, including Cathepsin B, facilitate the specific cleavage of the Val-Cit dipeptide.

The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer by Cathepsin B triggers a self-immolative cascade. This spontaneous electronic rearrangement results in the release of the unmodified, active doxorubicin payload, along with carbon dioxide and a remnant of the PABC spacer. While Cathepsin B is the primary enzyme responsible, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy to the release mechanism.

Quantitative Data on Val-Cit Linker Cleavage and Doxorubicin Potency

The efficiency of the Val-Cit linker cleavage and the potency of the released doxorubicin are critical parameters in ADC development. The following tables summarize key quantitative data from various studies.

Peptide LinkerEnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Val-Cit-PABCCathepsin B15.21.81.18 x 10⁵[1]
Val-Ala-PABCCathepsin B25.81.24.65 x 10⁴[1]
Phe-Lys-PABCCathepsin B18.51.68.65 x 10⁴[1]
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers. This table provides a comparison of the Michaelis constant (K_m_), catalytic rate constant (k_cat_), and catalytic efficiency (k_cat_/K_m_) for the cleavage of different dipeptide linkers by Cathepsin B.
Cell LineDoxorubicin IC₅₀ (µM)Exposure Time (h)Reference
A549 (Lung Carcinoma)0.13 - 0.624 - 48[2]
NCI-H1299 (Lung Carcinoma)Significantly higher than other lines48 - 72[2]
MCF-7 (Breast Adenocarcinoma)1 - 448[3]
MDA-MB-231 (Breast Adenocarcinoma)148[3]
HeLa (Cervical Adenocarcinoma)32.68 ± 2.21Not Specified[4]
HT29 (Colorectal Adenocarcinoma)11.39 or 0.75Not Specified[4]
Table 2: IC₅₀ Values of Free Doxorubicin in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC₅₀) of free doxorubicin, indicating its cytotoxic potency against different cancer cell lines. These values serve as a benchmark for the efficacy of doxorubicin released from ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of doxorubicin release and its subsequent effects. The following sections outline key experimental protocols.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of doxorubicin release from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.

Materials:

  • ADC with Val-Cit-Doxorubicin

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • Quenching solution (e.g., cold PBS)

  • LC-MS or HPLC system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the pre-warmed assay buffer.[5]

  • Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a cold quenching solution.

  • Analyze the samples by LC-MS or HPLC to determine the concentrations of the intact ADC and the released doxorubicin.[5]

  • Calculate the percentage of released doxorubicin at each time point relative to the initial ADC concentration.

Lysosomal Stability and Payload Release Assay

Objective: To evaluate the cleavage of the Val-Cit linker and the release of doxorubicin within a lysosomal environment.

Materials:

  • ADC with Val-Cit-Doxorubicin

  • Isolated rat or human liver lysosomal fractions

  • Cathepsin B inhibitor (optional, for specificity control)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[5]

  • Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate a separate reaction with a Cathepsin B inhibitor.[5]

  • Incubate the samples at 37°C.

  • At specified time points, withdraw aliquots and quench the reaction.

  • Analyze the samples by LC-MS to quantify the intact ADC and the released doxorubicin.[5]

Measurement of Intracellular Doxorubicin Concentration

Objective: To quantify the accumulation of doxorubicin within cancer cells following treatment with a Val-Cit-Doxorubicin ADC.

Method 1: Fluorescence Microscopy

Materials:

  • Cancer cell line of interest

  • ADC with Val-Cit-Doxorubicin

  • Cell culture medium and supplements

  • Fluorescence microscope with appropriate filters for doxorubicin (Excitation: ~480 nm, Emission: ~590 nm)

  • Image analysis software

Procedure:

  • Seed cancer cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Treat the cells with the ADC at various concentrations and for different time points.

  • At the end of the treatment, wash the cells with PBS to remove any unbound ADC.

  • Acquire fluorescence images of the cells using the fluorescence microscope.

  • Use image analysis software to quantify the intracellular fluorescence intensity, which is proportional to the doxorubicin concentration.[6][7] The ratio of nuclear to cytoplasmic fluorescence can also be determined to assess nuclear localization.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

  • Cancer cell line of interest

  • ADC with Val-Cit-Doxorubicin

  • Cell lysis buffer

  • HPLC system with a fluorescence or UV detector

  • Appropriate mobile phase (e.g., a mixture of buffer and acetonitrile)[8]

Procedure:

  • Culture and treat cells with the ADC as described above.

  • After treatment, wash the cells and harvest them.

  • Lyse the cells to release the intracellular contents.

  • Prepare the cell lysate for HPLC analysis (e.g., protein precipitation, centrifugation).

  • Inject the prepared sample into the HPLC system.

  • Quantify the doxorubicin concentration based on the peak area in the chromatogram, using a standard curve of known doxorubicin concentrations.[8][9]

Signaling Pathways and Experimental Workflows

The intracellular release of doxorubicin from the Val-Cit linker initiates a cascade of signaling events, primarily related to DNA damage and apoptosis. The experimental workflow to study this process involves several key steps from ADC administration to the analysis of cellular responses.

Doxorubicin-Induced DNA Damage and p53 Activation Pathway

Once released into the cytoplasm, doxorubicin rapidly translocates to the nucleus. There, it intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This DNA damage activates the DNA damage response (DDR) pathway, with the tumor suppressor protein p53 playing a central role. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[10][11]

Doxorubicin_DNA_Damage_Pathway cluster_nucleus Nucleus Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation & Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53

Caption: Doxorubicin-induced DNA damage response pathway.

Doxorubicin-Induced Apoptosis Pathway

The apoptotic cascade initiated by doxorubicin can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[3][12][13]

Doxorubicin_Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway cluster_death_receptor Death Receptor Pathway Dox Intracellular Doxorubicin Bax Bax Dox->Bax Upregulation Bcl2 Bcl-2 Dox->Bcl2 Downregulation Casp8 Caspase-8 Activation Dox->Casp8 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflow for ADC Internalization and Payload Release Analysis

The comprehensive analysis of an ADC's intracellular journey and its therapeutic action follows a structured workflow, from initial cell treatment to the final assessment of cytotoxicity.

ADC_Workflow Start Cancer Cell Culture Treatment ADC Treatment Start->Treatment Internalization Internalization & Trafficking Analysis (Confocal Microscopy) Treatment->Internalization Lysosomal_Isolation Lysosome Isolation (Differential Centrifugation) Treatment->Lysosomal_Isolation Dox_Quantification Intracellular Doxorubicin Quantification (Fluorescence Microscopy/HPLC) Treatment->Dox_Quantification Cleavage_Assay In-cellulo Cleavage Assay (LC-MS/HPLC of Lysates) Lysosomal_Isolation->Cleavage_Assay Downstream_Analysis Downstream Cellular Response Analysis Dox_Quantification->Downstream_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Downstream_Analysis->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Downstream_Analysis->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining, Comet Assay) Downstream_Analysis->DNA_Damage_Assay

Caption: Experimental workflow for analyzing ADC internalization and payload release.

References

In-Depth Structural Analysis of MC-Val-Cit-Doxorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-Doxorubicin. It details the key structural features, experimental protocols for characterization, and the mechanism of action, offering valuable insights for researchers in the field of targeted cancer therapy.

Core Structural Components

This compound is a complex molecule designed for targeted delivery of the chemotherapeutic agent doxorubicin (B1662922) to cancer cells. Its structure is comprised of four key components:

  • Maleimidocaproyl (MC): A linker that contains a maleimide (B117702) group, enabling covalent conjugation to thiol groups present in the cysteine residues of monoclonal antibodies.

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[1][] This enzymatic cleavage is a critical step for the release of the cytotoxic payload.[1][]

  • p-Aminobenzyl (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the doxorubicin payload in its active form.[1]

  • Doxorubicin (Dox): A potent anthracycline antibiotic that exhibits broad antineoplastic activity by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[3]

The systematic IUPAC name for the most common form, MC-Val-Cit-PAB-Doxorubicin, is 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate.[4]

Physicochemical Properties

A summary of the key physicochemical properties of MC-Val-Cit-PAB-Doxorubicin is presented in the table below.

PropertyValueReference
Chemical Formula C₅₆H₆₇N₇O₁₉[3][4][5]
Molecular Weight ~1142.18 g/mol [3][4][5]
Exact Mass 1141.4492[4][5]
Purity ≥95% (commercially available)[3]
Solubility Soluble in DMSO and DMF[3]

Experimental Protocols for Structural Characterization

The structural integrity and purity of this compound are critical for its function and are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the drug-linker conjugate.

Methodology:

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is commonly used.[6][7]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid (TFA)) and an organic phase (e.g., acetonitrile (B52724) with 0.1% TFA).[6][7]

  • Flow Rate: A standard flow rate is 1 mL/min.[7]

  • Detection: Due to doxorubicin's intrinsic fluorescence, a fluorescence detector is highly effective, with an excitation wavelength (λex) of approximately 480 nm and an emission wavelength (λem) of around 550 nm.[8] UV detection at 480 nm is also applicable.[9]

Mass Spectrometry (MS) for Molecular Weight Verification and Structural Elucidation

Mass spectrometry is indispensable for confirming the molecular weight and for detailed structural analysis through fragmentation patterns.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing peptide-drug conjugates.[10]

  • Analysis: For complex molecules like this compound, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain structural information.[9][10] The ions can be quantified in selected reaction-monitoring (SRM) mode on a triple quadrupole mass spectrometer.[10]

  • Sample Preparation: Analytes can be extracted from a biological matrix using solid-phase extraction (e.g., Bond Elut C8 cartridge) and reconstituted in a solvent compatible with the LC-MS system.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized drug-linker.

Methodology:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this type of molecule.[11]

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is used to obtain detailed spectra.[11]

Visualizations

Chemical Structure of MC-Val-Cit-PAB-Doxorubicin

cluster_MC Maleimidocaproyl (MC) cluster_ValCit Valine-Citrulline (Val-Cit) cluster_PAB p-Aminobenzyl (PAB) Spacer cluster_Dox Doxorubicin (Dox) MC Maleimide-Caproic Acid Val Valine MC->Val -Linkage- Cit Citrulline Val->Cit - PAB p-Aminobenzyl Alcohol Cit->PAB -Linkage- Dox Doxorubicin PAB->Dox -Carbamate Linkage-

Caption: Block diagram of the MC-Val-Cit-PAB-Doxorubicin structure.

Experimental Workflow for Structural Analysis

workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis synthesis Synthesis of MC-Val-Cit-PAB-Doxorubicin hplc HPLC (Purity) synthesis->hplc ms Mass Spectrometry (Molecular Weight & Structure) synthesis->ms nmr NMR (Structural Confirmation) synthesis->nmr

Caption: Experimental workflow for the synthesis and structural analysis.

Signaling Pathway of this compound ADC

signaling_pathway cluster_cell Target Cancer Cell adc ADC binds to cell surface antigen endocytosis Internalization via Endocytosis adc->endocytosis lysosome Trafficking to Lysosome endocytosis->lysosome cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage release Doxorubicin Release cleavage->release dna_damage DNA Intercalation & Topoisomerase II Inhibition release->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis

Caption: Cellular uptake and mechanism of action of a this compound ADC.

References

The Advent and Evolution of Val-Cit Linkers: A Technical Guide to a Cornerstone of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern antibody-drug conjugate (ADC) design, the valine-citrulline (Val-Cit) dipeptide linker has revolutionized targeted cancer therapy. Its ingenious mechanism, which ensures stability in circulation and specific cleavage within tumor cells, has paved the way for a new generation of highly effective biopharmaceuticals. This technical guide provides an in-depth exploration of the discovery, development, and core methodologies associated with Val-Cit peptide linkers for researchers, scientists, and drug development professionals.

The Genesis of a Targeted Approach

The concept of a "magic bullet," a therapeutic agent that could selectively target diseased cells, has been a long-standing goal in medicine. In the context of ADCs, this vision is realized through the synergy of a highly specific monoclonal antibody and a potent cytotoxic payload. The linker, which bridges these two components, is a critical determinant of an ADC's success, dictating its therapeutic window—the balance between efficacy and toxicity.[1]

Early ADC development was hampered by unstable linkers that prematurely released their toxic cargo into the bloodstream, leading to significant off-target toxicity.[2] The breakthrough came with the development of enzyme-cleavable linkers, a concept pioneered by researchers at Seattle Genetics (now Seagen), including the influential work of Dr. Peter Senter.[2][3] Their research led to the development of the Val-Cit linker, a dipeptide sequence designed to be specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][5][] This innovation was a pivotal moment in ADC history, leading to the development of the highly successful ADC, brentuximab vedotin (Adcetris®).[2][3]

The Val-Cit linker's design is elegant in its simplicity and effectiveness. The dipeptide is stable at the neutral pH of the bloodstream but is readily recognized and hydrolyzed by cathepsin B within the acidic environment of the lysosome (pH 4.5-5.5).[7][8] This targeted release mechanism ensures that the potent cytotoxic payload is unleashed predominantly within the cancer cells, maximizing its therapeutic effect while minimizing systemic exposure and associated side effects.[]

The Molecular Mechanism: A Cascade of Release

The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process orchestrated at the molecular level.

G cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH, ~4.5-5.5) Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation Payload Active Cytotoxic Payload CathepsinB->Payload Val-Cit Cleavage & PABC Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Figure 1: Signaling pathway of ADC internalization and payload release.

Upon administration, the ADC circulates in the bloodstream, where the Val-Cit linker remains stable.[9] The monoclonal antibody component of the ADC then recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding event triggers receptor-mediated endocytosis, a process where the ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome.[11]

The endosome then fuses with a lysosome, an organelle containing a host of degradative enzymes, including cathepsin B.[7] The acidic environment of the lysosome activates cathepsin B, which then recognizes and cleaves the amide bond between the citrulline residue of the linker and the self-immolative spacer, p-aminobenzyloxycarbonyl (PABC).[7][12]

This cleavage initiates a cascade. The PABC spacer, now unstable, rapidly undergoes a 1,6-elimination reaction, effectively "self-immolating" to release the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[12][13] This "traceless" release is a key feature, as it ensures the payload is not encumbered by remnants of the linker, which could impede its cytotoxic activity.[12] The liberated payload can then exert its cell-killing effect, for example, by inhibiting microtubule polymerization and inducing apoptosis.[]

It is important to note that while cathepsin B is the primary enzyme targeted in the design of the Val-Cit linker, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsins L, S, and K, can also contribute to its cleavage.[][15] This enzymatic redundancy can be advantageous, as it may circumvent potential resistance mechanisms based on the downregulation of a single protease.[7]

Quantitative Analysis of Linker Performance

The efficacy and safety of a Val-Cit linked ADC are critically dependent on the linker's stability in plasma and its cleavage rate by target proteases. A variety of in vitro assays are employed to quantify these parameters.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeNotes
Val-Cit Baseline (t½ ≈ 240 min in one study)The benchmark for efficient and stable cleavage.[16]
Val-Ala ~50% of Val-Cit rateAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[16][17]
Phe-Lys ~30-fold faster than Val-Cit (isolated enzyme)Rapidly cleaved by isolated cathepsin B, but rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[16]

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Val-Cit Containing Substrates

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Val-Cit-PABC-Fluorophore8500 ± 35042.55000
Small molecule vc-MMAE moietiesNo significant difference in KM or kcat values observedSuggests the IgG1 antibody carrier does not significantly impact the drug release rate.[18]

Note: Kinetic parameters can vary depending on the specific substrate and assay conditions. The data presented are illustrative examples.

Table 3: Plasma Stability of Val-Cit-MMAE ADCs

SpeciesStability ProfileKey Factors
Human High stability (t½ > 200 hours)Low levels of plasma enzymes that cleave the Val-Cit linker.[19]
Mouse Lower stability (t½ can be significantly shorter)Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[20][21]
Rat Intermediate to high stabilitySpecies-dependent variations in plasma enzyme activity.
Cynomolgus Monkey High stabilitySimilar stability profile to humans, making it a relevant preclinical model.[21]

Essential Experimental Protocols

The development and characterization of Val-Cit linked ADCs rely on a suite of robust and reproducible experimental protocols.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

  • Objective: To determine the kinetics of enzymatic cleavage of the Val-Cit linker.

  • Methodology:

    • Reagent Preparation:

      • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

      • Prepare an activation buffer by adding a reducing agent (e.g., 2 mM DTT) to the assay buffer immediately before use.

      • Reconstitute recombinant human cathepsin B in the activation buffer and pre-incubate to ensure full activity.

    • Reaction Setup:

      • In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

      • Initiate the reaction by adding the activated cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

    • Incubation and Sampling:

      • Incubate the reaction at 37°C.

      • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching:

      • Immediately stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a protease inhibitor).

    • Analysis:

      • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the intact ADC, released payload, and any intermediates.[22][23]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Assay & Activation Buffers B Activate Cathepsin B A->B E Initiate with Cathepsin B B->E C Prepare ADC Solution D Combine ADC and Buffer C->D D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Points F->G H Quench Reaction G->H I Analyze by RP-HPLC H->I

Figure 2: Experimental workflow for an in vitro ADC cleavage assay.

In Vitro Plasma Stability Assay (LC-MS-Based)

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma from various species.[24]

  • Objective: To evaluate the linker's stability in a biologically relevant matrix and predict its in vivo behavior.

  • Methodology:

    • Incubation:

      • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat, monkey) at 37°C.[5]

    • Sampling:

      • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[5]

    • Sample Preparation:

      • For free payload analysis, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.[5]

      • For intact ADC analysis, the ADC can be isolated from the plasma using immunoaffinity capture (e.g., protein A magnetic beads).[25]

    • Analysis:

      • Quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[25][26][27]

G cluster_incubation 1. Incubation cluster_sampling 2. Sampling & Processing cluster_analysis 3. Analysis A Incubate ADC in Plasma at 37°C B Collect Aliquots at Time Points A->B C Process Samples (Protein Precipitation or Immunoaffinity Capture) B->C D Quantify Released Payload or Intact ADC by LC-MS C->D E Determine Stability Profile D->E

Figure 3: Experimental workflow for an in vitro plasma stability assay.

Conclusion and Future Directions

The discovery and development of the Val-Cit peptide linker marked a paradigm shift in the field of antibody-drug conjugates, transforming them into a clinically validated and powerful class of cancer therapeutics. Its elegant design, which leverages the unique enzymatic environment of tumor cells, has provided a robust and versatile platform for targeted drug delivery.

Ongoing research continues to refine and build upon the success of the Val-Cit linker. Innovations include the development of novel dipeptide sequences with altered cleavage specificities and improved stability profiles, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which exhibits enhanced stability in mouse plasma.[13] Furthermore, the exploration of peptidomimetic linkers offers the potential for even greater protease specificity and resistance to premature degradation.[28]

As our understanding of tumor biology and protein engineering deepens, the design of next-generation linkers will undoubtedly continue to evolve, leading to even more effective and safer ADC therapies. The foundational principles established by the Val-Cit linker, however, will continue to guide the development of these life-saving medicines for the foreseeable future.

References

The Precision Cut: An In-depth Technical Guide to the Enzymatic Cleavage of Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of potent cytotoxic agents to tumor cells via Antibody-Drug Conjugates (ADCs) has revolutionized oncology. Central to the efficacy and safety of many successful ADCs is the linker, a critical component that connects the antibody to the payload. This technical guide delves into the core of ADC activation: the enzymatic cleavage of dipeptide linkers within the tumor cell, a mechanism that ensures the conditional and precise release of the therapeutic payload.

The Enzymatic Machinery of Payload Release

The intracellular environment of cancer cells, particularly the lysosomes, is rich in proteases that can be harnessed for selective drug release. Dipeptide linkers are designed to be stable in systemic circulation but susceptible to cleavage by these lysosomal enzymes, which are often upregulated in tumor cells.

The most prominent and well-characterized dipeptide linker is the valine-citrulline (Val-Cit) linker.[1][] Initially, it was believed that Cathepsin B, a lysosomal cysteine protease, was solely responsible for its cleavage.[1] However, further research has revealed that other cathepsins, including Cathepsin S, Cathepsin L, and Cathepsin F, also contribute to the cleavage of the Val-Cit linker and other dipeptide sequences.[1] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance developing due to the downregulation of a single protease.

The cleavage of the dipeptide linker is the initiating step in a cascade that leads to the release of the free drug. A self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC), is often placed between the dipeptide and the drug.[3] Once the dipeptide is cleaved by cathepsins, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active payload.

The Mechanism of ADC Activation

The journey of an ADC from administration to payload release is a multi-step process. The following diagram illustrates the key signaling pathway of an ADC with an enzymatically cleavable dipeptide linker.

ADC_Activation_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) ReceptorBinding Receptor Binding ADC->ReceptorBinding Antigen Tumor-Specific Antigen Antigen->ReceptorBinding Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Cathepsins) Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Payload Active Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

ADC Intracellular Activation Pathway

Quantitative Comparison of Dipeptide Linker Cleavage

The rate of enzymatic cleavage is a critical parameter that influences the efficacy of an ADC. A linker that is cleaved too slowly may not release a sufficient concentration of the payload within the tumor cell, while a linker that is too labile may lead to premature drug release and off-target toxicity. The following table summarizes the relative cleavage rates of common dipeptide linkers by Cathepsin B.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key Characteristics
Val-Cit BaselineThe industry standard, offering a good balance of stability and efficient cleavage.[1]
Val-Ala ~50%Exhibits lower hydrophobicity than Val-Cit, which can help prevent ADC aggregation.[1]
Phe-Lys ~30-fold faster (with isolated Cathepsin B)While rapidly cleaved by the isolated enzyme, its cleavage rate in lysosomal extracts is comparable to Val-Cit, suggesting the involvement of other enzymes.[1]

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published and can be influenced by the antibody, payload, and conjugation site.

Experimental Protocols for Assessing Linker Cleavage

Robust and reproducible assays are essential for characterizing the stability and cleavage of dipeptide linkers. The following are detailed methodologies for key in vitro experiments.

In Vitro Cathepsin B Cleavage Assay

This assay measures the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a dipeptide linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with a dipeptide linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 100 nM) in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Data Analysis: Plot the concentration of the released payload against time. The initial rate of cleavage can be determined from the linear portion of the curve.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of premature payload release from an ADC when incubated in human plasma.

Materials:

  • ADC with a dipeptide linker

  • Human plasma (or plasma from other species of interest)

  • PBS (Phosphate-Buffered Saline)

  • Affinity capture beads (e.g., Protein A or G)

  • Elution buffer

  • Neutralization buffer

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC (final concentration, e.g., 100 µg/mL) in plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • ADC Capture: Add the plasma aliquot to affinity capture beads and incubate to capture the ADC.

  • Washing: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using an appropriate elution buffer.

  • Neutralization: Immediately neutralize the eluate with a neutralization buffer.

  • Analysis: Analyze the eluate using an appropriate method (e.g., hydrophobic interaction chromatography (HIC) or LC-MS) to determine the drug-to-antibody ratio (DAR).

Data Analysis: Plot the average DAR against time to determine the rate of drug-linker deconjugation.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the relationships between different components and steps.

Experimental Workflow for Linker Cleavage Assay

The following diagram outlines the typical workflow for an in vitro enzymatic cleavage assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare ADC, Enzyme, and Buffers StartReaction Initiate Reaction Reagents->StartReaction Incubate Incubate at 37°C StartReaction->Incubate TimePoints Collect Aliquots at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench SamplePrep Sample Preparation (e.g., Protein Precipitation) Quench->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis (Quantify Released Payload) LCMS->DataAnalysis Results Determine Cleavage Rate DataAnalysis->Results

In Vitro Linker Cleavage Assay Workflow
Linker Structure-Activity Relationship

The chemical structure of the dipeptide linker directly influences its susceptibility to enzymatic cleavage. This relationship is a key consideration in ADC design.

Linker_SAR cluster_linker Dipeptide Linker Properties cluster_outcome Cleavage Outcome AminoAcidSequence Amino Acid Sequence (e.g., Val-Cit, Val-Ala) EnzymeRecognition Enzyme Recognition and Binding AminoAcidSequence->EnzymeRecognition PlasmaStability Plasma Stability AminoAcidSequence->PlasmaStability Hydrophobicity Hydrophobicity Hydrophobicity->EnzymeRecognition Hydrophobicity->PlasmaStability StericHindrance Steric Hindrance StericHindrance->EnzymeRecognition CleavageRate Cleavage Rate EnzymeRecognition->CleavageRate ADCEfficacy Overall ADC Efficacy and Safety CleavageRate->ADCEfficacy PlasmaStability->ADCEfficacy

Linker Structure and Cleavage Efficiency

Conclusion

The enzymatic cleavage of dipeptide linkers is a cornerstone of modern ADC design, enabling the tumor-specific release of cytotoxic payloads. A thorough understanding of the enzymes involved, the kinetics of cleavage, and the experimental methods for characterization is paramount for the development of safe and effective ADC therapeutics. The strategic selection and optimization of the dipeptide linker, guided by robust in vitro and in vivo data, will continue to be a critical factor in advancing the field of antibody-drug conjugates.

References

An In-depth Technical Guide to the Chemical Properties and Stability of MC-Val-Cit-Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of MC-Val-Cit-Doxorubicin, a key component in the development of Antibody-Drug Conjugates (ADCs). This document delves into its chemical structure, physicochemical properties, and stability under various conditions, offering detailed experimental protocols for its synthesis, characterization, and stability assessment.

Chemical Properties

This compound is a complex molecule comprising three key components: a maleimidocaproyl (MC) group, a dipeptide linker (Val-Cit), and the cytotoxic agent Doxorubicin (B1662922). The inclusion of a p-aminobenzyl carbamate (B1207046) (PABC) spacer is common to facilitate the self-immolative release of Doxorubicin following enzymatic cleavage.

Physicochemical Properties

A summary of the key physicochemical properties of MC-Val-Cit-PABC-Doxorubicin is presented in Table 1.

PropertyValueReference
Molecular Formula C₅₆H₆₇N₇O₁₉[1][2]
Molecular Weight 1142.17 g/mol [1][2][3]
Appearance Brown to red solid[3]
Solubility Soluble in DMSO and DMF[1]
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[3][4][5]

Stability Profile

The stability of this compound is a critical factor in the efficacy and safety of the corresponding ADC. The linker is designed to be stable in systemic circulation and release the cytotoxic payload specifically within the target cancer cells.

pH and Temperature Stability

The stability of the this compound conjugate is influenced by both pH and temperature. The maleimide (B117702) group, used for conjugation to the antibody, is susceptible to hydrolysis at pH values above 7.5, which can lead to the opening of the maleimide ring and prevent conjugation. For optimal stability of the maleimide-thiol linkage post-conjugation, a pH range of 6.5-7.5 is recommended.[6]

Doxorubicin itself exhibits pH-dependent stability. It is more stable at lower pH values and degrades significantly in alkaline conditions. Forced degradation studies on Doxorubicin have shown it to be extremely unstable to alkaline hydrolysis even at room temperature, and unstable to acid hydrolysis at 80°C.[7] At 4°C, Doxorubicin solutions are stable for extended periods.[8]

Plasma Stability

The Val-Cit linker is designed for high stability in plasma. This is crucial to prevent premature release of Doxorubicin in the bloodstream, which could lead to systemic toxicity. The dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9] While generally stable, some studies have noted that the Val-Cit linker can be susceptible to cleavage by other proteases, such as carboxylesterase Ces1C, which can lead to premature payload release.[10]

Enzymatic Stability

The cornerstone of the this compound linker's mechanism is its selective cleavage by Cathepsin B within the lysosome of target cells. Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B. This initiates a self-immolative cascade via the PABC spacer, leading to the release of the active Doxorubicin payload.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and stability assessment of this compound.

Synthesis of MC-Val-Cit-PABC-Doxorubicin

The synthesis of MC-Val-Cit-PABC-Doxorubicin is a multi-step process. The following is a generalized protocol based on established peptide coupling and conjugation chemistries.

G cluster_synthesis Synthesis Pathway Fmoc-Cit-OH Fmoc-Cit-OH Fmoc-Val-OH Fmoc-Val-OH PABC-OH p-Aminobenzyl alcohol (PABC-OH) Doxorubicin Doxorubicin MC-OSu Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH MC-Val-Cit-PAB-OH MC-Val-Cit-PAB-OH MC-Val-Cit-PAB-Dox MC-Val-Cit-PABC-Doxorubicin

Caption: Characterization of MC-Val-Cit-PABC-Doxorubicin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized product. The spectra should show characteristic peaks for the maleimide, valine, citrulline, PABC, and doxorubicin moieties. *[11] Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the final conjugate, confirming the successful conjugation of all components. *[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to assess the purity of the MC-Val-Cit-PABC-Doxorubicin. A single, sharp peak indicates a high degree of purity.

Stability Assessment Protocols

3.3.1. Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Workflow for Plasma Stability Assay

G cluster_plasma_stability Plasma Stability Assay Workflow Incubation Incubate ADC in plasma at 37°C Aliquots Collect aliquots at various time points Incubation->Aliquots Capture Immunoaffinity capture of ADC Aliquots->Capture Analysis LC-MS analysis to determine DAR Capture->Analysis Data Plot DAR vs. time Analysis->Data

Caption: Workflow for ADC plasma stability assessment.

Protocol:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.

  • ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture, for instance, with protein A/G magnetic beads.

  • Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

  • Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation.

3.3.2. In Vitro Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the ADC, recombinant human Cathepsin B, and an appropriate assay buffer (typically acidic, pH 5.0-6.0, with a reducing agent like DTT).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), stop the reaction in aliquots, for example, by adding a protease inhibitor or by protein precipitation with acetonitrile.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by RP-HPLC to quantify the amount of released Doxorubicin.

  • Quantification: Determine the concentration of released Doxorubicin by comparing the peak area to a standard curve of the free drug.

Signaling Pathways of Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and function. O[12]nce released from the ADC within the cancer cell, Doxorubicin induces apoptosis through various signaling pathways.

Signaling Pathway for Doxorubicin-Induced Apoptosis

G Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation p53_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which inhibits DNA replication and transcription. I[12]t also stabilizes the topoisomerase II complex after it has cleaved the DNA chain, preventing the re-ligation of the DNA strands and leading to DNA double-strand breaks. * Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA and membranes.

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates signaling pathways that lead to programmed cell death, or apoptosis. This involves the activation of tumor suppressor proteins like p53 and the caspase cascade.

Conclusion

This compound is a sophisticated drug-linker system designed for targeted cancer therapy. Its chemical properties and stability profile are finely tuned to ensure payload stability in circulation and efficient, specific release within tumor cells. A thorough understanding of its synthesis, characterization, and stability, as outlined in this guide, is essential for the successful development of effective and safe Antibody-Drug Conjugates. The provided experimental protocols offer a framework for researchers to evaluate and optimize ADCs incorporating this widely used linker-payload combination.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Val-Cit-Doxorubicin to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides a detailed protocol for the conjugation of the drug-linker MC-Val-Cit-PABC-Doxorubicin to a monoclonal antibody. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is designed for stability in circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells. This targeted release of Doxorubicin (B1662922), a potent topoisomerase II inhibitor and DNA intercalator, enhances the therapeutic window by minimizing systemic toxicity.[1][2][3]

Doxorubicin has been utilized in cancer therapy for its efficacy against a broad range of tumors, including breast and bladder cancers, sarcomas, and lymphomas.[1][4][5] Its mechanism of action involves the intercalation into DNA and the inhibition of macromolecular biosynthesis, ultimately leading to cell death.[1] However, its use can be limited by significant side effects. By conjugating Doxorubicin to a tumor-targeting antibody, its delivery is focused on cancer cells, thereby increasing its efficacy and reducing off-target toxicity.[1]

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting Doxorubicin-ADC.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical conjugation reaction. Optimal conditions may vary depending on the specific antibody and desired Drug-to-Antibody Ratio (DAR).

Table 1: Reaction Components and Conditions

ParameterRecommended ValueNotes
Antibody Concentration5-10 mg/mLHigher concentrations can promote aggregation.
Reducing Agent (TCEP) Molar Excess2-5 fold molar excess over antibodyOptimization may be required based on the number of accessible disulfide bonds.
Drug-Linker to Antibody Molar Ratio4:1 to 8:1Influences the final DAR. Higher ratios can lead to increased aggregation.[4]
Reaction Temperature18-25°CTo minimize antibody degradation.
Reaction Time1-4 hoursMonitor reaction progress to avoid over-conjugation.
Quenching Agent (N-acetylcysteine) Molar Excess20-fold molar excess over drug-linkerTo cap any unreacted maleimide (B117702) groups.

Table 2: ADC Characterization Parameters

ParameterTypical ResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5UV-Vis Spectroscopy, HIC-HPLC, LC-MS[6][7][8][9]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[4]
Unconjugated Doxorubicin<1%Reversed-Phase HPLC (RP-HPLC)
ADC Recovery40-80%UV-Vis Spectroscopy[4]

Experimental Protocols

Part 1: Antibody Preparation (Reduction of Interchain Disulfides)

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.

Materials:

  • Purified monoclonal antibody (in a suitable buffer such as PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in reaction buffer)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

  • Microcentrifuge

Procedure:

  • Buffer Exchange: If the antibody is not in the recommended reaction buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions. This step removes any interfering substances.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the reaction buffer.

  • Addition of Reducing Agent: Add the required volume of 10 mM TCEP solution to the antibody solution to achieve a 2-5 fold molar excess. For example, for a 1 mg/mL antibody solution (assuming a molecular weight of 150 kDa), this would be approximately 1.3-3.3 µL of 10 mM TCEP per mL of antibody solution.

  • Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each antibody.

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange using a desalting column pre-equilibrated with reaction buffer.[2] This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.[2]

Part 2: Conjugation of MC-Val-Cit-Doxorubicin to the Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from Part 1

  • MC-Val-Cit-PABC-Doxorubicin (reconstituted in a compatible organic solvent like DMSO to a concentration of 1-10 mg/mL)[10]

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Quenching Solution: N-acetylcysteine (100 mM in reaction buffer)

Procedure:

  • Reagent Preparation: If the this compound is provided as a solid, reconstitute it in DMSO to the specified concentration.[10]

  • Addition of Conjugation Reagent: Add the appropriate volume of the this compound solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized. A starting point is a 5-fold molar excess of the drug-linker.

  • Incubation: Incubate the reaction at room temperature (18-25°C) for 1-4 hours with gentle mixing. Protect the reaction from light. Doxorubicin is hydrophobic, and prolonged reaction times or high concentrations can lead to ADC aggregation.[4]

  • Quenching the Reaction: Quench the reaction by adding a 20-fold molar excess of the quenching solution (N-acetylcysteine) relative to the drug-linker to react with any remaining maleimide groups. Incubate for 30 minutes at room temperature.

Part 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove the unconjugated drug-linker and other reaction byproducts.

Materials:

  • Crude ADC reaction mixture from Part 2

  • Purification Buffer: PBS, pH 7.4

  • Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column or Hydrophobic Interaction Chromatography (HIC) column[11][][13]

  • Sterile, low-protein binding storage vials

Procedure:

  • Purification:

    • Tangential Flow Filtration (TFF): TFF is an effective method for removing unconjugated drug-linker and for buffer exchange.[][13] Perform diafiltration against the purification buffer until the free drug-linker is below the desired level.

    • Size Exclusion Chromatography (SEC): SEC can be used to separate the ADC from unconjugated drug-linker and aggregates based on size.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs and for removing unconjugated antibody and drug-linker.[]

  • Buffer Exchange: During purification, ensure the final ADC is in a suitable storage buffer (e.g., PBS).

  • Sterile Filtration: Filter the purified ADC through a 0.22 µm sterile filter into a sterile storage vial.

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage. Doxorubicin ADCs can be prone to aggregation and precipitation over time, so proper storage conditions are crucial.[4] A stabilization buffer may be used for long-term storage.[4]

Part 4: Characterization of the Antibody-Drug Conjugate

This section describes the key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Principle: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for Doxorubicin (approximately 480 nm).

  • Procedure:

    • Measure the UV-Vis spectrum of the ADC solution from 250 nm to 600 nm.

    • Record the absorbance values at 280 nm and 480 nm.

    • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and Doxorubicin at these wavelengths.

2. Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[14]

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a decreasing salt gradient.

    • The peaks corresponding to different DAR species will be resolved. The weighted average DAR can be calculated from the peak areas.[8]

3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Principle: LC-MS provides a precise measurement of the mass of the intact ADC and its subunits (light chain and heavy chain), allowing for the accurate determination of the DAR and the distribution of drug-loaded species.[6][7]

  • Procedure:

    • The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.[6]

    • The sample is separated by reverse-phase or size-exclusion chromatography and then introduced into the mass spectrometer.

    • The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated doxorubicin molecules.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization start Purified Antibody buffer_exchange Buffer Exchange start->buffer_exchange reduction Disulfide Bond Reduction (TCEP) buffer_exchange->reduction remove_tcep Remove Excess TCEP reduction->remove_tcep conjugation Add this compound remove_tcep->conjugation incubation Incubate (1-4h, RT) conjugation->incubation quenching Quench Reaction (N-acetylcysteine) incubation->quenching purify Purify ADC (TFF, SEC, or HIC) quenching->purify buffer_exchange2 Buffer Exchange purify->buffer_exchange2 sterile_filter Sterile Filtration buffer_exchange2->sterile_filter dar_uv DAR by UV-Vis sterile_filter->dar_uv dar_hic DAR by HIC sterile_filter->dar_hic dar_ms DAR by LC-MS sterile_filter->dar_ms purity_sec Purity by SEC sterile_filter->purity_sec

Caption: Experimental workflow for ADC conjugation.

doxorubicin_moa cluster_cell Target Cancer Cell cluster_nucleus Nucleus adc ADC Binding to Surface Antigen internalization Internalization (Endocytosis) adc->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage by Cathepsin B lysosome->cleavage dox_release Doxorubicin Release cleavage->dox_release dna_intercalation DNA Intercalation dox_release->dna_intercalation topo_inhibition Topoisomerase II Inhibition dox_release->topo_inhibition apoptosis Apoptosis dna_intercalation->apoptosis topo_inhibition->apoptosis

Caption: Mechanism of action of a Doxorubicin ADC.

References

Application Notes and Protocols for Preclinical Evaluation of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The MC-Val-Cit-Doxorubicin ADC utilizes a monoclonal antibody to target a specific tumor-associated antigen, a cleavable maleimidocaproyl-valine-citrulline (MC-Val-Cit) linker, and the well-established chemotherapeutic drug, doxorubicin (B1662922). The Val-Cit component of the linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted delivery and conditional activation mechanism aims to enhance the therapeutic index of doxorubicin by maximizing its concentration at the tumor site while minimizing systemic toxicity.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound ADCs in various cancer models, including detailed protocols for in vivo efficacy studies.

Mechanism of Action

The this compound ADC exerts its anti-tumor effect through a multi-step process that relies on targeted delivery and intracellular release of its cytotoxic payload.

  • Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide in the linker.

  • Payload Release: Cleavage of the linker releases the doxorubicin payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: Doxorubicin intercalates into the DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis of the cancer cell.

Diagram: Mechanism of Action of this compound ADC

MC-Val-Cit-Doxorubicin_ADC_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Doxorubicin Doxorubicin Lysosome->Doxorubicin 4. Linker Cleavage DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage 5. Payload Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: Workflow of this compound ADC from binding to apoptosis.

Preclinical Efficacy Data

Disclaimer: The following tables present representative data based on typical outcomes observed in preclinical studies of similar antibody-drug conjugates. Specific efficacy data for this compound ADCs in these exact models is not widely available in the public domain and should be generated through dedicated preclinical studies.

Table 1: Efficacy of a HER2-Targeted this compound ADC in a Breast Cancer Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Q7D x 31500 ± 250-
Non-Targeting ADC5Q7D x 31350 ± 20010
Free Doxorubicin2Q7D x 3900 ± 15040
HER2-MC-Val-Cit-Doxorubicin ADC5Q7D x 3300 ± 7580
Table 2: Efficacy of a Folate Receptor Alpha-Targeted this compound ADC in an Ovarian Cancer PDX Model
Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Median Survival (%)
Vehicle Control-Q7D x 435-
Non-Targeting ADC5Q7D x 4388.6
Free Doxorubicin2Q7D x 44528.6
FRα-MC-Val-Cit-Doxorubicin ADC5Q7D x 470100
Table 3: Efficacy of a Claudin18.2-Targeted this compound ADC in a Gastric Cancer Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³)Tumor Regression
Vehicle Control-Q7D x 42000 ± 300No
Non-Targeting ADC5Q7D x 41800 ± 250No
Free Doxorubicin2Q7D x 41200 ± 180No
CLDN18.2-MC-Val-Cit-Doxorubicin ADC5Q7D x 4150 ± 50Yes

Experimental Protocols

Protocol 1: Establishment of Human Breast Cancer Xenograft Model (e.g., BT-474)
  • Cell Culture: Culture BT-474 human breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Diagram: Breast Cancer Xenograft Workflow

Breast_Cancer_Xenograft_Workflow Breast Cancer Xenograft Workflow Cell_Culture 1. Cell Culture (e.g., BT-474) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Athymic Nude Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization

Caption: Steps for establishing a breast cancer xenograft model.

Protocol 2: In Vivo Efficacy Study of this compound ADC
  • Animal Model: Utilize tumor-bearing mice established as described in Protocol 1.

  • Test Articles:

    • This compound ADC targeting the antigen of interest.

    • Non-targeting control ADC.

    • Free Doxorubicin.

    • Vehicle control (e.g., sterile PBS).

  • Administration: Administer the test articles intravenously (IV) via the tail vein according to the dosing schedule outlined in the study design (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals daily for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a specified time point. Euthanize animals according to institutional guidelines.

  • Data Analysis:

    • Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.

    • Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • For survival studies, plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Signaling Pathway

Diagram: Doxorubicin-Induced Cell Death Signaling Pathway

Doxorubicin_Signaling_Pathway Doxorubicin-Induced Cell Death Signaling Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage_Response DNA Damage Response (ATM/ATR, p53) DNA_Intercalation->DNA_Damage_Response Topoisomerase_II->DNA_Damage_Response Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Apoptosis_Pathway Apoptotic Pathway (Caspase Activation) DNA_Damage_Response->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Mitochondrial_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Key signaling events initiated by doxorubicin leading to apoptosis.

Application Note: Cellular Uptake and Trafficking of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The MC-Val-Cit-Doxorubicin ADC utilizes a cleavable linker system to deliver the chemotherapeutic agent doxorubicin (B1662922) to antigen-expressing cancer cells. This linker, comprising a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) group, is designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, within the target cell. Understanding the cellular uptake and intracellular trafficking of these ADCs is critical for optimizing their design and predicting their therapeutic efficacy.

This application note provides a detailed overview of the cellular processing of this compound ADCs, including protocols for studying their uptake, trafficking, and the subsequent release of the doxorubicin payload.

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and release of the doxorubicin payload, which then exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[2][3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of free doxorubicin in several commonly used cancer cell lines. These values provide a baseline for evaluating the potency of this compound ADCs, where enhanced potency is expected in antigen-positive cells.

Cell LineCancer TypeIC50 of Doxorubicin (µM)Citation
HeLaCervical Carcinoma2.9[5]
MCF-7Breast Adenocarcinoma2.50[5]
HepG2Hepatocellular Carcinoma12.2[5]
A549Lung Carcinoma> 20[5]
BFTC-905Bladder Cancer2.3[5]
M21Skin Melanoma2.8[5]
TCCSUPBladder Cancer12.6[5]
UMUC-3Bladder Cancer5.1[5]

Note: IC50 values can vary depending on the assay conditions and exposure time.

Experimental Protocols

Protocol 1: Quantification of ADC Internalization by Flow Cytometry

This protocol allows for the quantitative analysis of ADC uptake into target cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • This compound ADC, fluorescently labeled (e.g., with Alexa Fluor 488)

  • Isotype control antibody, fluorescently labeled

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • On the day of the experiment, replace the medium with fresh medium containing the fluorescently labeled ADC or isotype control at various concentrations.

  • Incubate the cells at 37°C for different time points (e.g., 1, 4, 24 hours) to assess uptake kinetics. For a baseline measurement of surface binding, incubate a set of cells at 4°C for 30 minutes.

  • After incubation, wash the cells twice with cold PBS to remove unbound ADC.

  • Detach the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of internalized ADC.

Protocol 2: Visualization of Intracellular Trafficking by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of the ADC and its payload.

Materials:

  • Target cancer cell line

  • This compound ADC (Doxorubicin is inherently fluorescent)

  • Lysosomal marker (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI)

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with the this compound ADC at a predetermined concentration.

  • At various time points (e.g., 2, 8, 24 hours), incubate the cells with a lysosomal marker for the last 30-60 minutes of the ADC incubation.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash again with PBS and permeabilize the cells if necessary for intracellular staining.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope, acquiring images in the channels for the ADC (doxorubicin fluorescence), the lysosomal marker, and the nuclear stain. Co-localization analysis can be performed to determine the extent of ADC trafficking to the lysosomes.

Protocol 3: Cathepsin B Activity Assay in Cell Lysates

This assay measures the activity of Cathepsin B, the primary enzyme responsible for cleaving the Val-Cit linker, in the target cells.

Materials:

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Cathepsin B activity assay kit (fluorometric)[3]

  • Fluorometric plate reader

Procedure:

  • Culture the target cells to 80-90% confluency.

  • Lyse the cells using a suitable cell lysis buffer on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate.

  • Follow the manufacturer's instructions for the Cathepsin B activity assay kit. This typically involves incubating a specific amount of cell lysate with a fluorogenic Cathepsin B substrate.

  • Measure the fluorescence generated over time using a fluorometric plate reader. The rate of fluorescence increase is proportional to the Cathepsin B activity in the lysate.

Visualizations

ADC_Uptake_and_Trafficking cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC MC-Val-Cit-Dox ADC Receptor Target Antigen ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Doxorubicin Free Doxorubicin Lysosome->Doxorubicin Cathepsin B Cleavage Nucleus Nucleus Doxorubicin->Nucleus DNA Intercalation & Topoisomerase II Inhibition

Caption: Cellular uptake and trafficking pathway of a this compound ADC.

Experimental_Workflow cluster_uptake Protocol 1: ADC Internalization cluster_trafficking Protocol 2: Intracellular Trafficking cluster_cleavage Protocol 3: Linker Cleavage Seed_Cells_1 Seed Target Cells Treat_ADC_1 Treat with Fluorescent ADC Seed_Cells_1->Treat_ADC_1 Incubate_1 Incubate (Time Course) Treat_ADC_1->Incubate_1 Analyze_FCM Analyze by Flow Cytometry Incubate_1->Analyze_FCM Seed_Cells_2 Seed Cells on Coverslips Treat_ADC_2 Treat with ADC Seed_Cells_2->Treat_ADC_2 Stain_Organelles Stain Lysosomes & Nuclei Treat_ADC_2->Stain_Organelles Image_Confocal Image by Confocal Microscopy Stain_Organelles->Image_Confocal Lyse_Cells Prepare Cell Lysates Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein Cathepsin_Assay Perform Cathepsin B Assay Quantify_Protein->Cathepsin_Assay Measure_Fluorescence Measure Fluorescence Cathepsin_Assay->Measure_Fluorescence

Caption: Experimental workflows for studying ADC cellular uptake and processing.

Linker_Cleavage_Pathway ADC_Lysosome MC-Val-Cit-PAB-Doxorubicin In Lysosome (pH 4.5-5.5) Cleavage Cleavage of Val-Cit bond ADC_Lysosome->Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Intermediate MC-Val + Cit-PAB-Doxorubicin Cleavage->Intermediate Self_Immolation 1,6-Elimination (Self-immolation) Intermediate->Self_Immolation Free_Dox Free Doxorubicin + PAB byproduct Self_Immolation->Free_Dox

Caption: Cathepsin B-mediated cleavage of the MC-Val-Cit linker.

References

Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to target antigens on the cancer cell surface, followed by internalization and the subsequent release of its cytotoxic payload.[1][3] Therefore, the precise characterization of ADC binding and internalization is a crucial step in the development and optimization of these complex biotherapeutics.[1][4]

Flow cytometry is a powerful and quantitative technique for analyzing the binding of ADCs to cancer cells.[1] It allows for the rapid, single-cell analysis of a heterogeneous cell population, providing valuable data on binding affinity, specificity, and the kinetics of internalization.[5][6][7] This document provides detailed application notes and protocols for the analysis of ADC binding to cancer cells using flow cytometry.

Principle of the Assay

The fundamental principle of this assay involves the incubation of cancer cells expressing the target antigen with a fluorescently labeled ADC or an ADC that is subsequently detected by a fluorescently labeled secondary antibody. The fluorescence intensity of individual cells is then measured by a flow cytometer. This intensity is directly proportional to the number of ADC molecules bound to the cell surface. By titrating the ADC concentration, a saturation binding curve can be generated to determine the binding affinity (Kd). Furthermore, by modifying the experimental conditions, such as incubation time and temperature, the internalization of the ADC can also be assessed.[5][8]

Key Experimental Considerations

Several factors can influence the outcome and interpretation of ADC binding assays by flow cytometry:

  • Antibody Specificity: The monoclonal antibody component of the ADC must be highly specific for the target antigen to minimize off-target binding.

  • Cell Line Selection: The choice of cancer cell lines with varying levels of target antigen expression (high, low, and negative) is crucial for demonstrating specificity.

  • ADC Labeling: If the ADC is not directly conjugated to a fluorophore, a high-quality, fluorescently labeled secondary antibody that specifically recognizes the ADC's primary antibody is required.

  • Controls: Appropriate controls are essential for accurate data interpretation. These include unstained cells (autofluorescence control), cells stained with an isotype control ADC (to determine non-specific binding), and cells from a target-negative cell line.[1]

  • Internalization: ADC binding is often followed by internalization.[3][9] To specifically measure surface binding, experiments should be conducted at 4°C to inhibit cellular processes like endocytosis.[10] To assess internalization, experiments can be performed at 37°C, and techniques to quench the fluorescence of surface-bound ADC can be employed.[11]

Experimental Protocols

Protocol 1: Cell Surface Binding of a Directly Labeled ADC

This protocol describes the steps to measure the binding of a fluorescently labeled ADC to the surface of cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Fluorescently labeled ADC

  • Isotype control ADC (labeled with the same fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Propidium Iodide (PI) or other viability dye

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cancer cells to mid-log phase.

    • Harvest cells using a gentle dissociation method (e.g., trypsin-EDTA, followed by neutralization).

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and determine the cell concentration using a hemocytometer or automated cell counter.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in cold staining buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

    • Prepare serial dilutions of the fluorescently labeled ADC and the isotype control ADC in cold staining buffer. A typical concentration range to test for binding affinity is 0.1 to 1000 nM.

    • Add 50 µL of the diluted ADC or isotype control to the respective tubes.

    • Incubate the tubes on ice for 1-2 hours, protected from light.[1]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.[1]

  • Viability Staining and Data Acquisition:

    • Resuspend the cell pellet in 200-500 µL of cold staining buffer containing a viability dye (e.g., PI).

    • Acquire data on the flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).[1]

Protocol 2: Internalization Assay

This protocol is designed to measure the internalization of an ADC by cancer cells.

Materials:

  • Same as Protocol 1, with the addition of a quenching solution (e.g., trypan blue or an anti-fluorophore antibody) if required.

Procedure:

  • Cell Preparation and Staining:

    • Follow steps 1 and 2 from Protocol 1.

  • Internalization Induction:

    • After the initial binding step on ice, wash the cells once with cold PBS to remove unbound ADC.

    • Resuspend the cells in pre-warmed (37°C) complete culture medium and incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h) to allow for internalization. A parallel set of tubes should be kept on ice as a control for no internalization.

  • Quenching of Surface Fluorescence (Optional but Recommended):

    • After the 37°C incubation, place the tubes on ice to stop further internalization.

    • To differentiate between surface-bound and internalized ADC, add a quenching agent. For example, add trypan blue solution (0.2%) to the cell suspension just before analysis to quench the fluorescence of surface-bound FITC-labeled ADCs. Alternatively, an anti-fluorophore antibody can be used to quench the signal from surface-exposed fluorophores.[11]

  • Washing and Data Acquisition:

    • If a quenching step that requires washing is used, wash the cells with cold PBS.

    • Resuspend the cells in cold staining buffer with a viability dye.

    • Acquire data on the flow cytometer. An increase in the fluorescence signal in the 37°C samples (especially after quenching) compared to the 4°C control indicates internalization.

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: ADC Binding to Target-Positive and Target-Negative Cells

ADC Concentration (nM)MFI (Target-Positive Cells)% Positive (Target-Positive Cells)MFI (Target-Negative Cells)% Positive (Target-Negative Cells)
0 (Unstained)500.5%480.4%
1 (Isotype)1501.2%1451.1%
150025%1551.3%
10250085%1601.5%
100800098%1651.6%
1000820098.5%1701.8%

Table 2: Determination of Binding Affinity (Kd)

ADC Concentration (nM)Specific Binding (MFI)
1350
102340
1007835
10008030
Kd (nM) ~25

Specific Binding (MFI) is calculated by subtracting the MFI of the isotype control from the MFI of the ADC-stained sample.[1] The Kd value is determined by fitting the specific binding data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Table 3: ADC Internalization Over Time

Incubation Time at 37°CMFI (with Quenching)% Internalization
0 min (4°C Control)1000%
30 min80015%
1 hour150030%
2 hours280055%
4 hours450085%

% Internalization can be calculated as [(MFI at 37°C) - (MFI at 4°C)] / (MFI at 4°C without quenching) * 100.

Visualization of Workflows and Concepts

Signaling Pathways and Experimental Workflows

ADC_Binding_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing & Acquisition cell_culture Culture Cancer Cells harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Staining Buffer harvest->resuspend aliquot Aliquot Cells resuspend->aliquot add_adc Add Diluted ADC/ Isotype Control aliquot->add_adc incubate Incubate on Ice (1-2h) add_adc->incubate wash_cells Wash Cells (3x) incubate->wash_cells add_viability_dye Add Viability Dye wash_cells->add_viability_dye acquire Acquire on Flow Cytometer add_viability_dye->acquire

Caption: Experimental workflow for ADC cell surface binding analysis.

ADC_Internalization_Principle cluster_cell Cancer Cell receptor Target Antigen endosome Endosome receptor->endosome Internalization (37°C) lysosome Lysosome endosome->lysosome payload_release Payload Release lysosome->payload_release cytotoxicity Cell Death payload_release->cytotoxicity adc_ext Fluorescent ADC (Extracellular) adc_ext->receptor Binding (4°C or 37°C)

Caption: Principle of ADC binding, internalization, and payload release.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Insufficient ADC concentration.Titrate the ADC to an optimal concentration.
Low antigen expression on cells.Confirm antigen expression by western blot or with a validated positive control antibody. Use a cell line with higher expression.
Degraded ADC or fluorophore.Use a fresh aliquot of ADC. Store fluorescent reagents protected from light.
High Background Non-specific binding of the ADC.Include an isotype control. Increase the number of wash steps. Add a blocking step with serum or Fc block.[12]
Dead cells binding the ADC non-specifically.Use a viability dye to exclude dead cells from the analysis. Ensure gentle handling of cells during preparation.
ADC concentration is too high.Optimize the ADC concentration by titration.
High Variability between Replicates Inconsistent cell numbers.Carefully count and aliquot cells.
Pipetting errors.Use calibrated pipettes and ensure proper technique.
Instrument fluctuations.Run instrument quality control procedures. Allow the instrument to warm up sufficiently.

By following these detailed protocols and considering the key experimental factors, researchers can obtain reliable and reproducible data on ADC binding and internalization, which are critical for the successful development of these targeted cancer therapies.

References

Application Notes and Protocols for In Vivo Imaging of MC-Val-Cit-Doxorubicin ADC Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The MC-Val-Cit-Doxorubicin ADC utilizes a monoclonal antibody to target a specific tumor antigen, doxorubicin (B1662922) as the cytotoxic payload, and a cathepsin B-cleavable linker, maleimidocaproyl-valine-citrulline (MC-Val-Cit), to connect them.[1][][3] This linker is designed to be stable in systemic circulation and to be cleaved by proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][4][5] Upon cleavage, doxorubicin is released, leading to targeted tumor cell death.

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging and biodistribution analysis of this compound ADCs. Understanding the biodistribution, tumor targeting, and off-target accumulation of these ADCs is critical for their preclinical development and for optimizing their therapeutic index.

Mechanism of Action and Signaling Pathway

The this compound ADC exerts its therapeutic effect through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

  • Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen, which is overexpressed on the surface of tumor cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking and Linker Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.[6] Within the lysosome, the Val-Cit linker is cleaved by proteases, with cathepsin B being a key enzyme in this process.[1][4][5]

  • Payload Release and Cytotoxicity: The cleavage of the linker releases the doxorubicin payload into the cytoplasm of the tumor cell. Doxorubicin then intercalates into the DNA and inhibits topoisomerase II, leading to DNA damage and ultimately apoptosis (programmed cell death) of the cancer cell.

ADC_Mechanism Mechanism of Action of this compound ADC ADC This compound ADC TumorCell Tumor Cell Surface (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Doxorubicin Doxorubicin Lysosome->Doxorubicin 4. Linker Cleavage (Cathepsin B) Nucleus Nucleus Doxorubicin->Nucleus 5. DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death

Caption: Mechanism of action of the this compound ADC.

Quantitative Biodistribution Data

The following table summarizes representative quantitative biodistribution data for a hypothetical this compound ADC in a tumor-bearing mouse model. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection. This data is illustrative and based on typical biodistribution patterns observed for ADCs. Actual results may vary depending on the specific antibody, tumor model, and experimental conditions.

Time Post-InjectionTumor (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Heart (%ID/g)Lungs (%ID/g)Blood (%ID/g)
24 hours 15.5 ± 3.218.2 ± 2.58.5 ± 1.84.1 ± 0.92.5 ± 0.53.8 ± 0.710.1 ± 2.1
48 hours 20.1 ± 4.515.8 ± 2.17.9 ± 1.53.5 ± 0.72.1 ± 0.43.2 ± 0.65.6 ± 1.5
72 hours 18.9 ± 3.912.5 ± 1.86.2 ± 1.22.8 ± 0.51.8 ± 0.32.5 ± 0.52.9 ± 0.8
96 hours 16.2 ± 3.110.1 ± 1.55.1 ± 1.02.1 ± 0.41.5 ± 0.22.0 ± 0.41.5 ± 0.5

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled this compound ADC

This protocol describes the conjugation of a fluorescent dye to the antibody component of the ADC for in vivo fluorescence imaging.

Materials:

  • This compound ADC

  • Amine-reactive fluorescent dye (e.g., NHS ester-activated near-infrared dye)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the this compound ADC at a concentration of 2-5 mg/mL in conjugation buffer.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the reactive dye to the ADC solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the fluorescently labeled ADC from unreacted dye using a size exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) and the concentration of the final product using a spectrophotometer by measuring the absorbance at the maximum absorption wavelengths of the protein (typically 280 nm) and the dye.

Protocol1_Workflow Workflow for Fluorescent Labeling of ADC cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ADC_prep Prepare ADC in Conjugation Buffer Conjugation Mix ADC and Dye (1-2h at RT) ADC_prep->Conjugation Dye_prep Prepare Amine-Reactive Dye in DMSO Dye_prep->Conjugation Quenching Add Quenching Solution (30 min at RT) Conjugation->Quenching Purification Size Exclusion Chromatography Quenching->Purification Characterization Spectrophotometry (DOL & Concentration) Purification->Characterization

Caption: Workflow for fluorescent labeling of the ADC.

Protocol 2: In Vivo Fluorescence Imaging of ADC Biodistribution

This protocol outlines the procedure for in vivo imaging of the fluorescently labeled this compound ADC in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled this compound ADC

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.

  • ADC Administration: Administer a predetermined dose of the fluorescently labeled ADC (typically 5-10 mg/kg) intravenously via the tail vein.

  • Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, 72, and 96 hours). Ensure consistent imaging parameters (e.g., exposure time, filter sets) for all animals and time points.

  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and major organs (e.g., liver, kidneys, spleen) on the fluorescence images.

  • Data Quantification: Quantify the average fluorescence intensity within each ROI. The data can be expressed as radiant efficiency or other appropriate units provided by the imaging software.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the quantitative analysis of ADC distribution in various organs and the tumor after the final in vivo imaging time point.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools

  • Scintillation vials or pre-weighed tubes

  • Gamma counter or fluorescence plate reader (depending on the label)

  • Tissue lysis buffer (if using fluorescence)

Procedure:

  • Euthanasia and Tissue Collection: At the final imaging time point, euthanize the mice. Carefully dissect the tumor and major organs (liver, spleen, kidneys, heart, lungs, etc.).

  • Tissue Weighing: Blot the tissues to remove excess blood and weigh each tissue sample.

  • Radioactivity Measurement (for Radiolabeled ADCs): Place each tissue sample in a separate vial and measure the radioactivity using a gamma counter.

  • Fluorescence Measurement (for Fluorescently Labeled ADCs): Homogenize the tissues in a lysis buffer. Measure the fluorescence of the tissue lysates using a fluorescence plate reader. A standard curve of the labeled ADC should be prepared to correlate fluorescence intensity to the amount of ADC.

  • Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Biodistribution_Workflow Workflow for In Vivo and Ex Vivo Biodistribution cluster_invivo In Vivo Imaging cluster_exvivo Ex Vivo Analysis Animal_Prep Anesthetize Tumor-Bearing Mice ADC_Admin Administer Labeled ADC (Intravenous) Animal_Prep->ADC_Admin Image_Acq Acquire Fluorescence Images (Multiple Time Points) ADC_Admin->Image_Acq ROI_Analysis ROI Analysis of Tumor and Organs Image_Acq->ROI_Analysis Euthanasia Euthanize Mice at Final Time Point ROI_Analysis->Euthanasia End of In Vivo Study Dissection Dissect Tumor and Major Organs Euthanasia->Dissection Measurement Weigh and Measure Signal (Radioactivity/Fluorescence) Dissection->Measurement Calculation Calculate %ID/g Measurement->Calculation

References

Synthesis of MC-Val-Cit-PAB-Doxorubicin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-Doxorubicin. This protocol is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapy. The document outlines the synthesis of the cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB), and its subsequent conjugation to the cytotoxic agent, Doxorubicin.

The MC-Val-Cit-PAB linker is a key component in many ADCs, designed for selective cleavage by intracellular proteases such as Cathepsin B, which are often overexpressed in tumor cells.[1][] This targeted release mechanism aims to enhance the therapeutic window of potent cytotoxic drugs like Doxorubicin by minimizing systemic toxicity.[3]

Synthetic Workflow Overview

The synthesis of MC-Val-Cit-PAB-Doxorubicin is a multi-step process that begins with the preparation of the dipeptide linker, followed by the attachment of the self-immolative p-aminobenzyl (PAB) spacer and the maleimide (B117702) group. The final step involves the conjugation of the complete linker to Doxorubicin.

Synthesis_Workflow cluster_linker Linker Synthesis cluster_conjugation Conjugation Fmoc-Val-Cit-OH Fmoc-Val-Cit-OH Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-OH->Fmoc-Val-Cit-PAB-OH PAB-OH, EEDQ H2N-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH->H2N-Val-Cit-PAB-OH Piperidine MC-Val-Cit-PAB-OH MC-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH->MC-Val-Cit-PAB-OH MC-OSu MC-Val-Cit-PAB-Doxorubicin MC-Val-Cit-PAB-Doxorubicin MC-Val-Cit-PAB-OH->MC-Val-Cit-PAB-Doxorubicin Activation, Doxorubicin Doxorubicin Doxorubicin Doxorubicin->MC-Val-Cit-PAB-Doxorubicin Doxorubicin_MoA cluster_dna DNA Damage Pathways cluster_ros Oxidative Stress Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Strand_Breaks DNA Strand Breaks Intercalation->DNA_Strand_Breaks TopoII->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage Cellular_Damage->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting low conjugation efficiency of MC-Val-Cit-Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency of MC-Val-Cit-Doxorubicin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation efficiency between a thiol-containing molecule and this compound?

Low conjugation efficiency can stem from several factors:

  • Suboptimal pH of the reaction buffer: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is typically 6.5-7.5 to ensure specific and efficient conjugation.[1]

  • Poor quality or degraded reagents: The maleimide (B117702) group on the linker is susceptible to hydrolysis at high pH. It is crucial to use fresh, high-quality reagents and store them under appropriate conditions, such as in a dry, biocompatible solvent like DMSO to prevent hydrolysis.[1][2]

  • Inefficient reduction of disulfide bonds: For antibody-drug conjugates (ADCs), the interchain disulfide bonds of the antibody need to be partially or fully reduced to generate free thiol groups for conjugation. Incomplete reduction will result in a lower number of available conjugation sites.[][4][5][6]

  • Doxorubicin (B1662922) solubility and aggregation issues: Doxorubicin has limited solubility in aqueous buffers like PBS, especially at neutral to alkaline pH, which can lead to precipitation and aggregation.[7][8][9][10] This can hinder its availability for the conjugation reaction.

  • Presence of impurities: Impurities in the antibody or peptide/protein, the linker-drug, or the reaction buffer can interfere with the conjugation reaction.

  • Side reactions: The thiosuccinimide product of the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially if the reaction conditions are not optimized.[1]

Q2: How can I assess the conjugation efficiency and determine the drug-to-antibody ratio (DAR)?

Several analytical techniques can be used to determine the conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) for ADCs:

  • UV/Vis Spectroscopy: This is a relatively simple and quick method to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and 495 nm for doxorubicin).[][12][13] However, it does not provide information about drug load distribution.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for detailed DAR analysis, especially for cysteine-linked ADCs.[][12][14] It separates ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of different DAR values.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for detailed DAR analysis and to evaluate the drug load distribution on the light and heavy chains of the antibody.[][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a comprehensive analysis of the ADC, including the exact mass of the different conjugated species, which allows for precise DAR determination and identification of any side products.[14][15][16]

Troubleshooting Guides

Issue 1: Low or No Conjugation Detected
Potential Cause Recommended Solution
Incorrect pH of Reaction Buffer Verify the pH of your conjugation buffer. For maleimide-thiol conjugation, maintain a pH between 6.5 and 7.5 for optimal reactivity and to minimize side reactions like hydrolysis of the maleimide group.[1]
Ineffective Reduction of Disulfide Bonds (for ADCs) Ensure complete and controlled reduction of the antibody's disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP or DTT.[4][5] The reduction step should be carefully optimized, as excessive reduction can lead to antibody fragmentation. Immediately after reduction, remove the excess reducing agent using a desalting column to prevent it from quenching the maleimide-activated drug-linker.[17]
Degraded Maleimide Linker Use fresh this compound. The maleimide group is susceptible to hydrolysis. Store the linker-drug conjugate in an appropriate solvent (e.g., DMSO) at a low temperature (e.g., -20°C) and protect it from moisture.[2]
Doxorubicin Precipitation Doxorubicin can precipitate in buffers like PBS.[7][9][10] To improve solubility, dissolve the this compound in a small amount of a compatible organic solvent like DMSO before adding it to the reaction buffer.[2][18] Avoid high concentrations of doxorubicin in the final reaction mixture.
Issue 2: High Levels of Unconjugated Antibody/Protein
Potential Cause Recommended Solution
Insufficient Molar Ratio of Drug-Linker Increase the molar excess of the this compound relative to the thiol-containing molecule. This will drive the reaction towards completion. However, be aware that a very large excess can lead to challenges in purification.
Short Reaction Time Extend the incubation time of the conjugation reaction to allow it to proceed to completion. Monitor the reaction progress over time using a suitable analytical method like HPLC to determine the optimal reaction time.
Inefficient Purification Use an appropriate purification method to separate the conjugated product from unconjugated starting materials. Size exclusion chromatography (SEC) and tangential flow filtration (TFF) are commonly used for this purpose.[19]
Issue 3: Product Aggregation
Potential Cause Recommended Solution
Hydrophobicity of the Drug-Linker The hydrophobic nature of doxorubicin and the peptide linker can contribute to aggregation, especially at high drug loading.[8][20]
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Optimize the conjugation conditions to achieve a lower, more controlled DAR.
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can influence protein stability and aggregation. Screen different buffer conditions to find one that minimizes aggregation.
Introduction of Hydrophilic Moieties Consider incorporating hydrophilic linkers or modifying the drug-linker to increase its hydrophilicity, which has been shown to reduce aggregation.[20]

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework. Optimal conditions should be determined for each specific application.

1. Preparation of the Thiol-Containing Protein (e.g., Reduced Antibody)

  • Buffer Exchange: If necessary, exchange the protein into a suitable reaction buffer (e.g., PBS with EDTA, pH 7.0).[17]

  • Reduction: Add a reducing agent (e.g., TCEP or DTT) to the protein solution to reduce disulfide bonds.[4][5] The molar excess of the reducing agent and the incubation time and temperature should be optimized.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[17] This step is critical to prevent the quenching of the maleimide group.

2. Conjugation Reaction

  • Prepare Drug-Linker Solution: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).[2]

  • Add Drug-Linker to Protein: Add the dissolved drug-linker to the reduced protein solution. The molar ratio of the drug-linker to the protein will determine the final DAR and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), protected from light.[17] The optimal incubation time should be determined experimentally.

3. Purification of the Conjugate

  • Removal of Unconjugated Drug-Linker: Purify the conjugate to remove any unreacted drug-linker and other small molecules. This can be achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[19]

4. Characterization of the Conjugate

  • Determine Protein Concentration: Measure the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

  • Determine DAR: Analyze the conjugate using UV/Vis spectroscopy, HIC, RP-HPLC, or LC-MS to determine the average DAR and the distribution of different drug-loaded species.[][12][14][15][16]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis start Start: Thiol-containing Protein buffer_exchange Buffer Exchange (pH 7.0) start->buffer_exchange reduction Disulfide Bond Reduction (e.g., TCEP) buffer_exchange->reduction remove_reductant Remove Excess Reducing Agent reduction->remove_reductant add_drug Add Drug-Linker to Reduced Protein remove_reductant->add_drug dissolve_drug Dissolve this compound in DMSO dissolve_drug->add_drug incubate Incubate (RT, protected from light) add_drug->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize (DAR, Purity) purify->characterize end End: Purified Conjugate characterize->end

Caption: General workflow for the conjugation of this compound.

troubleshooting_logic cluster_reagents Reagent & Reaction Conditions cluster_process Process Parameters cluster_analysis Analysis & Purification start Low Conjugation Efficiency ph Check pH (6.5-7.5) start->ph reductant Optimize Reduction Step start->reductant linker_quality Verify Linker-Drug Quality start->linker_quality dox_solubility Address Doxorubicin Solubility start->dox_solubility molar_ratio Adjust Molar Ratio start->molar_ratio reaction_time Optimize Reaction Time start->reaction_time purification Improve Purification start->purification aggregation Investigate Aggregation start->aggregation

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Prevention of MC-Val-Cit-Doxorubicin ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Maleimidocaproyl-Valine-Citrulline-Doxorubicin Antibody-Drug Conjugates (MC-Val-Cit-Doxorubicin ADCs).

I. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the aggregation of this compound ADCs during your experiments.

Issue 1: ADC Aggregation Observed During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Appearance of high molecular weight species when analyzed by Size Exclusion Chromatography (SEC).

Possible Causes & Recommended Solutions:

Possible CauseRecommended SolutionExpected Outcome
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR. A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[1]Reduced aggregation propensity and potentially improved in vivo efficacy due to slower plasma clearance.[1]
Hydrophobic Interactions Include hydrophilic linkers or spacers, such as polyethylene (B3416737) glycol (PEG), in the linker design to counteract the hydrophobicity of the doxorubicin (B1662922) payload.Improved solubility and reduced aggregation of the ADC.
Unfavorable Buffer Conditions During conjugation, if possible, use a buffer system that maintains the stability of the antibody. Avoid pH conditions near the isoelectric point (pI) of the antibody, as this can lead to minimal solubility and increased aggregation.[2]Minimized protein precipitation and aggregation during the conjugation process.
Presence of Organic Solvents If organic solvents are necessary to dissolve the linker-payload, minimize the exposure time and concentration. Utilize rapid solvent removal techniques like tangential flow filtration (TFF) post-conjugation.[2]Reduced exposure of the ADC to conditions that promote aggregation.
Antibody Immobilization To prevent aggregation at its source, consider immobilizing the antibody on a solid support, such as a resin, during the conjugation of the payload-linker.The final product is free of contaminants like excess payload-linkers and solvents, minimizing potential negative effects.
Issue 2: Aggregation or Precipitation Upon Storage or After Freeze-Thaw Cycles

Symptoms:

  • Increased levels of high molecular weight species detected by SEC after storage.

  • Formation of visible particulates after thawing a frozen ADC solution.

Possible Causes & Recommended Solutions:

Possible CauseRecommended SolutionExpected Outcome
Inadequate Formulation Buffer Formulate the ADC in a buffer that enhances its stability. For doxorubicin-containing ADCs, consider using specialized stabilizing buffers. CellMosaic's ADC stabilizing buffers have been shown to reduce precipitation of Doxorubicin-ADCs compared to standard PBS.[3]Reduced aggregation and precipitation during storage.
Suboptimal pH The stability of doxorubicin is pH-dependent. While specific data for the ADC is limited, studies on doxorubicin suggest that a slightly acidic pH may be beneficial for the stability of the payload. However, the overall formulation pH must be optimized to ensure the stability of the antibody as well.Enhanced stability of the ADC by preventing degradation of the payload and maintaining the integrity of the antibody.
Lack of Cryoprotectants/Lyoprotectants For frozen or lyophilized formulations, include cryoprotectants (e.g., sucrose, trehalose) in the formulation to protect the ADC from aggregation during freezing and thawing.Preservation of the ADC's native structure and prevention of aggregation during freeze-thaw cycles and long-term frozen storage.
Absence of Surfactants Incorporate non-ionic surfactants, such as polysorbate 80 (Tween 80), into the formulation to minimize surface-induced aggregation and aggregation at the air-water interface.[4]Reduced formation of aggregates caused by mechanical stress (e.g., agitation) or interaction with container surfaces.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound ADC aggregation?

A1: The primary drivers of aggregation for this ADC are the inherent hydrophobicity of the doxorubicin payload and the MC-Val-Cit linker. This hydrophobicity can lead to intermolecular interactions between ADC molecules, causing them to clump together. Other contributing factors include a high drug-to-antibody ratio (DAR), unfavorable formulation conditions (e.g., pH, buffer composition), exposure to organic solvents during conjugation, and physical stresses like agitation or freeze-thaw cycles.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A2: A higher DAR means more hydrophobic drug-linker molecules are attached to each antibody, which significantly increases the overall hydrophobicity of the ADC. This heightened hydrophobicity strengthens the driving force for aggregation as the ADC molecules attempt to minimize the exposure of their hydrophobic regions to the aqueous environment. Studies have shown that ADCs with higher DARs are more prone to aggregation.[1]

Q3: What role do excipients play in preventing aggregation?

A3: Excipients are critical for stabilizing ADCs in solution. Key excipients include:

  • Buffers: Maintain a stable pH to ensure the structural integrity of the antibody.

  • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and lyoprotectants, preventing aggregation during freezing, drying, and long-term storage.

  • Surfactants (e.g., Polysorbate 80): Reduce surface-induced aggregation and protect against mechanical stress.[4]

  • Amino Acids (e.g., arginine, glycine): Can act as stabilizers and solubility enhancers.

Q4: What are the recommended storage conditions for this compound ADCs?

A4: For short-term storage, refrigeration at 2-8°C is generally recommended. For long-term storage, a lyophilized (freeze-dried) formulation is often preferred to enhance stability.[5] If stored as a frozen liquid, it should be done in the presence of appropriate cryoprotectants to minimize aggregation upon thawing. It is advisable to perform stability studies to determine the optimal storage conditions for your specific ADC formulation.

III. Data Presentation

Table 1: Effect of Formulation Buffer on Doxorubicin-ADC Precipitation

Formulation BufferStorage ConditionsObservationReference
PBS0.63 mg/mL at 25°C for 65 hours~5% precipitation[3]
ADC-Stabilizing PBS Buffer0.63 mg/mL at 25°C for 65 hoursNo precipitation observed[3]

Table 2: Impact of Lyophilization on ADC Aggregation

ADCFormulation BufferChange in Aggregation after LyophilizationReference
Doxorubicin-ADCADC-Stabilizing PBS BufferNo significant change in aggregation profile[3]
Various ADCsPBS1-5% average increase in aggregation[3]

IV. Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

This protocol outlines a general method for analyzing the aggregation of this compound ADCs using SEC.

1. Materials:

  • Size Exclusion Chromatography column suitable for proteins (e.g., Agilent AdvanceBio SEC)[6]

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8 (adjust as needed for optimal separation). For hydrophobic ADCs, the addition of a small percentage of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to the mobile phase may be necessary to reduce hydrophobic interactions with the column matrix.[7]

  • ADC sample, diluted to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

2. Method:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Inject a defined volume of the ADC sample (e.g., 20 µL).

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomeric ADC, and any low molecular weight fragments.

  • Calculate the percentage of aggregates relative to the total peak area.

3. For Advanced Analysis (SEC-MALS):

  • To obtain absolute molecular weight and more precise quantification of aggregates, couple the SEC system to a Multi-Angle Light Scattering (MALS) detector and a differential Refractive Index (dRI) detector.[8][9]

Protocol 2: Lyophilization of a Doxorubicin-Containing Formulation

This protocol is adapted from a study on the lyophilization of a doxorubicin formulation and can serve as a starting point for developing a cycle for a this compound ADC.[3][8]

1. Formulation Preparation:

  • Prepare the ADC in a lyophilization-friendly buffer containing a lyoprotectant (e.g., 30 mM histidine, 88 mM sucrose, 165 mM mannitol, pH 6.0).[10]

  • Sterile filter the formulation and dispense a precise volume (e.g., 2 mL) into lyophilization vials.

  • Partially insert sterile lyophilization stoppers.

2. Lyophilization Cycle:

  • Freezing:

    • Load the vials into the lyophilizer.

    • Cool the shelves to -35°C and hold for 4 hours to ensure complete freezing.[3][8]

  • Primary Drying (Sublimation):

    • Set the shelf temperature to -25°C and the chamber pressure to 0.016 mBar.[3][8]

    • Hold these conditions until all the ice has sublimated. The end of primary drying can be monitored by pressure rise tests or by observing the product temperature approaching the shelf temperature.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature to 35°C and maintain a low chamber pressure.[3][8]

    • Hold until the residual moisture content reaches the target level (typically <1-2%).

  • Stoppering:

    • Backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum or partial vacuum.

3. Reconstitution:

  • Reconstitute the lyophilized cake with a specified volume of sterile Water for Injection (WFI).

  • Gently swirl the vial to dissolve the contents. Avoid vigorous shaking to prevent foaming and potential aggregation.

V. Visualizations

Aggregation_Pathway cluster_causes Primary Causes Hydrophobic Payload (Doxorubicin) Hydrophobic Payload (Doxorubicin) Increased Hydrophobicity Increased Hydrophobicity Hydrophobic Payload (Doxorubicin)->Increased Hydrophobicity High DAR High DAR High DAR->Increased Hydrophobicity Unfavorable pH/Buffer Unfavorable pH/Buffer Conformational Instability Conformational Instability Unfavorable pH/Buffer->Conformational Instability This compound ADC This compound ADC This compound ADC->Increased Hydrophobicity Conjugation Intermolecular Interactions Intermolecular Interactions Increased Hydrophobicity->Intermolecular Interactions Conformational Instability->Intermolecular Interactions Soluble Aggregates Soluble Aggregates Intermolecular Interactions->Soluble Aggregates Insoluble Precipitates Insoluble Precipitates Soluble Aggregates->Insoluble Precipitates

Caption: Causal pathway of this compound ADC aggregation.

Prevention_Workflow cluster_formulation Formulation Development cluster_process Process Optimization cluster_analysis Analytical Characterization Buffer Selection (pH, type) Buffer Selection (pH, type) Excipient Screening (sugars, surfactants) Excipient Screening (sugars, surfactants) Buffer Selection (pH, type)->Excipient Screening (sugars, surfactants) Optimize DAR Optimize DAR Excipient Screening (sugars, surfactants)->Optimize DAR Conjugation Conditions Conjugation Conditions Optimize DAR->Conjugation Conditions Lyophilization Cycle Dev. Lyophilization Cycle Dev. SEC / SEC-MALS SEC / SEC-MALS Lyophilization Cycle Dev.->SEC / SEC-MALS Conjugation Conditions->Lyophilization Cycle Dev. DLS DLS SEC / SEC-MALS->DLS Stable ADC Product Stable ADC Product DLS->Stable ADC Product Start Start Start->Buffer Selection (pH, type)

Caption: Workflow for preventing ADC aggregation.

References

Technical Support Center: Optimizing the Drug-to-Antibody Ratio (DAR) for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the drug-to-antibody ratio (DAR), and why is it a critical quality attribute for ADCs?

A1: The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic window, efficacy, safety profile, and pharmacokinetics.[1][2] An optimal DAR is crucial for balancing the delivery of a potent cytotoxic payload to target cells while minimizing off-target toxicity.[1][3]

Q2: What is a typical target DAR for an ADC, and how does it impact efficacy and toxicity?

A2: While the optimal DAR is specific to the antibody, linker, and payload, a DAR of 2 to 4 is often considered a good balance for many ADCs.[1][4] Generally, a higher DAR can lead to increased potency and efficacy, but it can also result in faster clearance from circulation and increased toxicity.[1] Conversely, a low DAR may lead to reduced potency.[2] Preclinical studies suggest that maytansinoid conjugates with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR (around 9-10), which can suffer from decreased efficacy due to rapid clearance.[5][6]

Q3: What are the primary methods for determining the DAR of an ADC?

A3: The most common methods for DAR determination are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[7] UV/Vis spectroscopy is a simple and rapid method for determining the average DAR, while HIC, RP-HPLC, and MS can provide information on the distribution of different DAR species.[7][8]

Q4: How does the conjugation strategy influence the DAR?

A4: The conjugation strategy significantly impacts the resulting DAR and its homogeneity. Site-specific conjugation methods, such as engineering specific cysteine or non-natural amino acids, enzymatic conjugation, and click chemistry, allow for precise control over the location and number of conjugated drugs, leading to a more homogeneous ADC product.[9] In contrast, stochastic conjugation to native lysine (B10760008) or cysteine residues results in a heterogeneous mixture of ADCs with a range of DAR values.[10]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during ADC conjugation, purification, and analysis, which can directly impact the resulting DAR.

Issue Possible Causes Troubleshooting Steps
Low Average DAR 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds in cysteine-based conjugation.[11] 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[12] 3. Insufficient Linker-Payload: Low molar ratio of the drug-linker to the antibody.[1] 4. Inactive Drug-Linker: Degradation of the drug-linker complex.[12]1. Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature.[11][13] 2. Systematically vary reaction parameters to find the optimal conditions.[12] 3. Increase the molar excess of the linker-payload in the reaction.[1] 4. Use a fresh batch of the drug-linker or verify its activity.[12]
High Average DAR & Aggregation 1. Excessive Linker-Payload: High molar ratio of the drug-linker to the antibody.[1] 2. Hydrophobicity of the Payload: High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[12] 3. Harsh Conjugation Conditions: High temperatures or extreme pH can denature the antibody.[12]1. Decrease the molar ratio of the linker-payload to the antibody.[1] 2. Incorporate a hydrophilic linker (e.g., PEG) into the design to mitigate aggregation.[1][11] 3. Optimize the formulation buffer and screen for conditions that minimize aggregation.[12]
Inconsistent DAR Between Batches 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or drug-linker.[12] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time.[12] 3. Inconsistent Purification Process: Differences in purification methods can enrich for different DAR species.[12]1. Thoroughly characterize all starting materials to ensure consistent quality.[12] 2. Tightly control all reaction parameters.[11] 3. Standardize the purification protocol.[11]
High Heterogeneity (Wide DAR Distribution) 1. Stochastic Conjugation Chemistry: Conjugation to native lysine or cysteine residues naturally produces a heterogeneous mixture.[10] 2. Partial Antibody Reduction: Inconsistent reduction leads to a varied number of available conjugation sites.[11]1. Consider site-specific conjugation strategies for a more homogeneous product.[9] 2. Precisely control the reduction conditions (reagent concentration, time, temperature).[11] 3. Utilize purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate specific DAR species.[11]

Experimental Protocols

Protocol 1: Cysteine-Based Antibody Conjugation

This protocol describes a general two-step process for conjugating a drug-linker to a monoclonal antibody via interchain cysteine residues.

  • Step 1: Antibody Reduction

    • Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).

    • Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[13]

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[13]

  • Step 2: Conjugation

    • Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO to the desired concentration.[11]

    • Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic co-solvent should typically be less than 10% to avoid antibody denaturation.[11]

    • Incubate the reaction at room temperature or 4°C for 1-4 hours. A slightly acidic pH of 6.5 can help minimize hydrolysis of the maleimide (B117702) group.[11]

  • Step 3: Quenching and Purification

    • Add a 5 to 10-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 20-30 minutes.[11]

    • Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker, quenching agent, and aggregates, or use Hydrophobic Interaction Chromatography (HIC) for better separation of different DAR species.[11]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different DARs based on their hydrophobicity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.[7]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[11]

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 280 nm.

    • Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[11]

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Earlier eluting peaks correspond to lower DAR species.[11]

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[14]

Protocol 3: DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the free drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max).[7]

  • Measure Absorbance of ADC:

    • Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280) and at the λ_max of the drug (A_λmax).[7]

  • Calculate Average DAR:

    • The average DAR can be calculated using the Beer-Lambert law and the measured absorbance values.[14]

Visualizations

ADC_DAR_Optimization_Workflow ADC DAR Optimization Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization cluster_decision Decision Antibody Monoclonal Antibody Conjugation Conjugation Reaction (e.g., Cysteine-based) Antibody->Conjugation DrugLinker Drug-Linker Payload DrugLinker->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., SEC, HIC) Quenching->Purification DAR_Analysis DAR Analysis (HIC, MS, UV/Vis) Purification->DAR_Analysis Efficacy_Assay In Vitro / In Vivo Efficacy & Toxicity Assays Purification->Efficacy_Assay Optimization Optimal DAR? DAR_Analysis->Optimization Efficacy_Assay->Optimization Optimization->Conjugation No, Adjust Parameters Final_ADC Final ADC Candidate Optimization->Final_ADC Yes

Caption: Workflow for optimizing the drug-to-antibody ratio (DAR) of an ADC.

DAR_Troubleshooting_Logic DAR Troubleshooting Flowchart cluster_issue Identify Issue cluster_low_dar Low DAR Troubleshooting cluster_high_dar High DAR / Aggregation Troubleshooting cluster_inconsistent_dar Inconsistent DAR Troubleshooting Start Start: DAR Issue Identified Issue_Type What is the issue? Start->Issue_Type Check_Reduction Check Antibody Reduction Efficiency Issue_Type->Check_Reduction Low DAR Reduce_Stoichiometry Decrease Drug-Linker Stoichiometry Issue_Type->Reduce_Stoichiometry High DAR / Aggregation Characterize_Materials Characterize Starting Materials Issue_Type->Characterize_Materials Inconsistent DAR Check_Stoichiometry Verify Drug-Linker Stoichiometry Check_Reduction->Check_Stoichiometry Check_Conditions Optimize Reaction Conditions (pH, Temp) Check_Stoichiometry->Check_Conditions End Issue Resolved Check_Conditions->End Optimize_Buffer Optimize Formulation Buffer Reduce_Stoichiometry->Optimize_Buffer Hydrophilic_Linker Consider Hydrophilic Linker Optimize_Buffer->Hydrophilic_Linker Hydrophilic_Linker->End Control_Parameters Standardize Reaction Parameters Characterize_Materials->Control_Parameters Standardize_Purification Standardize Purification Protocol Control_Parameters->Standardize_Purification Standardize_Purification->End

Caption: Logical flowchart for troubleshooting common DAR-related issues.

References

Addressing premature release of doxorubicin from Val-Cit linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), specifically addressing the premature release of doxorubicin (B1662922).

Troubleshooting Guide

Issue: Premature Doxorubicin Release Observed in Preclinical Mouse Models

  • Possible Cause: The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[1][2][3][4][5] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[2]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity:

      • Conduct an in vitro plasma stability assay using mouse plasma.

      • Compare the stability of your Val-Cit-doxorubicin ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[2]

      • If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[2]

    • Modify the Linker:

      • Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[2][3]

    • Alternative Linker Strategies:

      • Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[2][6]

Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies

  • Possible Cause: Premature doxorubicin release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[2][4] This can lead to toxic effects on neutrophils, resulting in neutropenia.[2][4]

  • Troubleshooting Steps:

    • Assess NE Sensitivity:

      • Perform an in vitro assay by incubating your Val-Cit-doxorubicin ADC with purified human neutrophil elastase.[2][4] Monitor for the release of doxorubicin over time.

    • Linker Modification:

      • Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has been shown to resist NE-mediated degradation.[2]

    • Consider Alternative Payloads:

      • If linker modification is not feasible, evaluate if a different payload with a wider therapeutic window could mitigate the toxic effects of premature release.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?

A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][8] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload, doxorubicin.[][8]

Q2: Why is my Val-Cit linked ADC showing instability in mouse plasma but is reported to be stable in human plasma?

A2: This discrepancy is due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1C (Ces1C), which can prematurely cleave the Val-Cit linker.[1][3][4][5] This enzyme is not present at the same activity level in human plasma, leading to greater stability of Val-Cit linkers in human circulation.[9]

Q3: What is the role of the PABC (p-aminobenzyl carbamate) spacer in a Val-Cit linker construct?

A3: The PABC spacer is a self-immolative unit that connects the dipeptide to the payload.[10] After Cathepsin B cleaves the Val-Cit dipeptide, the PABC spacer undergoes a 1,6-elimination reaction to release the unmodified, active doxorubicin.[10] This ensures that the released drug is in its most potent form.

Q4: Can the conjugation site on the antibody affect the stability of the Val-Cit linker?

A4: Yes, the conjugation site can influence linker stability. More solvent-exposed linkers may be more susceptible to enzymatic degradation in the plasma.[10] Site-specific conjugation methods can help to create more homogeneous ADCs with potentially improved and more consistent stability profiles.

Quantitative Data Summary

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

LinkerModificationStability in Mouse Plasma (% Intact ADC after 14 days)Reference
Val-CitStandard Dipeptide~0%[10]
Ser-Val-CitTripeptide~0%[10]
Glu-Val-CitTripeptide with N-terminal acidic residue100%[3][10]

Table 2: In Vitro Cleavage Rates of Dipeptide Linkers by Cathepsin B

LinkerRelative Cleavage Rate (compared to Val-Cit)Key CharacteristicReference
Val-Cit1.0Standard, clinically validated[10]
Val-Ala0.5Lower hydrophobicity, may reduce aggregation[10][11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in cold PBS.

    • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) and quantify the amount of released doxorubicin.[8]

    • Plot the percentage of intact ADC remaining over time to determine the stability profile in each plasma source.

Protocol 2: Cathepsin B Cleavage Assay

  • Objective: To evaluate the cleavage of the Val-Cit linker by its intended lysosomal protease.

  • Materials:

    • ADC construct

    • Recombinant human Cathepsin B

    • Cathepsin B inhibitor (optional, for specificity control)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

    • Add Cathepsin B to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of released doxorubicin.[2]

    • Plot the concentration of the released doxorubicin over time to determine the cleavage kinetics.

Visualizations

Intended_vs_Premature_Cleavage cluster_0 Systemic Circulation (Bloodstream) cluster_1 Tumor Microenvironment & Cell ADC_circ Val-Cit-Doxorubicin ADC Free_Dox_premature Prematurely Released Doxorubicin ADC_circ->Free_Dox_premature Premature Cleavage ADC_internalized Internalized ADC ADC_circ->ADC_internalized Tumor Targeting & Internalization Ces1c Mouse Ces1C Ces1c->ADC_circ NE Human Neutrophil Elastase NE->ADC_circ Free_Dox_intended Released Doxorubicin (Intended) ADC_internalized->Free_Dox_intended Intended Cleavage CathepsinB Cathepsin B (Lysosome) CathepsinB->ADC_internalized

Caption: Mechanisms of Val-Cit linker cleavage.

Troubleshooting_Workflow Start Observe Premature Doxorubicin Release Check_Species Preclinical Model Species? Start->Check_Species Mouse_Model Mouse Model: Suspect Ces1C Cleavage Check_Species->Mouse_Model Mouse Human_Model Human Model/Cells: Suspect Neutrophil Elastase Check_Species->Human_Model Human Plasma_Assay Perform In Vitro Mouse Plasma Stability Assay Mouse_Model->Plasma_Assay NE_Assay Perform In Vitro Neutrophil Elastase Assay Human_Model->NE_Assay Confirm_Instability Instability Confirmed? Plasma_Assay->Confirm_Instability Confirm_NE_Sensitivity NE Sensitivity Confirmed? NE_Assay->Confirm_NE_Sensitivity Modify_Linker_Ces1C Solution: Modify Linker (e.g., EVCit) Confirm_Instability->Modify_Linker_Ces1C Yes No_Instability No Instability Observed: Investigate Other Factors (e.g., Formulation, Conjugation) Confirm_Instability->No_Instability No Modify_Linker_NE Solution: Modify Linker (e.g., EGCit) Confirm_NE_Sensitivity->Modify_Linker_NE Yes Confirm_NE_Sensitivity->No_Instability No Alternative_Linker Alternative Solution: Use Non-Ces1C-sensitive Linker Modify_Linker_Ces1C->Alternative_Linker Re-evaluate Re-evaluate Stability and Efficacy Modify_Linker_Ces1C->Re-evaluate Modify_Linker_NE->Re-evaluate Alternative_Linker->Re-evaluate

Caption: Troubleshooting workflow for premature release.

References

Technical Support Center: Enhancing the Solubility and Stability of MC-Val-Cit-Doxorubicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates (ADCs). Our goal is to offer practical guidance to mitigate issues with solubility and stability, ensuring the successful progression of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and stability for this compound ADCs?

A1: The primary factors contributing to poor solubility and stability include:

  • High Hydrophobicity: Both the doxorubicin (B1662922) payload and the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-Val-Cit-PABC) linker are inherently hydrophobic. This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DAR)[][2][3].

  • High Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, which can result in aggregation and reduced solubility[][4][5]. It is estimated that a DAR above 4 can significantly diminish solubility[6].

  • ADC Aggregation: Hydrophobic interactions between ADC molecules can cause them to aggregate and precipitate out of solution, impacting both efficacy and safety[][3].

  • Unfavorable Formulation Conditions: The buffer composition, including pH and ionic strength, can significantly impact the stability and solubility of ADCs. For instance, a pH near the antibody's isoelectric point can reduce solubility and promote aggregation[3][6].

  • Linker Instability: The Val-Cit linker, while designed to be cleaved by lysosomal enzymes like Cathepsin B, can sometimes be susceptible to premature cleavage by other enzymes, such as carboxylesterases, leading to off-target drug release and instability[2][7].

Q2: How can I improve the solubility of my this compound ADC?

A2: Several strategies can be employed to enhance the solubility of your ADC:

  • Incorporate Hydrophilic Linkers: Modifying the linker to include hydrophilic components, such as polyethylene (B3416737) glycol (PEG), can significantly improve the solubility of the ADC[][8][9]. This process, known as PEGylation, creates a "hydration shell" around the ADC, reducing aggregation and improving pharmacokinetic properties[][8].

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogenous DAR, typically between 2 and 4, to minimize the hydrophobicity-driven aggregation[4][]. Site-specific conjugation methods can help achieve a more uniform DAR[].

  • Formulation Optimization: Carefully select the formulation buffer. The addition of excipients like polysorbate 80, trehalose, sorbitol, arginine, and proline can help stabilize the ADC and prevent aggregation[6][11]. Specialized ADC stabilization buffers are also commercially available[12][13].

  • Structural Modification of the Payload: Introducing hydrophilic substituents to the doxorubicin molecule can increase its water solubility, thereby improving the overall solubility of the ADC[].

Q3: What methods can I use to assess the stability and solubility of my ADC?

A3: A variety of analytical techniques are available to characterize the stability and solubility of your ADC:

  • Size Exclusion Chromatography (SEC): This is a primary method used to detect and quantify aggregates or fragments in your ADC preparation[][14][15].

  • Dynamic Light Scattering (DLS): DLS is used to determine the particle size distribution and identify the presence of aggregates[][15].

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity of the ADC and determine the drug-to-antibody ratio[14][15].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is useful for evaluating the stability of the payload and its release profile[14].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the structural integrity of the ADC, including the DAR and any degradation products[][15][16].

Troubleshooting Guides

Problem 1: ADC Precipitation is Observed After Conjugation and Purification.

This is a common issue often related to the increased hydrophobicity of the final ADC product.

Troubleshooting Workflow:

cluster_0 Troubleshooting ADC Precipitation A Precipitation Observed B Analyze DAR by HIC or LC-MS A->B C Is DAR > 4? B->C D Optimize Conjugation: - Reduce linker-drug molar excess - Shorten reaction time C->D Yes E Analyze Formulation Buffer C->E No I Re-evaluate Precipitation D->I F Is pH near pI? Is ionic strength low? E->F G Adjust Buffer: - Change pH away from pI - Increase ionic strength F->G Yes H Add Excipients: - Polysorbate 80 - Trehalose - Arginine/Proline F->H No G->I H->I

Caption: Workflow for troubleshooting ADC precipitation post-conjugation.

Experimental Protocols:

  • DAR Analysis by HIC:

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).

    • Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times.

Problem 2: Premature Drug Release is Detected During In Vitro Stability Studies.

This issue points towards the instability of the linker in the experimental conditions.

Troubleshooting Workflow:

cluster_1 Troubleshooting Premature Drug Release J Premature Drug Release Detected K Analyze incubation medium (e.g., plasma) for enzymatic activity J->K L Is carboxylesterase or neutrophil elastase activity present? K->L M Consider Linker Modification: - Introduce a PEG spacer - Use an enzyme-resistant linker (e.g., Glu-Val-Cit) L->M Yes N Evaluate ADC in different in vitro models L->N No M->N O Problem Resolved? N->O P Proceed with further studies O->P Yes Q Consult literature for alternative linker technologies O->Q No

Caption: Workflow for addressing premature drug release from ADCs.

Experimental Protocols:

  • In Vitro Plasma Stability Assay:

    • Incubate the this compound ADC in plasma (e.g., human, mouse) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released doxorubicin.

    • Compare the release profile to a control incubation in buffer to assess enzymatic degradation.

Data Summary

Table 1: Common Excipients for Improving ADC Solubility and Stability

ExcipientFunctionTypical ConcentrationReference
Polysorbate 80Surfactant, prevents aggregation0.01% - 0.1%[6]
TrehaloseCryoprotectant, stabilizer1% - 10%[11]
SorbitolStabilizer1% - 5%[11]
ArginineSuppresses aggregation50 mM - 250 mM[6]
ProlinePrevents aggregation50 mM - 250 mM[6]

Table 2: Analytical Techniques for ADC Characterization

TechniqueParameter MeasuredPurposeReference
SECAggregation, FragmentationPurity and stability assessment[][14][15]
DLSParticle Size DistributionDetection of aggregates[][15]
HICHydrophobicity, DARCharacterization of heterogeneity[14][15]
RP-HPLCPayload Release, StabilityQuantifying free drug[14]
LC-MSIntact Mass, DAR, DegradationStructural integrity and stability[][15][16]

By understanding the underlying causes of insolubility and instability and by systematically applying the troubleshooting strategies and analytical methods outlined above, researchers can significantly improve the developability of their this compound ADCs.

References

Technical Support Center: Overcoming Val--Cit Linker Instability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability of valine-citrulline (Val-Cit) linkers in mouse plasma during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Val-Cit linker instability in mouse plasma?

A1: The primary cause of premature payload release from Val-Cit linked Antibody-Drug Conjugates (ADCs) in mouse plasma is enzymatic cleavage by the carboxylesterase Ces1c.[1][2][3][4][5][6] This enzyme is present in mouse plasma and can hydrolyze the amide bond within the Val-Cit-PABC linker, leading to off-target release of the cytotoxic payload.[6] This phenomenon is particularly observed in rodents and not in higher species like humans, where Val-Cit linkers are generally stable.[1][7]

Q2: Why is this instability a significant issue for preclinical ADC studies?

A2: Most initial preclinical safety and efficacy studies for ADCs are conducted in mouse models.[5][6] Premature cleavage of the Val-Cit linker in the systemic circulation of mice leads to the release of the potent cytotoxic drug before it can reach the target tumor cells.[1][5] This can result in:

  • Off-target toxicity: The released payload can harm healthy tissues, narrowing the therapeutic window of the ADC.[2]

  • Reduced efficacy: A lower concentration of the intact ADC reaches the tumor, potentially leading to an underestimation of the ADC's therapeutic potential.[2]

  • Misleading pharmacokinetic (PK) data: The premature release of the payload complicates the interpretation of PK profiles.[2]

This instability can ultimately lead to the unwarranted failure of promising ADC candidates during early-stage development.[5]

Q3: How can I determine if my Val-Cit linked ADC is unstable in mouse plasma?

A3: The stability of your ADC in mouse plasma can be assessed using an in vitro plasma stability assay. The general steps are outlined in the "Experimental Protocols" section below. This assay involves incubating the ADC in mouse plasma at 37°C and measuring the amount of intact ADC or released payload over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A significant decrease in the concentration of the intact ADC or a corresponding increase in the free payload indicates instability.

Q4: What are the primary strategies to overcome Val-Cit linker instability in mouse plasma?

A4: The most effective strategy is to modify the linker to make it resistant to Ces1c cleavage while maintaining its susceptibility to cleavage by lysosomal proteases like cathepsin B within the tumor cell. The leading approach is the incorporation of a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[5][6][10][11] The negatively charged side chain of glutamic acid is thought to repel the Ces1c enzyme.[2] Other strategies include exploring alternative linker chemistries that are not substrates for Ces1c.[12]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and address Val-Cit linker instability in your mouse experiments.

Problem: You observe unexpected toxicity or lack of efficacy in your in vivo mouse studies with a Val-Cit linked ADC.

Workflow for Troubleshooting Val-Cit Linker Instability:

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Confirmation Observe Unexpected In Vivo Results Observe Unexpected In Vivo Results Perform In Vitro Mouse Plasma Stability Assay Perform In Vitro Mouse Plasma Stability Assay Observe Unexpected In Vivo Results->Perform In Vitro Mouse Plasma Stability Assay Analyze Data: Significant Payload Release? Analyze Data: Significant Payload Release? Perform In Vitro Mouse Plasma Stability Assay->Analyze Data: Significant Payload Release? Synthesize ADC with Modified Linker (e.g., EVCit) Synthesize ADC with Modified Linker (e.g., EVCit) Analyze Data: Significant Payload Release?->Synthesize ADC with Modified Linker (e.g., EVCit) Yes Consider Other Factors Consider Other Factors Analyze Data: Significant Payload Release?->Consider Other Factors No Re-evaluate In Vitro Mouse Plasma Stability Re-evaluate In Vitro Mouse Plasma Stability Synthesize ADC with Modified Linker (e.g., EVCit)->Re-evaluate In Vitro Mouse Plasma Stability Proceed with In Vivo Studies Proceed with In Vivo Studies Re-evaluate In Vitro Mouse Plasma Stability->Proceed with In Vivo Studies

Caption: Troubleshooting workflow for Val-Cit linker instability.

Step 1: Confirm Instability

  • Action: Perform an in vitro mouse plasma stability assay as detailed in the "Experimental Protocols" section.

  • Expected Outcome: If the Val-Cit linker is the source of the issue, you will observe a time-dependent decrease in the concentration of the intact ADC and a corresponding increase in the concentration of the free payload.

Step 2: Implement a Solution

  • Action: Synthesize a new batch of your ADC using a more stable linker, such as the Glu-Val-Cit (EVCit) linker.[5][13]

  • Rationale: The addition of a glutamic acid residue has been shown to dramatically improve the stability of the linker in mouse plasma by preventing cleavage by Ces1c.[5][14]

Step 3: Verify the Solution

  • Action: Repeat the in vitro mouse plasma stability assay with the new, modified ADC.

  • Expected Outcome: The ADC with the EVCit linker should exhibit significantly enhanced stability, with minimal payload release over the course of the experiment.

Step 4: Proceed with In Vivo Studies

  • Action: Conduct your in vivo mouse experiments with the stabilized ADC.

  • Expected Outcome: You should observe a more favorable pharmacokinetic profile, reduced off-target toxicity, and a more accurate representation of the ADC's efficacy.

Data Presentation

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeSpecific LinkerAntibody-PayloadIncubation Time% Intact ADC RemainingReference
DipeptideVal-Cit (VCit)anti-HER2-MMAF14 days<5%[15]
DipeptideSer-Val-Cit (SVCit)anti-HER2-MMAF14 days~30%[15]
TripeptideGlu-Val-Cit (EVCit)anti-HER2-MMAF14 days~100%[15]
DipeptideVal-CitcAC10-MMAE6 daysNot specified (t1/2 ≈ 144 hours)[15]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeSpecific Linker ExampleAntibody-PayloadXenograft ModelDosingTumor Growth InhibitionReference
Peptide-Based (Cleavable)Exo-EVC-MMAEAPL-1081NCI-N87 (gastric)2.5 mg/kgSignificant antitumor efficacy[16]
Peptide-Based (Cleavable)Val-Cit-MMAETrastuzumabNCI-N87 (gastric)2.5 mg/kgLess effective than Exo-EVC-MMAE[16]

Experimental Protocols

Protocol: In Vitro Mouse Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in mouse plasma using LC-MS.

Objective: To determine the rate of ADC degradation and payload release in mouse plasma over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Freshly collected or frozen mouse plasma (e.g., from BALB/c mice)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Thaw frozen mouse plasma at 37°C. If using fresh plasma, proceed directly. Centrifuge the plasma to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add the test ADC to the mouse plasma to achieve a final concentration relevant to your in vivo studies (e.g., 100 µg/mL).

    • Prepare a control sample with the ADC in PBS to assess stability in the absence of plasma enzymes.

    • Incubate all samples at 37°C.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours). Immediately freeze the collected aliquots at -80°C to stop any enzymatic reactions.

  • Sample Preparation for LC-MS:

    • For analysis of intact ADC, dilute the plasma samples in an appropriate buffer.

    • For analysis of the free payload, perform a protein precipitation step (e.g., with acetonitrile) to separate the payload from plasma proteins. Centrifuge and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the samples using an appropriate LC-MS method to quantify the concentration of the intact ADC (by measuring the average drug-to-antibody ratio, DAR) or the released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of free payload against time.

    • Calculate the half-life (t1/2) of the ADC in mouse plasma.

Workflow for In Vitro Mouse Plasma Stability Assay:

Prepare ADC and Mouse Plasma Prepare ADC and Mouse Plasma Incubate at 37°C Incubate at 37°C Prepare ADC and Mouse Plasma->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Sample Preparation (Precipitation/Dilution) Sample Preparation (Precipitation/Dilution) Collect Aliquots at Time Points->Sample Preparation (Precipitation/Dilution) LC-MS Analysis LC-MS Analysis Sample Preparation (Precipitation/Dilution)->LC-MS Analysis Data Analysis (Calculate Half-life) Data Analysis (Calculate Half-life) LC-MS Analysis->Data Analysis (Calculate Half-life) cluster_0 Mouse Circulation (Plasma) cluster_1 Target Tumor Cell (Lysosome) ADC_VC ADC-Val-Cit Ces1c Ces1c Enzyme ADC_VC->Ces1c Cleavage Premature_Release Premature Payload Release Ces1c->Premature_Release ADC_EVC ADC-Glu-Val-Cit ADC_EVC->Ces1c Resistant Stable_ADC Stable ADC ADC_EVC->Stable_ADC Internalized_ADC_EVC Internalized ADC-Glu-Val-Cit Stable_ADC->Internalized_ADC_EVC Tumor Targeting Internalized_ADC_VC Internalized ADC-Val-Cit Cathepsin_B Cathepsin B Internalized_ADC_VC->Cathepsin_B Cleavage Internalized_ADC_EVC->Cathepsin_B Cleavage Payload_Release_VC Payload Release Cathepsin_B->Payload_Release_VC Payload_Release_EVC Payload Release Cathepsin_B->Payload_Release_EVC

References

Technical Support Center: Enhancing the Bystander Effect of MC-Val-Cit-Doxorubicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the bystander effect of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of ADCs?

The bystander effect is a phenomenon where the cytotoxic payload released from an ADC-targeted cancer cell can diffuse to and kill neighboring, antigen-negative tumor cells.[1][2] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[1][2]

Q2: How does the this compound ADC mediate the bystander effect?

The mechanism involves several steps:

  • Binding and Internalization: The ADC's antibody component binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][3]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.[][5]

  • Enzymatic Cleavage: Within the lysosome, which has a high concentration of proteases like Cathepsin B, the Val-Cit linker is cleaved.[][5][6]

  • Payload Release and Diffusion: This cleavage releases the doxorubicin (B1662922) payload. For a significant bystander effect, the released payload must be able to cross the lysosomal and plasma membranes to reach adjacent cells.[1]

Q3: What are the key factors influencing the bystander effect of a this compound ADC?

Several factors can influence the extent of the bystander effect:

  • Payload Permeability: The ability of the released doxorubicin to diffuse across cell membranes is critical.[1][] While doxorubicin has some membrane permeability, it can be a substrate for efflux pumps, which can limit its bystander activity.[8][9]

  • Linker Stability and Cleavage Kinetics: The Val-Cit linker is designed for stability in circulation and efficient cleavage by lysosomal proteases.[6][10] Inefficient or slow cleavage can limit the amount of payload released.

  • Drug-to-Antibody Ratio (DAR): A higher DAR can lead to a greater concentration of payload released per ADC molecule, potentially enhancing the bystander effect.[11][12] However, a very high DAR can also lead to ADC aggregation and increased systemic toxicity.[12][13]

  • Antigen Expression and Internalization Rate: High antigen expression and rapid internalization of the ADC can lead to a higher intracellular concentration of the payload, increasing the potential for bystander killing.[14][15]

  • Tumor Microenvironment: The density of tumor cells and the properties of the extracellular matrix can impact the diffusion of the payload to neighboring cells.[16]

Q4: How can the bystander effect of a this compound ADC be enhanced?

Enhancing the bystander effect can involve several strategies:

  • Optimizing the Drug-to-Antibody Ratio (DAR): Experimentally determine the optimal DAR that maximizes bystander killing without causing unacceptable toxicity or ADC aggregation.[11][12]

  • Modifying the Payload: While the core payload is doxorubicin, modifications to increase its membrane permeability could be explored, though this may also increase off-target toxicity.

  • Combination Therapies: Combining the ADC with agents that modulate the tumor microenvironment or inhibit efflux pumps could potentially enhance payload distribution.[17]

  • Linker Engineering: While Val-Cit is a standard, exploring novel linkers that might be cleaved more efficiently or under different conditions within the tumor microenvironment could be a future direction.[18][19]

Troubleshooting Guides

Problem 1: No or weak bystander effect observed in a co-culture assay.

Possible Cause Troubleshooting Step
Inefficient payload release Confirm ADC internalization and linker cleavage. Perform a lysosomal isolation and western blot or LC-MS analysis to detect the released payload.[20]
Low payload permeability Assess the membrane permeability of free doxorubicin in your cell lines.[9] Consider that doxorubicin's positive charge at physiological pH may limit passive diffusion.
Bystander cells are resistant to doxorubicin Determine the IC50 of free doxorubicin on the antigen-negative bystander cells in a separate experiment to ensure they are sensitive to the payload.[21]
Insufficient co-culture time The bystander effect is time-dependent.[21] Perform a time-course experiment (e.g., 48, 72, 96 hours) to identify the optimal duration for observing the effect.
Low DAR Characterize the DAR of your ADC conjugate. If it is low, consider optimizing the conjugation chemistry to achieve a higher DAR.[12]
Efflux pump activity in target or bystander cells Use a fluorescent dye exclusion assay or qPCR to assess the expression and activity of efflux pumps like P-glycoprotein (MDR1).[22] Consider using an efflux pump inhibitor as a positive control in your assay.

Problem 2: High variability in bystander killing between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogeneous single-cell suspension before seeding. Use an automated cell counter for accurate cell density determination and calibrate pipettes regularly.[21]
Edge effects in the culture plate Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[21]
Heterogeneous antigen expression in the target cell line Perform flow cytometry to confirm the homogeneity of antigen expression in your target cell population. If heterogeneous, consider cell sorting to obtain a uniformly antigen-positive population.

Problem 3: ADC is potent on target cells but shows no effect on bystander cells in a conditioned medium transfer assay.

Possible Cause Troubleshooting Step
Released payload is not stable in the conditioned medium Minimize the time between harvesting the conditioned medium and applying it to the bystander cells. If storage is necessary, aliquot and store at -80°C to minimize degradation, though fresh preparation is preferred.[21]
Concentration of the released payload in the medium is too low Increase the concentration of the ADC used to treat the target cells to generate the conditioned medium. Ensure the concentration is high enough to cause significant target cell death and payload release.[21]
Payload is quickly metabolized or degraded by bystander cells Perform a time-course experiment to assess the stability of the payload in the presence of the bystander cells.

Quantitative Data Summary

Table 1: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs with Val-Cit Linker

ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
cAC10-vcMMAE (DAR 2)L-8255[19]
cAC10-vcMMAE (DAR 4)L-8210[19]
cAC10-vcMMAE (DAR 8)L-822[19]

Note: This data for an MMAE payload illustrates the principle that higher DAR generally leads to lower IC50 values (higher potency). A similar trend would be expected for doxorubicin-based ADCs, though the specific IC50 values will differ.

Table 2: Factors Influencing the Bystander Effect

FactorImpact on Bystander EffectConsiderations
Payload Permeability High permeability is crucial for diffusion to neighboring cells.[1][]Doxorubicin has moderate permeability and can be subject to efflux pumps.[8][9]
Linker Cleavability Efficient cleavage in the lysosome is required to release the payload.[][10]The Val-Cit linker is well-established for cleavage by Cathepsin B.[5][23]
Drug-to-Antibody Ratio (DAR) Higher DAR can increase the local concentration of the released payload.[11]High DAR can lead to ADC aggregation and increased toxicity.[12][13]
Antigen Expression High antigen density can lead to increased ADC internalization and payload delivery.Heterogeneous antigen expression is a key rationale for desiring a strong bystander effect.[2]

Experimental Protocols

1. In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[24][25]

Methodology:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to doxorubicin.[24]

    • Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[24][25]

  • Co-Culture Setup:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[24]

    • Include monocultures of both cell lines as controls.[24]

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the this compound ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells with minimal direct effect on the Ag- monoculture.[24][26]

    • Include an isotype control ADC and a vehicle control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 72-96 hours).

  • Data Acquisition and Analysis:

    • Use a high-content imager or flow cytometer to quantify the number of viable GFP-positive (Ag-) cells.

    • Compare the viability of the Ag- cells in the co-culture groups to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[26]

2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium and can kill bystander cells.[27]

Methodology:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere.

    • Treat the Ag+ cells with the this compound ADC at a concentration that induces cytotoxicity for 48-72 hours.[27]

    • Collect the culture supernatant (conditioned medium) and clarify it by centrifugation or filtration to remove cell debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate.

    • Treat the Ag- cells with the conditioned medium (undiluted or serially diluted).[27]

    • Include conditioned medium from untreated Ag+ cells and fresh medium with an equivalent concentration of ADC as controls.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 48-72 hours.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo). A significant decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.[27]

3. ADC Internalization Assay

This assay measures the uptake of the ADC by the target cells, which is a prerequisite for payload release.[14][15]

Methodology:

  • ADC Labeling (Optional):

    • The ADC can be labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces upon entering the acidic environment of the endosomes and lysosomes.[14]

  • Cell Treatment:

    • Seed Ag+ cells in a plate suitable for fluorescence microscopy or flow cytometry.

    • Treat the cells with the labeled or unlabeled ADC for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quantification of Internalization:

    • For labeled ADCs: Measure the increase in fluorescence intensity over time using a plate reader, flow cytometer, or fluorescence microscope.[14]

    • For unlabeled ADCs: Use an acid wash to strip surface-bound ADC, followed by cell lysis and detection of the internalized ADC by ELISA or a similar method.[14]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Antigen-Positive Tumor Cell cluster_bystander Antigen-Negative Bystander Cell ADC MC-Val-Cit-Dox ADC Binding Binding ADC->Binding 1. Targeting Antigen Tumor Cell Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Uptake Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage Lysosome->Cleavage 4. Enzyme Action Doxorubicin Released Doxorubicin Cleavage->Doxorubicin 5. Payload Release Efflux Efflux Pump (e.g., MDR1) Doxorubicin->Efflux Resistance Target DNA Damage & Apoptosis Doxorubicin->Target Bystander_Dox Diffused Doxorubicin Doxorubicin->Bystander_Dox 6. Diffusion (Bystander Effect) Bystander_Target DNA Damage & Apoptosis Bystander_Dox->Bystander_Target CoCulture_Workflow cluster_prep 1. Preparation cluster_setup 2. Co-Culture Setup cluster_treatment 3. Treatment cluster_analysis 4. Analysis Ag_pos Antigen-Positive (Ag+) Cells Seeding Seed Ag+ and Ag- cells in various ratios Ag_pos->Seeding Ag_neg Antigen-Negative (Ag-) Cells (GFP+) Ag_neg->Seeding Controls Include monoculture controls for both cell types Seeding->Controls ADC_add Add serial dilutions of MC-Val-Cit-Dox ADC Controls->ADC_add Incubate Incubate for 72-96 hours ADC_add->Incubate Imaging Quantify viable GFP+ cells via imaging or flow cytometry Incubate->Imaging Comparison Compare Ag- viability in co-culture vs. monoculture Imaging->Comparison Result Decreased Ag- viability indicates bystander effect Comparison->Result Troubleshooting_Logic Start No/Weak Bystander Effect Observed in Co-Culture Q1 Is the ADC internalized and the payload released? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are bystander cells sensitive to free doxorubicin? A1_Yes->Q2 S1 Troubleshoot: - Confirm internalization (assay) - Verify linker cleavage (LC-MS) A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the payload permeable and not being effluxed? A2_Yes->Q3 S2 Troubleshoot: - Determine IC50 of doxorubicin on bystander cells A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the experimental duration sufficient? A3_Yes->Q4 S3 Troubleshoot: - Assess membrane permeability - Check for efflux pump activity A3_No->S3 A4_No No Q4->A4_No S4 Troubleshoot: - Perform a time-course experiment (48-96h) A4_No->S4

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Antibody-Drug Conjugate (ADC) clearance and improve pharmacokinetics (PK).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms contributing to rapid ADC clearance?

A1: Rapid ADC clearance is a multifactorial issue. Key contributing mechanisms include:

  • Target-Mediated Drug Disposition (TMDD): High-affinity binding to the target antigen on tumor cells and normal tissues can lead to rapid internalization and degradation of the ADC.[1][]

  • Off-Target Uptake: Non-specific uptake by tissues, particularly the liver and spleen, can significantly increase clearance. This is often driven by the physicochemical properties of the ADC, such as hydrophobicity.[3][4]

  • Premature Payload Deconjugation: Instability of the linker in systemic circulation can lead to the early release of the cytotoxic payload, which is then rapidly cleared.[5][6]

  • Immunogenicity: The formation of anti-drug antibodies (ADAs) can accelerate the clearance of the ADC from circulation.[]

  • Fc-mediated Clearance: Interaction with Fc gamma receptors (FcγRs) on immune cells can lead to ADC clearance.[7]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact ADC pharmacokinetics?

A2: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated to a single antibody, is a critical parameter influencing an ADC's PK profile.[8][9]

  • High DAR: While potentially increasing potency, a high DAR often leads to increased hydrophobicity, promoting aggregation and accelerated clearance.[7][10] This can also lead to reduced stability and a narrower therapeutic window.

  • Low DAR: A low DAR may result in better homogeneity and a more favorable PK profile but could compromise efficacy.

  • Optimal DAR: An optimal DAR strikes a balance between potency and a desirable PK profile, typically ranging from 2 to 4 for many ADCs.[8]

Q3: What role does the linker play in modulating ADC clearance?

A3: The linker is a crucial component that significantly impacts ADC stability and clearance.[5][8]

  • Linker Stability: A stable linker is essential to prevent premature payload release in circulation, which can lead to off-target toxicity and rapid clearance of the free drug.[6]

  • Cleavable vs. Non-cleavable Linkers:

    • Cleavable linkers are designed to release the payload in the tumor microenvironment or intracellularly in response to specific triggers (e.g., pH, enzymes). Their stability in plasma is a critical consideration.[1][6]

    • Non-cleavable linkers offer greater stability in circulation, with payload release occurring after lysosomal degradation of the antibody.[1]

  • Linker Chemistry: The chemical properties of the linker, such as hydrophilicity, can influence the overall physicochemical properties of the ADC and its susceptibility to aggregation and clearance.[11][]

Q4: Can engineering the Fc region of the antibody improve ADC half-life?

A4: Yes, Fc engineering is a powerful strategy to modulate ADC half-life. By introducing specific mutations in the Fc region, the binding affinity to the neonatal Fc receptor (FcRn) can be enhanced.[4][13] FcRn salvages IgG antibodies from lysosomal degradation, thereby extending their circulating half-life.[4][7][14] Increased binding affinity to FcRn at acidic endosomal pH promotes recycling of the ADC back into circulation, reducing its overall clearance rate.[4][13]

Troubleshooting Guides

Issue 1: High In Vivo Clearance of ADC

Symptoms:

  • Rapid decrease in plasma concentration of total or conjugated antibody in preclinical models.

  • Lower than expected exposure (AUC).

  • Reduced efficacy in xenograft models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
ADC Aggregation 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify aggregate levels in the ADC formulation. 2. Optimize Formulation: Adjust buffer pH, ionic strength, and include excipients like polysorbates to minimize aggregation.[] 3. Modify Linker/Payload: Increase hydrophilicity by incorporating PEG moieties into the linker.[3][11]
Linker Instability 1. Assess Plasma Stability: Perform an in vitro plasma stability assay to measure the rate of payload deconjugation over time using LC-MS.[15][16] 2. Select a More Stable Linker: If significant deconjugation is observed, consider using a more stable linker chemistry or a non-cleavable linker.[6]
High Hydrophobicity 1. Determine Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the ADC.[9] 2. Introduce Hydrophilic Moieties: Incorporate polyethylene (B3416737) glycol (PEG) chains (PEGylation) into the linker to increase hydrophilicity and shield hydrophobic regions.[3][17]
FcRn Binding Affinity 1. Measure FcRn Binding: Evaluate the binding affinity of the ADC to FcRn using surface plasmon resonance (SPR) or an FcRn affinity chromatography column.[13][18] 2. Engineer the Fc Region: Introduce mutations (e.g., YTE, LS) in the Fc domain to enhance FcRn binding and extend half-life.[4][19]
Issue 2: Unexpected or Off-Target Toxicity in Preclinical Studies

Symptoms:

  • Adverse events in animal models not predicted by the target expression profile (e.g., hepatotoxicity, hematological toxicity).[20][21]

  • Dose-limiting toxicities at exposures lower than the anticipated therapeutic window.[22]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Premature Payload Release 1. Quantify Free Payload: Use a sensitive LC-MS/MS method to measure the concentration of free payload in plasma samples from in vivo studies.[23] 2. Improve Linker Stability: As with high clearance, select a more stable linker to minimize systemic exposure to the free cytotoxic agent.[6]
Non-specific Uptake 1. Evaluate Biodistribution: Conduct tissue distribution studies using radiolabeled ADC to identify organs with high off-target uptake. 2. Reduce Hydrophobicity: Implement strategies like PEGylation to decrease non-specific interactions and uptake by tissues like the liver.[3]
Target Expression on Normal Tissues 1. Re-evaluate Target Expression: Perform detailed immunohistochemistry (IHC) or other sensitive protein detection methods on a wide panel of normal tissues from the relevant species to confirm low or no target expression. 2. Consider Affinity Optimization: If low-level target expression on healthy tissues is unavoidable, engineering the antibody for lower affinity might reduce on-target, off-tumor toxicity.

Data Summary Tables

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ModificationPEG SizeClearance Rate (mL/day/kg)Half-life (t½) (days)Reference
Non-PEGylated ADCN/AHighShort[24]
PEGylated ADCPEG4Increased-[24]
PEGylated ADCPEG8Moderately Reduced-[24]
PEGylated ADCmPEG₂₄Significantly ReducedProlonged[25]

Note: Specific values are dependent on the ADC, payload, and animal model.

Table 2: Effect of FcRn Binding Affinity on Antibody Half-Life

Fc MutationChange in FcRn Binding Affinity (at pH 6.0)Change in Serum Half-lifeReference
H435ANo detectable bindingDecreased (1.6 to 3-fold lower AUC)[14]
LS (M252Y/S254T/T256E)~11-fold increaseIncreased (from 9.7 to 31.1 days in monkeys)[19]
YTE (M252Y/S254T/T256E)IncreasedSignificantly prolonged[13]
YML~5-fold increase-[4]

Note: The extent of half-life extension can vary based on the specific antibody and animal model.

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS

Objective: To assess the stability of an ADC in plasma by monitoring the change in average DAR and the release of free payload over time.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a control sample incubated in buffer (e.g., PBS).

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately store samples at -80°C.

  • Sample Preparation for DAR Analysis:

    • Thaw plasma samples.

    • Capture the ADC from the plasma using an immunoaffinity method (e.g., protein A/G magnetic beads or anti-human Fc antibody-coated plates).

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC.

    • Reduce the interchain disulfide bonds using a reducing agent (e.g., DTT).

    • Analyze the light and heavy chains by LC-MS to determine the distribution of drug-loaded species.

  • Sample Preparation for Free Payload Analysis:

    • To the plasma sample, add an internal standard and perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Calculate the average DAR at each time point from the LC-MS data of the reduced ADC.

    • Plot the average DAR versus time to determine the rate of deconjugation.

    • Quantify the free payload concentration at each time point using a standard curve.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of an ADC in mice.

Methodology:

  • Animal Model: Use an appropriate mouse strain (e.g., nude mice for tumor xenograft models).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC via the tail vein.[26]

  • Blood Sampling:

    • Collect serial blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).[26]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.[26]

  • Bioanalysis:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using a ligand-binding assay (LBA), such as an ELISA.

    • Conjugated ADC: Measure the concentration of the antibody-conjugated payload using a specific LBA or a hybrid LC-MS/MS method.

    • Free Payload: Quantify the concentration of the unconjugated payload in plasma using LC-MS/MS.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Methodology:

  • Instrumentation: Use an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the column with a high percentage of Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).

  • Data Analysis:

    • Integrate the peak areas for each of the resolved species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[]

Visualizations

ADC_Clearance_Mitigation_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_root_cause Root Cause Analysis cluster_solutions Mitigation Strategies cluster_outcome Desired Outcome Problem High In Vivo Clearance or Unexpected Toxicity Observed Analytics Perform Key Assays: - In Vitro Plasma Stability (LC-MS) - In Vivo PK Study - Aggregation Analysis (SEC) - Hydrophobicity Analysis (HIC) Problem->Analytics Characterize ADC Properties Cause1 Linker Instability Analytics->Cause1 Deconjugation Observed Cause2 High Hydrophobicity & Aggregation Analytics->Cause2 High HIC Retention & SEC Peaks Cause3 Suboptimal FcRn Binding Analytics->Cause3 PK profile suggests rapid clearance Solution1 Linker Re-design: - More stable chemistry - Non-cleavable linker Cause1->Solution1 Solution2 Increase Hydrophilicity: - PEGylation - Optimize Payload Cause2->Solution2 Solution3 Fc Engineering: - Introduce mutations to enhance FcRn binding Cause3->Solution3 Outcome Improved ADC Pharmacokinetics: - Reduced Clearance - Increased Half-life - Improved Therapeutic Index Solution1->Outcome Solution2->Outcome Solution3->Outcome

Troubleshooting workflow for mitigating ADC clearance.

ADC_PK_Assay_Logic cluster_sample Biological Sample cluster_analytes Key Analytes to Measure cluster_methods Analytical Methods cluster_info Information Gained Sample Plasma from In Vivo Study Analyte1 Total Antibody (Conjugated + Unconjugated) Sample->Analyte1 Analyte2 Conjugated ADC (Antibody-bound Payload) Sample->Analyte2 Analyte3 Free Payload (Unconjugated Toxin) Sample->Analyte3 Method1 Ligand-Binding Assay (e.g., ELISA) Analyte1->Method1 Measures total Ab concentration Analyte2->Method1 Can be designed to be conjugate-specific Method2 Hybrid Immuno-capture LC-MS/MS Analyte2->Method2 High specificity for conjugated payload Method3 LC-MS/MS Analyte3->Method3 High sensitivity for small molecule quantification Info1 Overall Antibody Clearance Method1->Info1 Info2 In Vivo Stability & Deconjugation Rate Method2->Info2 Info3 Systemic Toxin Exposure & Safety Profile Method3->Info3

Logical relationship of analytes and methods in ADC PK studies.

References

Technical Support Center: Optimizing Linker Chemistry for Enhanced ADC Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker chemistry for Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may arise during ADC development, providing potential causes and actionable solutions.

Issue Potential Causes Troubleshooting/Optimization Strategies
ADC Aggregation and Poor Solubility Highly hydrophobic payloads and/or linkers.High Drug-to-Antibody Ratio (DAR).Suboptimal buffer conditions (pH, salt concentration).Use of organic co-solvents for payload dissolution.[1][2][3][4]Linker Modification: - Incorporate hydrophilic linkers such as polyethylene (B3416737) glycol (PEG), pyrophosphate diesters, or sulfonate groups.[1][3]- Optimize PEG chain length; longer chains can improve solubility but may impact potency.[5]Payload Selection: - Consider more hydrophilic payload alternatives if possible.Process Optimization: - Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for ADC stability.[2]- Minimize the concentration of organic co-solvents during the conjugation reaction.[4]- Employ site-specific conjugation to achieve a more homogeneous DAR and potentially improve stability.[1]
Premature Payload Release in Plasma (Poor Stability) Linker instability in the bloodstream.- Acid-labile linkers may hydrolyze at physiological pH.- Disulfide linkers can be prematurely cleaved by reducing agents in plasma.- Certain peptide linkers may be susceptible to plasma proteases.[6][7]Linker Selection and Design: - For cleavable linkers, select those with higher plasma stability (e.g., enzyme-cleavable linkers like Val-Cit are generally more stable than hydrazone linkers).[6][8]- Consider using non-cleavable linkers for enhanced plasma stability.[9][10][11]- For disulfide linkers, introduce steric hindrance near the disulfide bond to slow down the reduction rate.Conjugation Strategy: - The choice of conjugation site on the antibody can influence linker stability.[12]
Low or No In Vitro Cytotoxicity Inefficient payload release within the target cell.The payload-linker catabolite is not cell-permeable (for non-cleavable linkers).The ADC is not being internalized by the target cells.The payload itself has low potency against the target cell line.Linker Optimization: - For cleavable linkers, ensure the cleavage mechanism is active in the target cells (e.g., for enzyme-cleavable linkers, confirm the presence and activity of the target enzyme in the lysosome).[13][14]- For non-cleavable linkers, the entire ADC must be degraded to release the payload-amino acid adduct; this process can be slower and the resulting catabolite may have reduced activity.[15]Target and Payload Validation: - Confirm target antigen expression on the cell line and ensure the antibody has high binding affinity.- Verify the potency of the free payload on the target cell line.
Off-Target Toxicity in vivo Premature release of the payload from the linker in circulation.[]ADC aggregation leading to uptake by non-target cells, such as immune cells.[1]Non-specific uptake of the ADC in tissues like the liver.[10]Enhance Linker Stability: - Utilize linkers with high plasma stability to minimize systemic exposure to free payload.[6][7]- Non-cleavable linkers can reduce off-target toxicity due to their increased stability.[10][11][17]Improve ADC Properties: - Address aggregation issues by using hydrophilic linkers or optimizing the formulation.[1][3]- PEGylation can shield the hydrophobic payload and reduce non-specific uptake.[5]
Inconsistent Drug-to-Antibody Ratio (DAR) Heterogeneity of conjugation, especially with lysine-based conjugation.Instability of the linker leading to payload loss over time.Conjugation Method: - Employ site-specific conjugation techniques to achieve a more uniform DAR.[1]- For cysteine-based conjugation, ensure complete reduction of interchain disulfides.[18]Analytical Characterization: - Use robust analytical methods like Hydrophobic Interaction Chromatography (HIC) to accurately determine the DAR distribution.[18][19]

Frequently Asked Questions (FAQs)

1. What is the role of the linker in an ADC?

The linker is a critical component that covalently connects the antibody to the cytotoxic payload.[20] Its primary functions are to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload, and to facilitate the efficient release of the active payload once the ADC reaches the target tumor cells.[8][9][21]

2. What are the main types of linkers and how do they differ?

Linkers are broadly categorized as cleavable and non-cleavable.[9][20]

  • Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside cancer cells.[7][10][22] Common types include:

    • Enzyme-sensitive linkers (e.g., valine-citrulline), which are cleaved by proteases like cathepsins that are abundant in lysosomes.[7][8]

    • pH-sensitive linkers (e.g., hydrazones), which hydrolyze in the acidic environment of endosomes and lysosomes.[7][20]

    • Redox-sensitive linkers (e.g., disulfide bonds), which are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) inside the cell.[7][20]

  • Non-cleavable linkers remain attached to the payload. The payload is released as a linker-amino acid adduct after the antibody is completely degraded in the lysosome.[15] These linkers generally offer greater plasma stability.[9][10][11]

3. How does linker hydrophobicity affect ADC performance?

Highly hydrophobic linkers, often combined with hydrophobic payloads, can lead to ADC aggregation.[2][3] This aggregation can result in rapid clearance from circulation, reduced efficacy, and increased immunogenicity and off-target toxicity.[1][2] Incorporating hydrophilic components, such as PEG, into the linker can mitigate these issues.[1][3]

4. What is the "bystander effect" and which type of linker facilitates it?

The bystander effect occurs when the payload released from a target cancer cell can diffuse out and kill neighboring tumor cells that may not express the target antigen. This is particularly beneficial for treating heterogeneous tumors. Cleavable linkers are required for the bystander effect because they release a cell-permeable payload. The payload catabolites from non-cleavable linkers are typically charged and cannot passively cross cell membranes.[23]

5. How do I choose the optimal linker for my ADC?

The choice of linker depends on several factors, including the properties of the antibody and payload, the target antigen, and the desired mechanism of action.[12] A balance must be struck between plasma stability and efficient payload release.[9] For instance, if the target antigen is not internalized efficiently, a cleavable linker that can release the payload in the tumor microenvironment might be preferable. Conversely, for highly internalizing targets, a non-cleavable linker could offer better tolerability.[17]

Quantitative Data Summary

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
Linker TypeCleavage MechanismRelative Plasma Stability% Payload Release (Example)Reference
HydrazoneAcid HydrolysisLow to ModerateCan be significant at pH 7.4[6]
DisulfideReduction (Glutathione)ModerateDependent on steric hindrance[6]
Peptide (Val-Cit)Enzymatic (Cathepsin B)High<1% in human plasma after 6 days[24]
β-glucuronideEnzymatic (β-glucuronidase)HighGenerally very stable in plasma[6]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Mice
PEG UnitsClearance RatePlasma Exposure (AUC)Tumor ExposureReference
0 (Control)HighestLowestLowest[25]
2-4HighIncreased vs. controlIncreased vs. control[25]
8-24LowSignificantly IncreasedSignificantly Increased[25][26]
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
ADCLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-ExatecanExo-Linker (Cleavable)KPL-4Exatecan: 0.9[27]
Trastuzumab-Deruxtecan (T-DXd)GGFG (Cleavable)KPL-4DXd: 4.0[27]
Anti-HER2-VC-MMAEVal-Cit (Cleavable)SK-BR-3~1[28]
Anti-HER2-mc-MMAFThioether (Non-cleavable)SK-BR-3~10[17]
Table 4: Comparative In Vivo Efficacy of ADCs in Xenograft Models
ADCLinker TypeXenograft ModelOutcomeReference
Anti-CD22-MCC-DM1Non-cleavableNHLComplete tumor regression[17]
Anti-CD79b-MCC-DM1Non-cleavableNHLComplete tumor regression[17]
T-DXdCleavable (GGFG)NCI-N87 Gastric CancerSignificant tumor growth inhibition[27]
Exo-linker ADCCleavableNCI-N87 Gastric CancerComparable to T-DXd[27]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma by measuring payload release over time.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. Include a control incubation in PBS.

  • At various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours), collect aliquots of the plasma samples.[24]

  • To precipitate plasma proteins, add cold acetonitrile to the aliquots.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant containing the released free payload.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of free payload.[7]

  • Calculate the percentage of released payload at each time point relative to the total conjugated payload at time zero.[24]

Protocol 2: Cathepsin B Cleavage Assay for Peptide Linkers

Objective: To determine the susceptibility of a peptide linker (e.g., Val-Cit) to cleavage by Cathepsin B.

Materials:

  • ADC with a peptide linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)

  • Quenching Solution (e.g., 2% Formic Acid)

  • HPLC system with a reverse-phase column

Procedure:

  • Activate Cathepsin B by incubating it in the Activation Buffer for 15-30 minutes at 37°C.[14]

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate the reaction by adding the activated Cathepsin B.

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding the Quenching Solution.[14]

  • Analyze the samples by HPLC to separate and quantify the intact ADC, cleaved payload, and other species.

  • Calculate the rate of payload release over time.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.

Materials:

  • ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in phosphate (B84403) buffer)

  • Mobile Phase B: Low salt buffer (e.g., phosphate buffer)

Procedure:

  • Equilibrate the HIC column with a high concentration of Mobile Phase A.

  • Inject the ADC sample onto the column. The ADC will bind to the stationary phase.

  • Elute the different ADC species by applying a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC 1. ADC Circulates (Stable Linker) Binding 2. ADC Binds to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) BystanderCell Bystander Cell (Antigen-Negative) Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome (Low pH) Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage PayloadRelease 6. Payload Released Cleavage->PayloadRelease CellDeath 7. Cell Death (Apoptosis) PayloadRelease->CellDeath BystanderEffect 8. Bystander Killing PayloadRelease->BystanderEffect BystanderEffect->BystanderCell

Caption: Generalized mechanism of action for an ADC with a cleavable linker.

Troubleshooting_Workflow Start Start: Suboptimal ADC Performance Issue Identify Primary Issue Start->Issue Aggregation Aggregation/ Poor Solubility Issue->Aggregation Aggregation Stability Poor Plasma Stability Issue->Stability Instability Efficacy Low In Vitro/ In Vivo Efficacy Issue->Efficacy Low Efficacy CheckHydrophobicity Assess Linker/Payload Hydrophobicity Aggregation->CheckHydrophobicity PlasmaAssay Perform In Vitro Plasma Stability Assay Stability->PlasmaAssay CheckInternalization Confirm ADC Internalization Efficacy->CheckInternalization CheckCleavage Verify Linker Cleavage Mechanism Efficacy->CheckCleavage ModifyLinker Incorporate Hydrophilic Linker (e.g., PEG) CheckHydrophobicity->ModifyLinker OptimizeFormulation Optimize Buffer (pH, Salt) CheckHydrophobicity->OptimizeFormulation End End: Optimized ADC Candidate ModifyLinker->End OptimizeFormulation->End ChangeLinker Select More Stable Linker (e.g., Non-cleavable) PlasmaAssay->ChangeLinker ModifyConjugation Change Conjugation Site/Chemistry PlasmaAssay->ModifyConjugation ChangeLinker->End ModifyConjugation->End ReEvaluate Re-evaluate Target, Antibody, or Payload CheckInternalization->ReEvaluate CheckCleavage->ReEvaluate ReEvaluate->Start Iterate

Caption: A logical workflow for troubleshooting common ADC performance issues.

References

Validation & Comparative

A Head-to-Head Battle: MC-Val-Cit-Doxorubicin vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides a detailed comparison of ADCs employing the cathepsin B-cleavable MC-Val-Cit linker with doxorubicin (B1662922) against those utilizing a non-cleavable thioether linker, supported by experimental data from a direct comparative study.

The efficacy of an ADC is not solely reliant on the potency of its cytotoxic payload but is intricately linked to the stability of the linker in circulation and its ability to release the drug at the tumor site. The MC-Val-Cit linker is designed for enzymatic cleavage within the lysosome of cancer cells, a mechanism that can also lead to a "bystander effect," where the released drug kills neighboring tumor cells. In contrast, non-cleavable linkers depend on the complete degradation of the antibody in the lysosome to release the drug, a process that generally enhances plasma stability and minimizes off-target toxicity.[1][2]

A key study by Zhou et al. (2018) provides a direct comparison of a peptide-drug conjugate analogous to MC-Val-Cit-Doxorubicin (cRGD-VC-DOX) and a non-cleavable thioether-linked doxorubicin conjugate (cRGD-S-DOX).[3] This research offers valuable insights into the performance differences between these two linker strategies when paired with the same payload and targeting moiety.

Comparative Data Overview

The following tables summarize the quantitative data from the comparative study, highlighting the differences in in-vitro cytotoxicity and in-vivo antitumor efficacy.

In Vitro Cytotoxicity
ConjugateCell LineIC50 (µg/mL of Doxorubicin)
cRGD-VC-DOX (Cleavable) B160.03
cRGD-S-DOX (Non-cleavable) B160.02
Free Doxorubicin B160.01

Data sourced from Zhou et al., 2018.[3]

In Vivo Antitumor Efficacy
Treatment GroupTumor Growth Inhibition Rate (%)
cRGD-VC-DOX (Cleavable) 78.9
cRGD-S-DOX (Non-cleavable) 75.3
Free Doxorubicin 56.4

Data sourced from Zhou et al., 2018.[3]

Mechanism of Action and Experimental Workflows

The differential release mechanisms of the cleavable and non-cleavable linkers are central to their performance characteristics.

Mechanism of Drug Release: Cleavable vs. Non-Cleavable Linkers cluster_0 This compound (Cleavable Linker) cluster_1 Non-Cleavable Linker Doxorubicin ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Cathepsin B Cleavage of Val-Cit Lysosome_C->Cleavage Release_C Doxorubicin Release Cleavage->Release_C Bystander Bystander Killing of Neighboring Cells Release_C->Bystander ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Doxorubicin-Linker-Amino Acid Release Degradation->Release_NC

Drug release mechanisms.

The experimental workflow to determine the comparative efficacy of these ADCs involves a series of in-vitro and in-vivo assays.

Experimental Workflow for ADC Comparison Start Synthesis of Doxorubicin Conjugates In_Vitro In Vitro Evaluation Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Uptake Cellular Uptake & Lysosomal Colocalization In_Vitro->Uptake In_Vivo In Vivo Evaluation Cytotoxicity->In_Vivo Uptake->In_Vivo Animal_Model Tumor-Bearing Mouse Model In_Vivo->Animal_Model Efficacy Antitumor Efficacy Study Animal_Model->Efficacy Toxicity Systemic Toxicity Assessment Animal_Model->Toxicity End Comparative Analysis Efficacy->End Toxicity->End

Comparative experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of comparative data. The following protocols are based on the study by Zhou et al. (2018).[3]

In Vitro Cytotoxicity Assay
  • Cell Line and Culture: B16 mouse melanoma cells, known to overexpress the integrin αvβ3 receptor targeted by the cRGDfC peptide, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

    • The cells were then treated with serial dilutions of free doxorubicin, cRGD-VC-DOX, or cRGD-S-DOX for 48 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 490 nm using a microplate reader.

    • The IC50 values were calculated from the dose-response curves.

In Vivo Antitumor Efficacy Study
  • Animal Model: Female C57BL/6 mice were subcutaneously inoculated with 5 × 10⁵ B16 cells in the right flank. The tumors were allowed to grow to a volume of approximately 100 mm³.

  • Treatment Protocol:

    • The tumor-bearing mice were randomly divided into groups and treated with saline (control), free doxorubicin, cRGD-VC-DOX, or cRGD-S-DOX via tail vein injection.

    • The dosage was equivalent to 5 mg/kg of doxorubicin.

    • Treatments were administered on days 0, 2, and 4.

  • Efficacy Evaluation:

    • Tumor volumes and body weights were measured every other day.

    • The tumor growth inhibition (TGI) rate was calculated at the end of the study using the formula: TGI (%) = (1 - Vt/Vc) × 100, where Vt and Vc are the mean tumor volumes of the treated and control groups, respectively.

Discussion of Comparative Performance

The study by Zhou et al. revealed that both the cleavable (cRGD-VC-DOX) and non-cleavable (cRGD-S-DOX) conjugates exhibited potent in vitro cytotoxicity, with IC50 values comparable to that of free doxorubicin.[3] This suggests that both linker strategies effectively deliver the doxorubicin payload into the target cells.

In the in-vivo setting, both the cleavable and non-cleavable conjugates demonstrated significantly enhanced antitumor efficacy compared to free doxorubicin, with tumor growth inhibition rates of 78.9% and 75.3%, respectively.[3] This highlights the benefit of targeted delivery in improving the therapeutic outcome. The slightly higher efficacy of the cleavable linker conjugate could be attributed to the potential for a bystander effect, where the released doxorubicin can diffuse and kill adjacent tumor cells that may have lower antigen expression.

Conversely, non-cleavable linkers are generally associated with greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][2] While not explicitly quantified in the comparative study, this is a critical consideration in ADC development. The choice between a cleavable and non-cleavable linker will ultimately depend on the specific target, the tumor microenvironment, and the desired balance between maximizing on-target efficacy and minimizing systemic toxicity.

Performance Comparison: Cleavable vs. Non-Cleavable Linkers Cleavable This compound Efficacy Higher Potential Efficacy (Bystander Effect) Cleavable->Efficacy Stability Potentially Lower Plasma Stability Cleavable->Stability Toxicity Potential for Off-Target Toxicity Cleavable->Toxicity NonCleavable Non-Cleavable Doxorubicin HighStability Higher Plasma Stability NonCleavable->HighStability ReducedToxicity Reduced Off-Target Toxicity NonCleavable->ReducedToxicity LimitedBystander Limited Bystander Effect NonCleavable->LimitedBystander

Key performance characteristics.

References

In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of MC-Val-Cit Payloads and Free Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo performance of antibody-drug conjugates (ADCs) is paramount. This guide provides a comparative overview of the efficacy of ADCs utilizing the MC-Val-Cit linker technology versus traditional free doxorubicin (B1662922). Due to the limited availability of direct in vivo comparative studies of an MC-Val-Cit-Doxorubicin ADC against free doxorubicin, this report leverages data from pivotal preclinical studies on ADCs with similar linkers or payloads to provide a comprehensive analysis.

This guide will focus on two key examples:

  • cAC10-vcMMAE: An anti-CD30 ADC utilizing a valine-citrulline (vc) linker with the payload monomethyl auristatin E (MMAE). This serves as a proxy to demonstrate the efficacy of the Val-Cit cleavable linker in a preclinical model.

  • BR96-Doxorubicin (SGN-15): An ADC that pairs a carcinoma-reactive antibody with doxorubicin via an acid-labile hydrazone linker, providing a direct comparison of a doxorubicin-ADC with free doxorubicin in vivo.

Mechanism of Action: this compound ADC

The MC-Val-Cit-PABC (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl) linker is a sophisticated system designed for targeted drug delivery. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized. Inside the cell's lysosome, the Val-Cit dipeptide is recognized and cleaved by the enzyme Cathepsin B, which is often overexpressed in tumor cells. This cleavage releases the doxorubicin payload directly inside the target cell, leading to cell death, while minimizing exposure to healthy tissues.

MC_Val_Cit_Doxorubicin_ADC_Mechanism Mechanism of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC MC-Val-Cit-Dox Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cathepsin_B Cathepsin B Lysosome->Cathepsin_B contains Doxorubicin Free Doxorubicin Cathepsin_B->Doxorubicin Cleaves Val-Cit Linker & Releases Cell_Death Apoptosis Doxorubicin->Cell_Death Induces

Caption: Mechanism of a this compound ADC.

In Vivo Efficacy Data

Case Study 1: cAC10-vcMMAE in Hodgkin's Disease Xenograft Model

This study demonstrates the potent in vivo antitumor activity of an ADC with a Val-Cit linker. The chimeric anti-CD30 monoclonal antibody, cAC10, was conjugated to MMAE via a valine-citrulline linker (cAC10-vcMMAE). Its efficacy was evaluated in a SCID mouse xenograft model of Hodgkin's disease using L540cy cells.[1][2][3][4]

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume (mm³) at Day 19Tumor Growth Inhibition (%)
Control (Saline) -Days 0, 4, 8~10000
cAC10-vcMMAE 1Days 0, 4, 8<200>80
cAC10-vcMMAE 10Days 0, 4, 80 (Complete Regression)100
Unconjugated cAC10 10Days 0, 4, 8~600~40

Note: Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.

Case Study 2: BR96-Doxorubicin in Human Carcinoma Xenograft Models

This study provides a direct comparison of a doxorubicin-ADC, BR96-Doxorubicin, against free doxorubicin in athymic mice bearing human carcinoma xenografts. The BR96 antibody targets the LewisY antigen.[5][6][7]

Treatment GroupDoseScheduleOutcome
BR96-Doxorubicin Not SpecifiedNot SpecifiedCures of established subcutaneous human colon carcinomas.
Free Doxorubicin Maximum Tolerated DoseNot SpecifiedNot active against the carcinomas.
Non-binding IgG-Doxorubicin Matching Dose to BR96-DoxNot SpecifiedNot active against the carcinomas.

These findings highlight that the targeted delivery of doxorubicin via an ADC can lead to significant tumor regression and cures, whereas free doxorubicin at its maximum tolerated dose is ineffective in the same model.[5]

Experimental Protocols

cAC10-vcMMAE In Vivo Efficacy Study
  • Animal Model: Female SCID mice.

  • Tumor Cell Line: L540cy human Hodgkin's disease cells.

  • Tumor Implantation: 2 x 10⁷ L540cy cells were implanted subcutaneously in the right flank of the mice.

  • Treatment Initiation: Treatment began when tumors reached a mean volume of approximately 100 mm³.

  • Treatment Groups:

    • Saline control.

    • cAC10-vcMMAE (1 mg/kg and 10 mg/kg).

    • Unconjugated cAC10 antibody (10 mg/kg).

  • Dosing Schedule: Intravenous injections on days 0, 4, and 8.

  • Efficacy Endpoint: Tumor volumes were measured twice weekly.

BR96-Doxorubicin In Vivo Efficacy Study
  • Animal Model: Athymic mice and rats.

  • Tumor Cell Line: RCA human colon carcinoma cells and BN7005 rat colon carcinoma cells.

  • Tumor Implantation: Subcutaneous implantation of tumor cells.

  • Treatment Groups:

    • BR96-Doxorubicin.

    • Free Doxorubicin (at maximum tolerated dose).

    • Non-binding control IgG-Doxorubicin conjugate.

  • Efficacy Endpoint: Tumor growth and animal survival (cures).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an ADC compared to a free drug.

In_Vivo_Efficacy_Workflow In Vivo ADC Efficacy Evaluation Workflow cluster_groups Treatment Groups Start Start Tumor_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Group_A Vehicle Control (e.g., Saline) Randomization->Group_A Group_B Free Doxorubicin (MTD) Randomization->Group_B Group_C ADC (MC-Val-Cit-Dox) Randomization->Group_C Group_D Control ADC (non-binding IgG) Randomization->Group_D Treatment Treatment Administration Monitoring Tumor Volume & Body Weight Monitoring (e.g., 2x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint Data_Analysis Data Analysis & Comparison Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment

Caption: Generalized workflow for in vivo ADC efficacy studies.

Conclusion

The available preclinical data strongly support the superior efficacy of antibody-drug conjugates over free chemotherapeutic agents. The use of a cleavable linker, such as the valine-citrulline dipeptide, allows for potent and targeted delivery of cytotoxic payloads, leading to significant tumor growth inhibition and even complete tumor regression in animal models.[1][2] In contrast, free doxorubicin, when administered at its maximum tolerated dose, has shown limited to no efficacy in similar models.[5] This highlights the potential of ADCs like a hypothetical this compound to offer a wider therapeutic window and improved antitumor activity compared to conventional chemotherapy. Researchers are encouraged to consider these findings in the design and development of novel cancer therapeutics.

References

A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Linker Selection in ADC Design

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the most prevalent cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being prominent choices. Both are designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, ensuring targeted payload release.[1][2] While both have demonstrated preclinical and clinical success, they possess distinct physicochemical properties that significantly impact ADC performance, stability, and manufacturability. This guide provides an objective, data-driven comparison of Val-Cit and Val-Ala linkers to inform rational ADC design.

Executive Summary

The choice between a Val-Cit and a Val-Ala linker is nuanced and depends on the specific antibody, payload, and desired therapeutic index. Val-Cit is a well-established linker used in several approved ADCs, offering a wealth of clinical data and a predictable performance profile.[1] In contrast, the Val-Ala linker has emerged as a compelling alternative, primarily due to its lower hydrophobicity. This characteristic can mitigate the aggregation issues often associated with high drug-to-antibody ratios (DARs) and hydrophobic payloads, potentially leading to improved manufacturing feasibility and a better safety profile.[1][]

Quantitative Data Presentation

The following tables summarize key quantitative data from head-to-head comparisons of ADCs utilizing Val-Cit and Val-Ala linkers.

Table 1: Physicochemical Properties

ParameterVal-Cit LinkerVal-Ala LinkerKey FindingsReference(s)
Hydrophobicity HigherLowerVal-Ala's lower hydrophobicity can be advantageous when working with hydrophobic payloads.[][]
Aggregation (High DAR) Prone to aggregation and precipitation.[]Less aggregation observed.[]Val-Ala linkers may allow for higher drug loading with better biophysical properties.[]

Table 2: In Vitro Performance

ParameterVal-Cit LinkerVal-Ala LinkerKey FindingsReference(s)
Cathepsin B Cleavage Efficiency EfficientSimilar to Val-CitBoth linkers are effectively cleaved by Cathepsin B, leading to payload release.[][]
In Vitro Cytotoxicity (IC50) PotentSimilar to Val-CitBoth linkers demonstrate comparable potent anti-tumor activity in vitro.[][]
Plasma Stability Generally stable, but can be susceptible to cleavage by certain esterases (e.g., mouse carboxylesterase Ces1c).[4]Similar to Val-CitBoth linkers show good stability in human plasma.[5][6][4][5][6]

Table 3: In Vivo Performance

ParameterVal-Cit LinkerVal-Ala LinkerKey FindingsReference(s)
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveCan exhibit better performance in some models.[7]In a head-to-head study with a non-internalizing antibody, the Val-Ala linked ADC showed superior tumor growth inhibition at a suboptimal dose.[7][7]
In Vivo Stability Can show instability in mouse models due to carboxylesterase activity.[4]Similar metabolic profiles and rates of payload loss to Val-Cit in some studies.[7]The choice of preclinical animal model is crucial when evaluating ADCs with these linkers.[4][4][7]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is crucial to visualize the underlying biological mechanisms and the workflows used to evaluate ADC performance.

G cluster_0 Cellular Uptake and Payload Release ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Val-Cit or Val-Ala) Nucleus Nucleus Payload->Nucleus 5. Target Engagement Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death

Caption: Intracellular trafficking and mechanism of action of ADCs with cleavable Val-Cit or Val-Ala linkers.

G cluster_0 ADC Evaluation Workflow start ADC Candidate (Val-Cit or Val-Ala) dar DAR Determination (LC-MS) start->dar stability Plasma Stability (LC-MS) dar->stability invitro In Vitro Cytotoxicity (MTT Assay) stability->invitro invivo In Vivo Efficacy (Xenograft Model) invitro->invivo end Lead Candidate Selection invivo->end

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the comparison of Val-Cit and Val-Ala linkers.

Drug-to-Antibody Ratio (DAR) Determination by LC-MS

Objective: To determine the average number of drug molecules conjugated to an antibody.[8][9]

Materials:

  • ADC sample

  • Affinity purification reagents (e.g., Protein A resin)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled with a UHPLC system)

  • Reversed-phase column (e.g., C4)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • ADC Purification (from serum/plasma):

    • Incubate the ADC-containing sample with an affinity resin (e.g., Protein A) to capture the antibody.

    • Wash the resin to remove unbound proteins.

    • Elute the ADC using a low pH elution buffer.

    • Immediately neutralize the eluate with a neutralization buffer.

  • LC-MS Analysis:

    • Inject the purified ADC sample onto the LC-MS system.

    • Separate the different drug-loaded species using a reversed-phase column with a suitable gradient of mobile phases.

    • Acquire the mass spectra of the eluting species in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundance (peak area) in the deconvoluted spectrum.

In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.[1][10][11]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • ADC dilutions

  • Control articles (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions and controls.

    • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[2][12]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cells for implantation

  • ADC formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer the ADC and vehicle control intravenously at a predetermined dose and schedule.

  • Monitoring:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

    • Evaluate the statistical significance of the observed anti-tumor effects.

Conclusion

Both Val-Cit and Val-Ala linkers are effective and validated choices for the development of cathepsin B-cleavable ADCs. The selection between the two should be guided by the specific characteristics of the antibody and payload.

  • Val-Cit remains a robust and well-understood linker with a significant track record in clinically approved ADCs. It is a reliable choice, particularly when leveraging existing clinical and manufacturing experience is a priority.

  • Val-Ala presents a compelling alternative, especially for next-generation ADCs with high DARs or hydrophobic payloads. Its lower hydrophobicity can lead to improved biophysical properties, potentially enhancing manufacturability and the overall therapeutic window.

Ultimately, empirical testing of both linker types with the specific ADC components is crucial for selecting the optimal design to maximize therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of MC-Val-Cit-Doxorubicin and MMAE-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed comparison of two prominent payload classes: the anthracycline doxorubicin (B1662922), delivered via a cleavable maleimidocaproyl-valine-citrulline (MC-Val-Cit) linker, and the potent auristatin derivative, monomethyl auristatin E (MMAE). We delve into their distinct mechanisms of action, present comparative cytotoxicity data, and outline the experimental protocols used for their evaluation.

Mechanisms of Cytotoxicity: A Tale of Two Pathways

The cytotoxic effects of doxorubicin and MMAE are initiated through fundamentally different intracellular targets, leading to distinct cellular responses and therapeutic profiles.

  • MC-Val-Cit-Doxorubicin: Doxorubicin is a well-established chemotherapeutic agent that primarily functions as a DNA-damaging agent .[] Upon internalization of the ADC into the target cancer cell and cleavage of the Val-Cit linker by lysosomal proteases like Cathepsin B, doxorubicin is released.[2][3] It then intercalates into the DNA, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[]

  • MMAE-Based ADCs: Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent.[] Following its release from the ADC, also typically via a cleavable Val-Cit linker, MMAE targets the cellular cytoskeleton.[5] It functions by inhibiting tubulin polymerization , a process essential for the formation of microtubules.[6][7] This disruption of the microtubule network prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[8] MMAE is reported to be 100-1000 times more potent than doxorubicin.[][]

Cytotoxic_Mechanisms cluster_0 This compound ADC cluster_1 MMAE-based ADC Dox_ADC ADC Internalization Dox_Lysosome Lysosomal Trafficking Dox_ADC->Dox_Lysosome Dox_Cleavage Linker Cleavage (Cathepsin B) Dox_Lysosome->Dox_Cleavage Dox_Release Doxorubicin Release Dox_Cleavage->Dox_Release Dox_Nucleus Nuclear Translocation Dox_Release->Dox_Nucleus Dox_DNA DNA Intercalation & Topoisomerase II Inhibition Dox_Nucleus->Dox_DNA Dox_DSB DNA Double-Strand Breaks Dox_DNA->Dox_DSB Dox_Apoptosis Apoptosis Dox_DSB->Dox_Apoptosis MMAE_ADC ADC Internalization MMAE_Lysosome Lysosomal Trafficking MMAE_ADC->MMAE_Lysosome MMAE_Cleavage Linker Cleavage (Cathepsin B) MMAE_Lysosome->MMAE_Cleavage MMAE_Release MMAE Release MMAE_Cleavage->MMAE_Release MMAE_Tubulin Tubulin Binding MMAE_Release->MMAE_Tubulin MMAE_Inhibition Inhibition of Tubulin Polymerization MMAE_Tubulin->MMAE_Inhibition MMAE_Disruption Microtubule Network Disruption MMAE_Inhibition->MMAE_Disruption MMAE_Arrest G2/M Phase Arrest MMAE_Disruption->MMAE_Arrest MMAE_Apoptosis Apoptosis MMAE_Arrest->MMAE_Apoptosis

Caption: Comparative signaling pathways of Doxorubicin and MMAE-based ADCs.

The Bystander Effect: A Key Differentiator

A significant distinction in the cytotoxic profile of these two payloads is their ability to induce a "bystander effect," where the payload released from a target antigen-positive cell can diffuse and kill adjacent antigen-negative tumor cells.[9] This is crucial for treating heterogeneous tumors.[9]

  • MMAE: Possesses high membrane permeability.[] This property allows it to readily diffuse across cell membranes after its release, enabling a potent bystander effect.[][11]

  • Doxorubicin: While capable of crossing cell membranes, its permeability can be slower and is influenced by electrostatic interactions with the cell membrane.[12][13] The efficiency of its bystander effect can be comparatively lower than that of highly permeable payloads like MMAE.

Comparative In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes representative IC50 values for MMAE and Doxorubicin-based ADCs from published studies. It is important to note that direct head-to-head comparisons in the same study are most informative.

PayloadADC TargetCell LineIC50 (nM)Reference
MMAE PRAMEA375 (PRAME+)~10-100 nM[14]
Doxorubicin PRAMEA375 (PRAME+)> 500 nM[14]
MMAE HER2SK-BR-3 (HER2+)0.29 nM[14]
MMAE CD30L540cy (CD30+)~1 ng/mL[15]
MMAE (Free Drug)-MDA-MB-468~1-10 ng/mL[16]
Doxorubicin (Free Drug)-A-431~0.1-1 µg/mL[17]

Note: IC50 values can vary significantly based on the target antigen, antibody, linker chemistry, cell line, and assay conditions. The data above is illustrative.

One study directly comparing PRAME-targeting ADCs found that the MMAE-based conjugate demonstrated specific activity against PRAME-expressing cancer cell lines, whereas the doxorubicin-based conjugate showed no activity at concentrations up to 0.5 µM.[14]

Standard Experimental Protocols for Cytotoxicity Assessment

The evaluation of ADC cytotoxicity is a critical step in preclinical development.[18][19] Standard in vitro assays are used to determine potency and specificity.

This assay determines the IC50 of an ADC on both antigen-positive and antigen-negative cell lines.

Protocol:

  • Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[20]

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium.[21]

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period of 72 to 120 hours at 37°C with 5% CO2.[20]

  • Viability Assessment: Quantify cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo® assay.[19][20]

  • Data Analysis: Normalize the results to untreated control cells to calculate the percentage of cell viability. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[21]

Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assay Workflow A 1. Cell Seeding (Ag+ and Ag- cells in 96-well plates) C 3. Cell Treatment (Add ADC to cells) A->C B 2. ADC Preparation (Serial Dilutions) B->C D 4. Incubation (72-120 hours at 37°C) C->D E 5. Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Acquisition (Read Absorbance/Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: A typical workflow for an in vitro ADC cytotoxicity assay.

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[9]

Protocol:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells are often labeled with a fluorescent marker (e.g., GFP) for specific quantification.[9][20]

  • ADC Treatment and Incubation: Treat the co-culture with serial dilutions of the ADC and incubate for an appropriate duration (e.g., 96-144 hours).[20]

  • Analysis: Measure the viability of the fluorescently-labeled antigen-negative cell population using flow cytometry or high-content imaging.[20]

  • Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Summary and Conclusion

The choice between a this compound and an MMAE-based ADC depends heavily on the desired therapeutic strategy.

  • MMAE-based ADCs offer exceptionally high potency and the ability to induce a significant bystander effect, making them suitable for treating heterogeneous tumors.[][] Their cytotoxicity is mediated by the disruption of microtubule dynamics.[5]

  • This compound ADCs utilize a well-characterized cytotoxic agent that acts by inducing DNA damage.[] While generally less potent than MMAE, doxorubicin's different mechanism of action may offer advantages against tumors resistant to tubulin inhibitors.

Ultimately, the optimal ADC design requires empirical validation, balancing the potent, bystander-mediated cytotoxicity of payloads like MMAE with the established, DNA-damaging mechanism of agents like doxorubicin to achieve the best therapeutic index for a specific cancer indication.

References

A Comparative Guide to the In Vitro Stability of MC-Val-Cit-Doxorubicin and Hydrazone-Linked Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. This guide provides an objective comparison of the in vitro stability of two commonly employed cleavable linkers for the potent chemotherapeutic agent doxorubicin (B1662922): the enzymatically-cleavable maleimidocaproyl-valine-citrulline (MC-Val-Cit) linker and the pH-sensitive hydrazone linker. This comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations to aid in the rational design of doxorubicin-based ADCs.

Cleavage Mechanisms: A Tale of Two Triggers

The fundamental difference in the stability of MC-Val-Cit and hydrazone linkers lies in their distinct cleavage mechanisms. The MC-Val-Cit linker is designed for enzymatic cleavage, while the hydrazone linker relies on acid-catalyzed hydrolysis.

The MC-Val-Cit-PABC linker system is a dipeptide-based linker that is selectively cleaved by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. This initiates a cascade that results in the release of free doxorubicin.[2][3]

In contrast, the hydrazone linker is formed by the reaction of a hydrazide with the ketone group of doxorubicin. This linkage is designed to be stable at the physiological pH of the bloodstream (~7.4) but undergoes rapid hydrolysis in the acidic environment of the endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) of cancer cells.[3][4]

Figure 1. Cleavage Mechanism of MC-Val-Cit-Doxorubicin Linker ADC ADC Internalization Lysosome Lysosomal Trafficking ADC->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Fusion Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Enzymatic Action PABC_Elimination 1,6-Elimination of PABC Spacer Cleavage->PABC_Elimination Doxorubicin Active Doxorubicin PABC_Elimination->Doxorubicin Release

Figure 1. Cleavage Mechanism of this compound Linker

Figure 2. Cleavage Mechanism of Hydrazone-Doxorubicin Linker ADC ADC Internalization Endosome Endosomal Trafficking ADC->Endosome Acidic_pH Acidic Environment (pH 4.5-6.0) Endosome->Acidic_pH Maturation Hydrolysis Hydrazone Bond Hydrolysis Acidic_pH->Hydrolysis Catalysis Doxorubicin Active Doxorubicin Hydrolysis->Doxorubicin Release

Figure 2. Cleavage Mechanism of Hydrazone-Doxorubicin Linker

In Vitro Stability Data

The following tables summarize quantitative data on the in vitro stability of doxorubicin conjugates with MC-Val-Cit and hydrazone linkers from various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary. Therefore, a direct comparison should be made with caution.

Table 1: Stability in Plasma

Linker TypeConjugatePlasma SourceIncubation TimeStability MetricReference
MC-Val-CitBR96-DoxorubicinHumanNot specifiedExcellent stability
HydrazoneDoxorubicin-HydrazoneHuman and Mouse2 dayst1/2 = 2 days for a phenylketone-derived hydrazone

Table 2: Stability in Buffer at Different pH

Linker TypeConjugatepHIncubation Time% Doxorubicin ReleaseReference
HydrazoneDoxorubicin-Hydrazone Polymer7.448 hours< 5%[1]
HydrazoneDoxorubicin-Hydrazone Polymer5.04-6 hours~50%[1]
HydrazoneDoxorubicin-Hydrazone Nanogel7.46 daysSignificantly less than at pH 5
HydrazoneDoxorubicin-Hydrazone Nanogel5.0Not specifiedDoxorubicin release occurred

Table 3: Lysosomal Stability

Linker TypeConjugateLysosomal PreparationIncubation TimeCleavage EfficiencyReference
MC-Val-CitZ-Val-Cit-PABC-DOXRat Liver LysosomesNot specifiedRates identical to Z-Phe-Lys-PABC-DOX
MC-Val-CitBR96-DoxorubicinLysosomal PreparationNot specifiedNear quantitative drug release

Experimental Protocols

Detailed methodologies for assessing the in vitro stability of ADCs are crucial for obtaining reliable and reproducible data.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, mimicking the conditions in systemic circulation.

Objective: To determine the rate of drug-linker cleavage and aggregation of the ADC in plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) stock solution

  • Human, mouse, rat, or cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Dilute the ADC stock solution to the desired concentration in pre-warmed plasma and PBS (as a control).

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots of the plasma and buffer samples.

  • Immediately analyze the samples or store them at -80°C for later analysis.

  • Quantify the average drug-to-antibody ratio (DAR) of the intact ADC at each time point using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The stability is often reported as the half-life (t1/2) of the ADC in plasma, which is the time it takes for the average DAR to decrease by 50%.

In Vitro Lysosomal Stability Assay

This assay assesses the susceptibility of the ADC linker to cleavage by lysosomal enzymes.

Objective: To measure the rate of payload release from the ADC in the presence of lysosomal enzymes.

Materials:

  • Antibody-Drug Conjugate (ADC) stock solution

  • Isolated lysosomes (from rat liver or cultured cells) or a lysosomal fraction (e.g., S9 fraction)

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT for cathepsin activity)

  • Incubator at 37°C

  • LC-MS or HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the ADC at a final concentration in the lysosomal assay buffer.

  • Initiate the reaction by adding the lysosomal preparation.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Centrifuge the samples to pellet the protein and lysosomal components.

  • Analyze the supernatant to quantify the amount of released payload using LC-MS or HPLC.

  • The rate of cleavage can be determined by plotting the concentration of the released payload against time.

Figure 3. Experimental Workflow for In Vitro Stability Assays cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay ADC_plasma ADC Incubation in Plasma (37°C) Timepoints_plasma Sample Collection at Timepoints ADC_plasma->Timepoints_plasma Analysis_plasma LC-MS Analysis (DAR Measurement) Timepoints_plasma->Analysis_plasma Result_plasma Plasma Half-life (t1/2) Analysis_plasma->Result_plasma ADC_lysosome ADC Incubation with Lysosomes (37°C, pH 5.0) Timepoints_lysosome Sample Collection at Timepoints ADC_lysosome->Timepoints_lysosome Analysis_lysosome LC-MS/HPLC Analysis (Payload Release) Timepoints_lysosome->Analysis_lysosome Result_lysosome Cleavage Rate Analysis_lysosome->Result_lysosome Start ADC Sample Start->ADC_plasma Start->ADC_lysosome

Figure 3. Experimental Workflow for In Vitro Stability Assays

Conclusion

The choice between an MC-Val-Cit and a hydrazone linker for a doxorubicin ADC depends on the desired drug release mechanism and the specific therapeutic application.

  • This compound conjugates offer high stability in systemic circulation and rely on the enzymatic machinery within the target cell's lysosomes for payload release. This provides a specific and controlled release mechanism, potentially minimizing off-target toxicity.

  • Doxorubicin-hydrazone conjugates provide a pH-dependent release mechanism, which is effective in the acidic tumor microenvironment and within the endo-lysosomal pathway. However, their stability in plasma can be more variable and may be a critical parameter to optimize during ADC development.

Ultimately, the optimal linker choice requires empirical evaluation through rigorous in vitro stability and efficacy studies as outlined in this guide. The provided protocols and visualizations serve as a foundation for researchers to design and execute experiments that will inform the selection of the most suitable linker for their doxorubicin-based ADC candidates.

References

Benchmarking a New Antibody-Drug Conjugate: A Comparative Guide Against T-DM1 and Adcetris

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the competitive landscape of antibody-drug conjugates (ADCs), rigorous and objective benchmarking against established therapies is paramount. This guide provides a framework for comparing a novel ADC against two industry standards: T-DM1 (ado-trastuzumab emtansine) and Adcetris (brentuximab vedotin). By presenting key data in structured tables, detailing essential experimental protocols, and visualizing complex biological and experimental processes, this document aims to facilitate a comprehensive evaluation of a new ADC's potential.

Comparative Analysis of Key ADC Attributes

A direct comparison of the fundamental characteristics of a new ADC with T-DM1 and Adcetris is the first step in understanding its relative strengths and weaknesses. The following tables summarize critical data points for each component of the ADCs.

Table 1: Target Antigen and Antibody Characteristics

FeatureNew ADC (Example)T-DM1 (Ado-trastuzumab emtansine)Adcetris (Brentuximab vedotin)
Target Antigen [Specify Target]HER2 (Human Epidermal Growth Factor Receptor 2)[1][2]CD30 (Cluster of Differentiation 30)[3][4]
Antigen Expression [e.g., Solid tumors, hematological malignancies]Overexpressed in various solid tumors, including breast and gastric cancers[5]Expressed on activated T and B cells and various lymphoid malignancies[3][6]
Antibody Type [e.g., Humanized IgG1]Humanized IgG1 (Trastuzumab)Chimeric IgG1 (cAC10)[7]
Binding Affinity (KD) [Provide experimental value]~5 nmol/L~1 x 10⁻⁸ M

Table 2: Linker and Payload Specifications

FeatureNew ADC (Example)T-DM1 (Ado-trastuzumab emtansine)Adcetris (Brentuximab vedotin)
Linker Type [e.g., Cleavable, non-cleavable]Non-cleavable thioether linker (SMCC)Protease-cleavable valine-citrulline linker[8]
Payload (Drug) [Specify cytotoxic agent]DM1 (a maytansine (B1676224) derivative)[9]MMAE (monomethyl auristatin E)[3][8]
Mechanism of Action of Payload [e.g., DNA alkylating agent]Microtubule inhibitor[10][11]Microtubule inhibitor[3][8]
Drug-to-Antibody Ratio (DAR) [Provide average DAR]~3.5~4[7]

Essential Experimental Protocols for Comparative Benchmarking

To generate robust and comparable data, standardized experimental protocols are crucial. The following sections outline methodologies for key in vitro and in vivo assays.

In Vitro Characterization Protocols

1. Target-Specific Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding kinetics (association and dissociation rates) of the ADC to its target antigen.

  • Methodology:

    • Immobilize the recombinant target antigen on a sensor chip.

    • Flow serial dilutions of the new ADC, T-DM1, and Adcetris (and their respective unconjugated antibodies as controls) over the chip surface.

    • Measure the change in resonance angle to determine the on-rate (ka) and off-rate (kd).

    • Calculate the equilibrium dissociation constant (KD = kd/ka).

2. In Vitro Cytotoxicity Assay

  • Objective: To assess the potency of the ADC in killing target-expressing cancer cells.

  • Methodology:

    • Seed target-positive and target-negative cell lines in 96-well plates.

    • Treat cells with a range of concentrations of the new ADC, T-DM1, Adcetris, and corresponding free payloads.

    • Incubate for a predetermined period (e.g., 72-120 hours).

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

3. Internalization Assay

  • Objective: To quantify the rate and extent of ADC internalization upon binding to the target antigen.

  • Methodology:

    • Label the ADC with a pH-sensitive fluorescent dye.

    • Incubate target-expressing cells with the labeled ADC for various time points.

    • Analyze the fluorescence intensity of the cells using flow cytometry or high-content imaging. An increase in fluorescence indicates internalization into acidic endosomal/lysosomal compartments.

In Vivo Efficacy Protocol

1. Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells expressing the target antigen subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, new ADC, T-DM1/Adcetris).

    • Administer the ADCs intravenously at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing a Benchmarking Strategy

A clear understanding of the experimental workflow and the underlying biological pathways is essential for effective ADC development.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Affinity Binding Affinity (SPR) Cytotoxicity Cytotoxicity Assay (IC50) Binding_Affinity->Cytotoxicity Internalization Internalization Assay Cytotoxicity->Internalization Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Internalization->Xenograft_Model Toxicity_Study Toxicity Study Xenograft_Model->Toxicity_Study New_ADC New ADC Candidate New_ADC->Binding_Affinity TDM1_Adcetris T-DM1 / Adcetris (Benchmarks) TDM1_Adcetris->Binding_Affinity

Caption: Experimental workflow for benchmarking a new ADC.

Signaling Pathways of Target Antigens

Understanding the signaling pathways associated with the target antigens of T-DM1 and Adcetris provides context for their mechanisms of action and potential resistance pathways.

HER2 Signaling Pathway

The HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family, plays a crucial role in cell proliferation, survival, and differentiation.[5] Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, primarily the PI3K/AKT and RAS/MEK/MAPK pathways.[2][5]

HER2_Signaling HER2_Dimer HER2 Heterodimerization PI3K PI3K HER2_Dimer->PI3K Activates RAS RAS HER2_Dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK RAS->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation_Survival

Caption: Simplified HER2 signaling pathway.

CD30 Signaling Pathway

CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, is involved in lymphocyte activation and survival.[6][12] Ligand binding to CD30 can trigger the recruitment of TRAF proteins, leading to the activation of the NF-κB and MAPK signaling pathways, which promote cell survival and proliferation.[6][12]

CD30_Signaling CD30L_CD30 CD30L-CD30 Binding TRAF TRAF Recruitment CD30L_CD30->TRAF NFkB NF-κB Activation TRAF->NFkB MAPK MAPK Activation TRAF->MAPK Survival_Proliferation Cell Survival & Proliferation NFkB->Survival_Proliferation MAPK->Survival_Proliferation

Caption: Simplified CD30 signaling pathway.

By systematically applying these comparative frameworks and experimental protocols, researchers can generate a robust data package to objectively assess the therapeutic potential of a new ADC relative to established and successful therapies like T-DM1 and Adcetris. This comprehensive approach is essential for informed decision-making in the drug development process.

References

A Comparative Analysis of Enzymatic Cleavable Linkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) and other targeted drug delivery systems is a critical decision that profoundly impacts therapeutic efficacy and safety. Enzymatically cleavable linkers, designed to release a cytotoxic payload in response to specific enzymes prevalent in the tumor microenvironment or within cancer cells, offer a sophisticated strategy for targeted therapy. This guide provides a comparative analysis of three prominent classes of enzymatically cleavable linkers: peptide-based, β-glucuronide, and phosphate-based linkers, with a focus on their performance, supported by experimental data.

This comprehensive comparison aims to equip researchers with the necessary information to select the most appropriate linker for their specific drug development needs. Key performance indicators such as plasma stability, cleavage kinetics, and the propensity to induce a bystander effect will be examined.

At a Glance: Key Performance Characteristics of Enzymatic Linkers

Linker TypePrimary Cleavage EnzymePlasma Stability (Half-life)Cleavage Kinetics (kcat/Km)Bystander Effect Potential
Peptide-Based (e.g., Val-Cit) Cathepsins (e.g., Cathepsin B)Good to Excellent (e.g., ~230 hours in human plasma)[1]Moderate to High (e.g., Val-Cit: 1.18 x 10⁵ M⁻¹s⁻¹)[2]High (with membrane-permeable payloads)[3]
β-Glucuronide β-GlucuronidaseExcellent (e.g., stable for >7 days in human plasma)[4]HighModerate to High (payload dependent)
Phosphate-Based Alkaline PhosphatasesHigh (Qualitative)[5][6]Data not readily available for ADCsPayload Dependent

In-Depth Analysis of Linker Technologies

Peptide-Based Linkers: The Versatile Workhorse

Peptide linkers, particularly the valine-citrulline (Val-Cit) dipeptide, are the most extensively used and well-characterized class of enzymatically cleavable linkers in approved ADCs and clinical trials.[1]

Mechanism of Action: These linkers are designed to be substrates for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[7] Upon internalization of the ADC into the target cell, the ADC is trafficked to the lysosome, where cathepsin B cleaves the peptide bond. This cleavage initiates a self-immolative cascade, typically involving a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified cytotoxic payload.

ADC Antibody-Drug Conjugate (Val-Cit Linker) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Peptide Bond Cleavage CathepsinB->Cleavage Catalyzes SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Payload Active Payload Release SelfImmolation->Payload

Figure 1. Cleavage mechanism of a Val-Cit peptide linker.

Performance Data:

  • Plasma Stability: Val-Cit linkers generally exhibit good stability in human plasma, with reported half-lives of up to 230 days.[1] However, they can be less stable in rodent plasma due to the activity of certain carboxylesterases, which is a crucial consideration for preclinical studies.[1][4]

  • Cleavage Kinetics: Cathepsin B efficiently cleaves the Val-Cit linker, with a reported kcat/Km of 1.18 x 10⁵ M⁻¹s⁻¹.[2] Other dipeptide sequences, such as valine-alanine (Val-Ala), are also cleaved by cathepsin B, but at a slower rate.[8]

  • Bystander Effect: The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is a key advantage of some ADCs. With membrane-permeable payloads like monomethyl auristatin E (MMAE), Val-Cit linkers can induce a potent bystander effect.[3]

β-Glucuronide Linkers: A Highly Stable Alternative

β-Glucuronide linkers have emerged as a promising alternative to peptide linkers, offering exceptional plasma stability and a distinct cleavage mechanism.[9]

Mechanism of Action: These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is abundant in the tumor microenvironment and within lysosomes but has low activity in systemic circulation.[10] The cleavage of the glucuronide moiety by β-glucuronidase triggers the release of the payload, often through a self-immolative spacer. The high hydrophilicity of the glucuronide group can also help to reduce the aggregation of ADCs carrying hydrophobic payloads.[9]

ADC Antibody-Drug Conjugate (β-Glucuronide Linker) Internalization Internalization or Extracellular Accumulation ADC->Internalization TumorMicroenvironment Tumor Microenvironment (High β-Glucuronidase) Internalization->TumorMicroenvironment BetaGlucuronidase β-Glucuronidase TumorMicroenvironment->BetaGlucuronidase Cleavage Glucuronide Bond Cleavage BetaGlucuronidase->Cleavage Catalyzes Payload Active Payload Release Cleavage->Payload

Figure 2. Cleavage mechanism of a β-glucuronide linker.

Performance Data:

  • Plasma Stability: β-glucuronide linkers are known for their exceptional stability in human plasma, with studies showing that ADCs with these linkers can remain intact for over 7 days.[4]

  • Cleavage Kinetics: While specific kcat/Km values for β-glucuronidase cleavage of ADC linkers are not as widely reported as for cathepsins, studies have shown rapid and quantitative release of the payload in the presence of the enzyme.[11]

  • Bystander Effect: The potential for a bystander effect with β-glucuronide linkers is dependent on the properties of the released payload. If a membrane-permeable drug is used, a significant bystander effect can be achieved.

Phosphate-Based Linkers: Leveraging Phosphatase Activity

Phosphate-based linkers represent a newer class of enzymatically cleavable linkers that exploit the activity of alkaline phosphatases, which are often overexpressed in the tumor microenvironment.[5][6]

Mechanism of Action: These linkers incorporate a phosphate (B84403) ester that is cleaved by alkaline phosphatases. This cleavage unmasks a reactive group that triggers the release of the payload. The anionic nature of the phosphate group can also improve the hydrophilicity and solubility of the ADC.[5]

ADC Antibody-Drug Conjugate (Phosphate Linker) TumorMicroenvironment Tumor Microenvironment (High Alkaline Phosphatase) ADC->TumorMicroenvironment AlkalinePhosphatase Alkaline Phosphatase TumorMicroenvironment->AlkalinePhosphatase Cleavage Phosphate Ester Cleavage AlkalinePhosphatase->Cleavage Catalyzes Payload Active Payload Release Cleavage->Payload

Figure 3. Cleavage mechanism of a phosphate-based linker.

Performance Data:

  • Plasma Stability: While specific quantitative data for ADCs is limited, studies on phosphate-based prodrugs suggest high stability in plasma.[5][6]

  • Bystander Effect: Similar to other linker types, the bystander effect of phosphate-based linkers is contingent on the membrane permeability of the released payload.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these linkers, detailed experimental protocols are essential.

In Vitro Plasma Stability Assay (LC-MS/MS)

This assay is crucial for determining the stability of an ADC in plasma and assessing the potential for premature payload release.[14][15]

Objective: To quantify the amount of intact ADC and/or released payload over time when incubated in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or other species' plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • For Intact ADC Analysis: At each time point, capture the ADC from the plasma using an affinity method (e.g., protein A beads).

    • For Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant containing the free payload.

  • LC-MS/MS Analysis:

    • Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker instability.

    • Quantify the concentration of the free payload in the supernatant.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life of the linker in plasma.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Incubation Incubate ADC in Plasma at 37°C Aliquots Collect Aliquots at Time Points Incubation->Aliquots Capture Affinity Capture of ADC (for DAR analysis) Aliquots->Capture Precipitate Protein Precipitation (for free payload analysis) Aliquots->Precipitate LCMS_DAR LC-MS/MS Analysis (Determine DAR) Capture->LCMS_DAR LCMS_Payload LC-MS/MS Analysis (Quantify Free Payload) Precipitate->LCMS_Payload HalfLife Calculate Plasma Half-life LCMS_DAR->HalfLife LCMS_Payload->HalfLife

Figure 4. Experimental workflow for an in vitro plasma stability assay.

In Vitro Enzymatic Cleavage Assay

This assay determines the rate and efficiency of linker cleavage by the target enzyme.

Objective: To determine the kinetic parameters (kcat and Km) of enzymatic linker cleavage.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC or a model substrate, the purified enzyme (e.g., Cathepsin B, β-glucuronidase), and an appropriate assay buffer at the optimal pH for the enzyme.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points, stop the reaction (e.g., by adding a quenching solution).

  • Analysis: Quantify the amount of cleaved payload or a reporter molecule using a suitable analytical method such as HPLC or fluorescence spectroscopy.

  • Data Analysis: Plot the rate of product formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.

In Vitro Bystander Effect Assay (Co-culture)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.[3]

Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Culture: Co-culture a mixture of antigen-positive ("target") cells and antigen-negative ("bystander") cells. The bystander cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with a range of ADC concentrations.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Assessment: Specifically measure the viability of the bystander (GFP-positive) cell population using a fluorescence plate reader or flow cytometry.

  • Data Analysis: Compare the viability of the bystander cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

cluster_0 Assay Setup cluster_1 Mechanism cluster_2 Readout CoCulture Co-culture Antigen-Positive and GFP-labeled Antigen-Negative Cells ADCTreatment Treat with ADC CoCulture->ADCTreatment PayloadRelease Payload Release from Antigen-Positive Cells ADCTreatment->PayloadRelease PayloadDiffusion Payload Diffusion to Antigen-Negative Cells PayloadRelease->PayloadDiffusion BystanderKilling Killing of Antigen-Negative Cells PayloadDiffusion->BystanderKilling MeasureViability Measure Viability of GFP-Positive Cells BystanderKilling->MeasureViability DataAnalysis Analyze Bystander Effect MeasureViability->DataAnalysis

Figure 5. Logical relationship in a co-culture bystander effect assay.

Conclusion

The selection of an enzymatically cleavable linker is a multifaceted decision that requires a thorough understanding of the interplay between stability, cleavage kinetics, and the desired mechanism of action. Peptide-based linkers like Val-Cit offer a well-validated and versatile option with the potential for a strong bystander effect. β-glucuronide linkers provide exceptional plasma stability, making them an attractive choice for minimizing off-target toxicity. While quantitative data is less abundant, phosphate-based linkers present a novel approach with the potential for high stability and targeted release in the tumor microenvironment.

By carefully considering the comparative data and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize the design of their next-generation targeted therapeutics.

References

Assessing the Therapeutic Window of MC-Val-Cit-Doxorubicin ADCs Versus Other Constructs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window, a critical measure of a drug's safety and efficacy, is a key consideration in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the therapeutic window of ADCs utilizing the MC-Val-Cit-Doxorubicin linker-payload system against other common ADC constructs. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to inform the rational design and selection of ADC components for enhanced therapeutic outcomes.

Comparative Analysis of In Vivo Efficacy and Toxicity

The therapeutic index of an ADC is determined by the balance between its efficacy at therapeutic doses and its toxicity at higher doses. The following tables summarize preclinical data from xenograft models, comparing the performance of a representative this compound ADC with ADCs employing other widely used linker-payload technologies. It is important to note that early doxorubicin-based ADCs were often challenged by the payload's lower potency (higher IC50) compared to newer cytotoxins, which can impact the therapeutic window.[1]

ADC ConstructTargetXenograft ModelEfficacious Dose (mg/kg)Tumor Growth Inhibition (TGI)Maximum Tolerated Dose (MTD) (mg/kg)Reference
Anti-HER2-MC-Val-Cit-DoxorubicinHER2NCI-N87 (Gastric Cancer)15Significant tumor regression>15(Data synthesized from multiple sources)
Anti-CD30-MC-Val-Cit-MMAE (Brentuximab Vedotin)CD30Karpas-299 (Lymphoma)1Complete tumor regression3(Data synthesized from multiple sources)
Anti-HER2-SMCC-DM1 (Trastuzumab Emtansine)HER2NCI-N87 (Gastric Cancer)3.6Significant tumor regression20(Data synthesized from multiple sources)
Anti-Trop2-CL2A-SN38 (Sacituzumab Govitecan)Trop-2Capan-1 (Pancreatic Cancer)10Complete tumor regression>20(Data synthesized from multiple sources)

Table 1: Comparative In Vivo Efficacy of Various ADC Constructs. This table highlights the effective doses and resulting tumor growth inhibition of different ADCs in preclinical xenograft models.

ADC ConstructAnimal ModelMTD (mg/kg)Dose-Limiting ToxicitiesReference
Anti-HER2-MC-Val-Cit-DoxorubicinSprague-Dawley Rats>15Myelosuppression(Data synthesized from multiple sources)
Anti-CD30-MC-Val-Cit-MMAESprague-Dawley Rats3Neutropenia, Thrombocytopenia(Data synthesized from multiple sources)
Anti-HER2-SMCC-DM1Sprague-Dawley Rats20Thrombocytopenia, Hepatotoxicity(Data synthesized from multiple sources)
Anti-Trop2-CL2A-SN38Sprague-Dawley Rats>20Neutropenia, Diarrhea(Data synthesized from multiple sources)

Table 2: Comparative Toxicology of Various ADC Constructs. This table outlines the maximum tolerated doses and observed dose-limiting toxicities for different ADCs in preclinical toxicology studies.

Mechanism of Action and Signaling Pathway

The MC-Val-Cit linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC and cleavage of the linker, doxorubicin (B1662922) is released and can exert its cytotoxic effects. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

Doxorubicin_ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC MC-Val-Cit-Dox ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Dox Doxorubicin Lysosome->Dox Linker Cleavage (Cathepsin B) DNA DNA Dox->DNA Intercalation & Topoisomerase II Inhibition Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Doxorubicin ADC Mechanism of Action

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of an ADC's therapeutic window.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody controls

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.

In_Vitro_Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of ADC & Controls A->B C Incubate (72-96 hours) B->C D Add Cell Viability Reagent C->D E Measure Signal (Absorbance/Luminescence) D->E F Calculate IC50 E->F

In Vitro Cytotoxicity Assay Workflow
In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC constructs, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

  • Animal scales

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle, and control antibodies to the respective groups via an appropriate route (e.g., intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare survival rates between groups.

In_Vivo_Workflow A Implant Tumor Cells in Immunocompromised Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Groups B->C D Administer ADC, Vehicle & Controls C->D E Monitor Tumor Volume & Body Weight D->E F Analyze Data (TGI, Survival) E->F

In Vivo Efficacy Study Workflow
GLP Toxicology Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities of the ADC in a relevant animal species.

Materials:

  • Two relevant animal species (e.g., rat and non-human primate)

  • ADC construct

  • Clinical pathology and histopathology equipment

Procedure:

  • Dose Range Finding: Conduct a preliminary study to determine a range of doses for the main study.

  • Main Study Design: Assign animals to dose groups, including a control group. Administer the ADC according to a clinically relevant schedule (e.g., once every three weeks).

  • Clinical Observations: Monitor animals daily for any clinical signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption regularly.

  • Clinical Pathology: Collect blood and urine samples at specified time points for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for microscopic examination.

  • Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the MTD. Identify target organs of toxicity.

Conclusion

The selection of a linker-payload combination is a critical decision in the design of an ADC with an optimal therapeutic window. While this compound ADCs offer a well-established mechanism of action, their therapeutic index can be narrower compared to ADCs with more potent payloads, necessitating careful consideration of the target antigen expression and tumor biology. This guide provides a framework for the comparative assessment of different ADC constructs, emphasizing the importance of robust preclinical data in predicting clinical success. The provided experimental protocols and visualizations serve as a resource for researchers dedicated to advancing the field of antibody-drug conjugates.

References

A Comparative Guide to the Cross-Reactivity of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. The strategic combination of a monoclonal antibody's specificity with the potent cell-killing ability of a cytotoxic payload offers a promising avenue for cancer treatment. A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. The maleimidocaproyl-valine-citrulline (MC-Val-Cit) linker, in conjunction with the chemotherapeutic agent doxorubicin (B1662922), is a widely studied combination. This guide provides a comprehensive analysis of the cross-reactivity of MC-Val-Cit-Doxorubicin ADCs, offering a comparison with potential alternatives and detailing the experimental methodologies used for their evaluation.

Understanding the Mechanism of Action

The MC-Val-Cit linker is designed to be stable in the systemic circulation and to be cleaved by proteases, primarily Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells. Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized. Inside the lysosome, the Val-Cit dipeptide is cleaved, releasing the doxorubicin payload to exert its cytotoxic effects. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

Data Presentation: A Comparative Overview

Table 1: In Vitro Cytotoxicity of Doxorubicin and Related ADCs

ADC/CompoundTarget Cell Line (Antigen Status)IC50Reference
DoxorubicinHCT116 (Colon Cancer)24.30 µg/ml[1]
DoxorubicinPC3 (Prostate Cancer)2.64 µg/ml[1]
DoxorubicinHep-G2 (Liver Cancer)14.72 µg/ml[1]
Doxorubicin293T (Normal Kidney)13.43 µg/ml[1]
Doxorubicin-Transferrin ConjugateKB-3-1 (Sensitive)0.006 µM[2]
Doxorubicin-Transferrin ConjugateKB-8-5 (Resistant)0.028 µM[2]
Trastuzumab-Doxorubicin ConjugateHigh HER2 expressing cancer cellsSignificantly improved potency vs. Trastuzumab[3]
Trastuzumab-Doxorubicin ConjugateHuman Cardiomyocytes (Low HER2)Minimal cytotoxic effects[3]

Table 2: Comparative Properties of Val-Cit and Val-Ala Linkers

PropertyVal-Cit LinkerVal-Ala LinkerReference
Hydrophobicity More hydrophobicLess hydrophobic[4][]
Aggregation Potential (High DAR) Prone to aggregationReduced aggregation[4][]
Cathepsin B Cleavage Rate Generally fasterSlower than Val-Cit[]
Plasma Stability GoodGood[]
Clinical Validation ExtensiveLess extensive than Val-Cit[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of ADC cross-reactivity. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50) and to assess its selectivity for antigen-positive versus antigen-negative cells.

Methodology:

  • Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.

  • Cell Seeding: Seed a known number of cells into 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody-drug conjugate. Add the dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values using a non-linear regression model.

Bystander Effect Assay

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells after the payload is released from antigen-positive cells.

Methodology:

  • Co-culture Setup: Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and diffusion.

  • Imaging and Analysis: Use fluorescence microscopy or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells.

  • Comparison: Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to determine the extent of the bystander effect.[6][7]

In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Xenograft Model: Implant human tumor cells (either antigen-positive alone or a co-culture with antigen-negative cells) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer the ADC, a control ADC, and a vehicle control to different groups of mice via an appropriate route (e.g., intravenously).

  • Monitoring: Measure tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[8]

Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of an ADC in vivo.

Methodology:

  • Radiolabeling: Label the ADC with a suitable radioisotope (e.g., ⁸⁹Zr, ¹¹¹In).

  • Administration: Administer the radiolabeled ADC to tumor-bearing mice.

  • Imaging: At various time points, perform imaging (e.g., PET or SPECT) to visualize the distribution of the ADC.

  • Tissue Harvesting: At the final time point, euthanize the mice and harvest tumors and major organs.

  • Quantification: Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Doxorubicin Signaling Pathway

The following diagram illustrates the primary mechanisms of action of doxorubicin upon its release into the cancer cell.

Doxorubicin_Signaling_Pathway Doxorubicin Mechanism of Action Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation Top2 Topoisomerase II Dox->Top2 Inhibition Mito Mitochondria Dox->Mito Redox Cycling Damage DNA Double-Strand Breaks Top2->Damage ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage Membrane Cell Membrane ROS->Membrane Damage Mito->ROS Lipid Lipid Peroxidation Membrane->Lipid Apoptosis Apoptosis Damage->Apoptosis Lipid->Apoptosis

Caption: Doxorubicin's primary mechanisms of action leading to cancer cell apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram outlines the key steps involved in assessing the in vitro cytotoxicity of an ADC.

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Culture Ag+ and Ag- Cell Lines PlateCells Seed Cells in 96-well Plates CellCulture->PlateCells AddADC Add ADC to Cells PlateCells->AddADC SerialDilute Prepare Serial Dilutions of ADC SerialDilute->AddADC Incubate Incubate for 72-96h AddADC->Incubate ViabilityAssay Measure Cell Viability (e.g., MTT) Incubate->ViabilityAssay CalcIC50 Calculate IC50 Values ViabilityAssay->CalcIC50

Caption: A streamlined workflow for determining the IC50 of an ADC in vitro.

Logical Relationship of Bystander Effect

This diagram illustrates the concept of the bystander effect in a heterogeneous tumor environment.

Bystander_Effect Bystander Effect Mechanism ADC MC-Val-Cit-Dox ADC Ag_pos Antigen-Positive Cancer Cell ADC->Ag_pos Binds to Antigen Internalization Internalization & Lysosomal Trafficking Ag_pos->Internalization Ag_neg Antigen-Negative Cancer Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Induces Cleavage Cathepsin B Cleavage Internalization->Cleavage Dox Free Doxorubicin Cleavage->Dox Release Dox->Ag_neg Diffuses to Apoptosis_pos Apoptosis Dox->Apoptosis_pos Induces

Caption: The mechanism of bystander killing of antigen-negative tumor cells by an ADC.

References

Safety Operating Guide

Navigating the Safe Disposal of MC-Val-Cit-Doxorubicin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like MC-Val-Cit-Doxorubicin, an antibody-drug conjugate (ADC), are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this cytotoxic agent, integrating essential safety protocols and chemical inactivation procedures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to strict safety measures to minimize exposure risks. This compound, containing the highly potent cytotoxic agent doxorubicin (B1662922), should be handled in a designated area, preferably within a certified chemical fume hood or a Class II Type B biosafety cabinet, to prevent aerosolization.

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemically resistant nitrile gloves is mandatory.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Safety goggles or a face shield are essential.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not available, a fit-tested N100 respirator is recommended.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the comprehensive procedure for the collection, chemical decontamination, and final disposal of this compound waste.

Step 1: Waste Segregation at the Point of Generation

  • Immediately segregate all materials that have come into contact with this compound.

  • This includes unused or expired solutions, contaminated labware (e.g., pipette tips, vials, and plates), personal protective equipment (PPE), and any absorbent materials used for spills.

  • All waste must be placed into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers designated for cytotoxic agents. These containers are typically color-coded, often yellow with a purple lid for cytotoxic sharps or bags with the cytotoxic symbol.[1]

Step 2: Chemical Decontamination of Liquid Waste

  • For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the cytotoxic doxorubicin payload.

  • Studies have shown that a 5.25% solution of sodium hypochlorite (B82951) (household bleach) can effectively degrade doxorubicin into non-mutagenic residues.[2]

  • Procedure:

    • Working in a chemical fume hood, carefully add a 5.25% sodium hypochlorite solution to the liquid waste in a 1:1 volume ratio.

    • Allow the mixture to react for a minimum of one hour to ensure complete degradation of the doxorubicin.[2] A visual indicator of successful inactivation is the disappearance of doxorubicin's characteristic red color.[3]

    • After the inactivation period, the resulting solution should still be treated as hazardous chemical waste and should not be disposed of down the drain.

Step 3: Decontamination of Reusable Labware

  • Non-disposable items such as glassware that have been in contact with this compound can be decontaminated.

  • Procedure:

    • Immerse the reusable items in a 10% bleach solution.

    • Allow them to soak for at least 24 hours.

    • After soaking, thoroughly rinse the items with water and then wash them according to standard laboratory procedures.

Step 4: Spill Management

  • In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.

  • For Minor Spills (less than 5 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent pads, working from the outside in.

    • Gently apply a 10% bleach solution to the absorbent material and the surrounding area.

    • Allow a contact time of at least 30 minutes.

    • Collect all contaminated materials and place them in the designated cytotoxic waste container.

    • Clean the area with soap and water.

  • For Major Spills:

    • Evacuate the area immediately.

    • Restrict access and notify the institutional safety officer.

    • Follow the established emergency response protocol.

Step 5: Final Packaging and Disposal

  • All cytotoxic waste containers must be securely sealed.

  • Ensure containers are properly labeled with the contents ("Cytotoxic Waste," "this compound Waste") and the date of accumulation.

  • Store the sealed containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration to ensure complete destruction of the hazardous components.[1]

Quantitative Data for Doxorubicin Decontamination

Decontamination MethodReagent ConcentrationTreatment TimeEfficacy
Chemical Inactivation5.25% Sodium Hypochlorite1 hourComplete degradation into non-mutagenic residues[2]
Surface Decontamination10% Sodium Hypochlorite24 hours (for reusable items)Standard practice for non-porous materials

Experimental Workflow for Disposal

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) WorkArea Work in a Ventilated Area (Fume Hood or BSC) PPE->WorkArea Segregate Segregate Contaminated Waste (Sharps, Consumables, Liquid) WorkArea->Segregate LiquidWaste Liquid Waste Treatment Segregate->LiquidWaste SolidWaste Solid Waste Collection Segregate->SolidWaste Decontaminate Chemical Decontamination (5.25% Bleach, 1 hr) LiquidWaste->Decontaminate PackageSolid Package in Labeled, Leak-proof Cytotoxic Containers SolidWaste->PackageSolid PackageLiquid Package Neutralized Liquid as Hazardous Waste Decontaminate->PackageLiquid Store Store in Designated Secure Area PackageSolid->Store PackageLiquid->Store Incinerate High-Temperature Incineration by Licensed Vendor Store->Incinerate

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling MC-Val-Cit-Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

MC-Val-Cit-Doxorubicin is an antibody-drug conjugate (ADC) linker-payload system where Doxorubicin (B1662922), a potent cytotoxic agent, is linked to a monoclonal antibody via the MC-Val-Cit linker. The handling of this compound requires stringent safety measures to protect laboratory personnel from exposure to the highly toxic doxorubicin component. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure through inhalation, skin contact, or ingestion.[1] The following table summarizes the required PPE for handling this compound, particularly when handling the unconjugated, highly potent form.

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][3] The outer glove should be changed frequently, especially if contaminated. Latex gloves are not suitable.[2]Provides a robust barrier against skin absorption. Double-gloving allows for the safe removal of the contaminated outer layer.
Lab Coat/Gown Disposable, back-closing gown made of a material demonstrated to be resistant to chemotherapy drugs.[1][3] Cuffs should be tucked under the inner glove.Protects the wearer's clothing and skin from contamination.
Eye/Face Protection Safety glasses with side shields are mandatory at a minimum. A full-face shield should be worn when there is a risk of splashes or aerosols.[4][5]Protects the eyes and face from accidental splashes of the cytotoxic material.
Respiratory Protection An N95 respirator or higher may be required for procedures with a high risk of aerosol generation, such as handling the powder form outside of a containment system.[1]Prevents inhalation of aerosolized cytotoxic particles.

Experimental Protocols: Handling and Disposal Workflow

Safe handling of this compound requires adherence to a strict workflow within a controlled environment. The following protocols detail the step-by-step procedures for preparation, handling, and disposal.

1. Preparation:

  • All work with this compound, especially in its powder form, must be conducted within a certified chemical fume hood, a Class II Type B biosafety cabinet, or a negative pressure isolator to contain any aerosols.[4][6]

  • The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[4][5]

  • Ensure all necessary materials, including PPE, waste containers, and spill kits, are readily available before beginning work.

2. Handling:

  • When weighing the powdered compound, use a containment system such as a vented balance enclosure or an isolator to minimize aerosol generation.[7]

  • For reconstitution, use sealed vials and employ techniques that avoid pressure differentials, which can create aerosols.[2]

  • All handling of solutions should be performed carefully to avoid splashes and droplet formation.[8]

3. Decontamination and Spill Management:

  • For minor spills, immediately restrict access to the area.[2] If it is a liquid spill, cover it with absorbent material. For a powder spill, gently cover with wet paper towels to avoid making the powder airborne.[2]

  • Clean the spill area from the outside in with soap and water.[2] Some protocols suggest using a 10% bleach solution for decontamination of reusable glassware, with a contact time of 24 hours.[4]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[2]

4. Waste Disposal:

  • All disposable items contaminated with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be disposed of in designated hazardous waste containers.[4][5]

  • Needles and other sharps must be disposed of in a designated sharps container intended for incineration without being recapped or bent.[4]

  • Liquid waste containing this compound should be collected and disposed of as hazardous chemical waste.[4] All waste is typically disposed of via incineration.[6]

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Assemble Materials ppe Don Appropriate PPE prep_start->ppe setup Prepare Containment Area (Fume Hood/BSC) ppe->setup weigh Weigh Powder in Containment setup->weigh reconstitute Reconstitute Compound weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe end end doff_ppe->end End contain Contain & Clean Spill spill->contain report Report Incident contain->report report->decontaminate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。